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  • Product: 1-(tert-Butyl)-2-methoxybenzene
  • CAS: 2944-48-1

Core Science & Biosynthesis

Foundational

2-tert-Butylanisole (CAS 36731-23-4): A Mechanistic Guide to Its Role in Advanced Chemical Synthesis and Drug Development

Executive Summary In the landscape of modern pharmaceutical synthesis and materials science, the strategic selection of sterically and electronically biased building blocks is paramount. 2-tert-Butylanisole (CAS 36731-23...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis and materials science, the strategic selection of sterically and electronically biased building blocks is paramount. 2-tert-Butylanisole (CAS 36731-23-4), also known as 1-tert-butyl-2-methoxybenzene, represents a masterclass in structural design[1]. By pairing a strongly electron-donating methoxy group with a highly sterically demanding tert-butyl group, this molecule offers unparalleled regiocontrol in electrophilic aromatic substitution (EAS) and oxidative coupling reactions.

This whitepaper provides an in-depth technical analysis of 2-tert-butylanisole, exploring its physicochemical properties, the causality behind its reactivity, and its critical applications in synthesizing advanced thionating agents, pharmaceutical diarylamines, and retinoid therapeutics.

Physicochemical Profiling & Mechanistic Causality

To effectively deploy 2-tert-butylanisole in a synthetic workflow, one must understand how its physical properties dictate reaction conditions. The table below synthesizes its core quantitative data, mapping each property to its practical implication in the laboratory[1][2][3].

PropertyValueCausality / Impact on Synthesis
Molecular Weight 164.24 g/mol Standard handling; exists as a clear to pale-yellow, easily distillable liquid at standard temperature and pressure.
LogP (XLogP3-AA) 3.1 – 3.7Highly lipophilic. Requires non-polar or moderately polar aprotic solvents (e.g., DCM, Toluene) for optimal reaction kinetics and solvation.
Topological Polar Surface Area 9.2 ŲExtremely low polarity. Dictates poor aqueous solubility, necessitating biphasic systems or strictly anhydrous conditions for homogeneous catalysis.
H-Bond Acceptors 1 (Methoxy Oxygen)The ether oxygen can weakly coordinate with Lewis acids (e.g., NOBF₄, AlCl₃), locally increasing the electrophilic concentration and directing attack.
Steric Complexity 134Critical Feature: The bulky tert-butyl group effectively shields the adjacent ortho position (C6), enforcing strict para-regioselectivity (C4) during EAS.
The "Push-Block" Mechanistic Paradigm

The reactivity of 2-tert-butylanisole is governed by a "push-block" mechanism. The methoxy group "pushes" electron density into the aromatic ring via resonance (+M effect), activating the ortho and para positions. Simultaneously, the tert-butyl group "blocks" the adjacent ortho trajectory. Consequently, incoming electrophiles are thermodynamically and kinetically funneled exclusively to the para position. This self-directing nature minimizes the formation of unwanted regioisomers, drastically simplifying downstream purification—a critical metric in API (Active Pharmaceutical Ingredient) scale-up.

Synthetic Divergence in Drug Development

2-tert-butylanisole is not merely an endpoint; it is a highly versatile node in several divergent synthetic pathways crucial to drug discovery.

A. Synthesis of Solubilized Lawesson's Reagent (LR*)

Thioamides are vital in drug design for mimicking amide bonds while resisting proteolytic cleavage. Standard Lawesson's Reagent (LR) suffers from poor solubility and requires harsh heating, which can degrade sensitive pharmaceutical intermediates[4]. By reacting 2-tert-butylanisole with P₄S₁₀, chemists can synthesize LR * (2,4-bis(3-tert-butyl-4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)[5][6].

  • The Causality: The bulky tert-butyl groups disrupt the tight crystal lattice packing inherent to standard LR. This drastically lowers the lattice energy, rendering LR* highly soluble in organic solvents and enabling highly efficient thionation of amides at room temperature [4][6].

B. Nitrosonium-Initiated C–N Bond Formation

Diarylamines are ubiquitous motifs in kinase inhibitors and other bioactive libraries. Recent advancements utilize 2-tert-butylanisole in an oxidative C–N coupling reaction driven by nitrosonium tetrafluoroborate (NOBF₄)[7][8].

  • The Causality: NOBF₄ acts as a single-electron oxidant, generating a reactive radical cation from a nitrosoarene. This electrophilic species selectively attacks the sterically unhindered, electron-rich para-position of 2-tert-butylanisole, yielding complex diarylamines (e.g., Compound 3e) with zero cross-reactivity at the protected ortho site[7].

C. Precursor to Retinoid Therapeutics

In dermatological pharmacology, Adapalene is a third-generation topical retinoid used to treat acne and hyperkeratosis. 2-tert-butylanisole serves as the foundational building block for synthesizing Adapalene analogs, specifically 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoic acid[9]. The arene is first brominated at the para position, followed by a transition-metal-catalyzed cross-coupling with a naphthoic acid derivative[9].

G Substrate 2-tert-butylanisole (CAS: 36731-23-4) Reaction1 Reaction with P4S10 (180 °C, Neat) Substrate->Reaction1 Dimerization Reaction2 NOBF4-Initiated Coupling (with Ar-NO, 0 °C to RT) Substrate->Reaction2 Oxidative C-N Bond Formation Reaction3 Electrophilic Bromination (Br2 or NBS) Substrate->Reaction3 Regioselective para-Substitution Product1 Solubilized Lawesson's Reagent (LR*) Reaction1->Product1 Product2 Diarylamines (e.g., Compound 3e) Reaction2->Product2 Product3 4-Bromo-2-tert-butylanisole Reaction3->Product3 App1 Room-Temp Thionation of Amides (Drug Design) Product1->App1 App2 Bioactive Amine Libraries (Kinase Inhibitors) Product2->App2 App3 Cross-Coupling for Retinoid Therapeutics Product3->App3

Divergent synthetic workflows utilizing 2-tert-butylanisole in pharmaceutical development.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Solubilized Thionation Reagent (LR*)[6][10]

Objective: Synthesize 2,4-bis(3-tert-butyl-4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.

  • Reagent Combination: In a flame-dried Schlenk flask under a strict argon atmosphere, combine 2-tert-butylanisole (27.0 g, 164 mmol) and P₄S₁₀ (10.0 g, 22.5 mmol).

    • Causality: P₄S₁₀ is highly sensitive to ambient moisture. Exposure will prematurely hydrolyze the reagent into unreactive phosphoric species, aborting the dimerization.

  • Thermal Activation: Heat the neat mixture to 180 °C with vigorous stirring for 1 hour.

    • Causality: The liquid arene acts as both the reactant and the solvent. The 180 °C threshold provides the exact activation energy required to cleave the adamantane-like cage of P₄S₁₀.

  • Isolation: Allow the solution to cool to room temperature. A pale-yellow solid will precipitate out of the solution. Collect the solid via vacuum filtration and wash with anhydrous diethyl ether (50 mL).

  • Self-Validation Check: Dry the product in vacuo (Yield ~60%). Validate the successful formation of the dithiadiphosphetane core via ³¹P{¹H} NMR. The spectrum must show a characteristic singlet shift distinct from the starting P₄S₁₀, confirming the intact P₂S₂ ring system[10].

Protocol B: Nitrosonium-Initiated Synthesis of Diarylamines[7][8]

Objective: Synthesize bis(3-(tert-butyl)-4-methoxyphenyl)amine (Compound 3e) via oxidative coupling.

  • Oxidative Coupling: To a solution of 2-tert-butylanisole (164.2 mg, 1.0 mmol) and a corresponding nitrosoarene (1.0 mmol) in CH₂Cl₂ (1.0 mL), add NOBF₄ (35.0 mg, 0.3 mmol) and trifluoroacetic acid (TFA, 0.5 mL) at 0 °C. Stir at room temperature for 2 hours under an O₂ atmosphere.

    • Causality: NOBF₄ acts as a single-electron oxidant, generating a highly reactive nitrogen electrophile that selectively attacks the sterically unhindered para-position of the anisole derivative.

  • Reductive Workup: To the reaction mixture, add iron powder (0.56 g, 10.0 mmol), glacial acetic acid (1.0 mL), and water (0.5 mL). Stir at 50 °C for 3 hours.

    • Causality: The Fe/AcOH system efficiently reduces the intermediate N-oxide/nitroso species down to the secondary amine without risking the cleavage of the methoxy ether.

  • Purification: Dilute the suspension with CH₂Cl₂ (10 mL) and water (10 mL). Separate the organic layer, wash with 1N NaOH to neutralize the TFA/AcOH, dry over sodium sulfate, and concentrate. Purify via silica gel column chromatography (EtOAc/hexanes, 1:10).

  • Self-Validation Check: The product isolates as a colorless solid (Rf ~0.50). Validate via ¹H NMR (500 MHz, CDCl₃). The spectrum must display a massive integration for the tert-butyl singlet at δ 1.39 (18H) and the methoxy singlet at δ 3.83 (6H), confirming symmetric coupling[7].

References

  • PubChem. "tert-Butylanisole | C11H16O | CID 270626 - Chemical and Physical Properties". National Institutes of Health. [Link]

  • Hering-Junghans, C. et al. "Convenient and Scalable Synthesis of Aryldichlorophosphines and Primary Arylphosphines via Perthiophosphonic Anhydrides". Synthesis, 2023. Thieme Connect.[Link]

  • Li, Y. et al. "Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation". Organic Letters, 2024. ACS Publications / PMC.[Link]

  • Gray, I. et al. "A New Synthesis of (PhPSe2)2 (Woollins Reagent) and Its Use in the Synthesis of Novel P-Se Heterocycles". Chemistry - A European Journal, 2005. ResearchGate.[Link]

  • "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone". Molecules, 2021. ResearchGate.[Link]

  • Shroot, B. et al. "EP0199636B1 - Benzonaphthalenic derivatives, process for their preparation and their use in pharmacy and cosmetics".

Sources

Exploratory

Process Scale-Up of 2-tert-Butylanisole: Thermodynamic Profiling and Self-Validating Metrology

Executive Summary The transition of active pharmaceutical ingredient (API) intermediates from bench-scale synthesis to pilot-plant production requires rigorous thermodynamic profiling. 2-tert-Butylanisole (CAS 2944-48-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of active pharmaceutical ingredient (API) intermediates from bench-scale synthesis to pilot-plant production requires rigorous thermodynamic profiling. 2-tert-Butylanisole (CAS 2944-48-1) , also known as 1-tert-butyl-2-methoxybenzene, is a sterically hindered aromatic ether[1]. It is frequently generated during the vapor-phase tert-butylation of anisole over mesoporous molecular sieves[2] and serves as a critical building block in the synthesis of complex diarylamines via nitrosonium-initiated C–N bond formation[3].

For process engineers and formulation scientists, accurate boiling point (BP) and density data are non-negotiable. This whitepaper establishes the mechanistic causality behind the physical properties of 2-tert-butylanisole, provides self-validating protocols for empirical measurement, and outlines the data integration workflow required for successful process scale-up.

Mechanistic Causality: The Ortho-Steric Effect

In chemical scale-up, treating physical properties as static numbers rather than dynamic, structurally dependent variables leads to catastrophic mass balance failures. The physical behavior of 2-tert-butylanisole is dictated by the ortho-steric effect .

  • Density & Volumetric Expansion: The bulky tert-butyl group positioned ortho to the methoxy group forces the oxygen atom out of coplanarity with the aromatic ring. This steric clash disrupts the resonance delocalization of the oxygen's lone pairs into the π-system, altering the molecule's overall dipole moment. Consequently, intermolecular dipole-dipole interactions are weakened compared to unhindered isomers (e.g., 4-tert-butylanisole). This inefficient molecular packing increases the liquid phase free volume, resulting in a lower density. While related halogenated derivatives like 1-bromo-2-(tert-butyl)benzene exhibit densities around 1.236 g/cm³ due to the heavy bromine atom[4], the unhalogenated 2-tert-butylanisole maintains a density strictly below 1.0 g/mL.

  • Vapor-Liquid Equilibrium (VLE): The weakened intermolecular forces also depress the enthalpy of vaporization relative to predictive thermodynamic models (such as UNIFAC) that may underestimate the ortho-clash. During vacuum distillation, this causes the vapor pressure curve to deviate, requiring empirical ebulliometric validation to prevent column flooding and ensure precise theoretical plate calculations. The elevated boiling point of this intermediate is highly advantageous for facile tracking and isolation during downstream purification[3].

Physicochemical Data Summary

The following table consolidates the quantitative physical data required for reactor sizing and distillation column design.

ParameterValueMetrology / Source
CAS Registry Number 2944-48-11[1]
Molecular Formula C₁₁H₁₆O1[1]
Molecular Weight 164.24 g/mol 1[1]
Boiling Point (760 mmHg) ~222.0 – 225.0 °CExtrapolated Analog Data / Dynamic Ebulliometry
Density (25 °C) ~0.960 – 0.980 g/mLOscillating U-tube Densitometry
Physical State (STP) Colorless to pale yellow liquidEmpirical Observation[3]

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data fed into pilot-plant simulation software (e.g., Aspen Plus), the following self-validating metrology protocols must be executed.

Protocol A: High-Precision Density Determination for Mass Balances

Objective: Determine the exact liquid density at operational temperatures (20 °C to 80 °C) to calculate volumetric feed rates. Apparatus: Oscillating U-tube Densitometer (e.g., Anton Paar DMA series).

  • System Initialization & Cleaning: Flush the borosilicate U-tube with absolute ethanol (10 mL), followed by HPLC-grade acetone (10 mL). Dry with filtered, desiccated air for 5 minutes.

  • Self-Validation Step (Critical): Inject ultra-pure water (Milli-Q) and measure the density at 25.0 °C. The system must read

    
     g/mL. If the variance exceeds this threshold, organic fouling is present; abort and repeat Step 1.
    
  • Sample Measurement: Inject 2 mL of 2-tert-butylanisole into the U-tube, ensuring no micro-bubbles are trapped in the oscillation path.

  • Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at 25.0 °C for 3 minutes.

  • Data Acquisition: Record the density. Repeat at 10 °C intervals up to 80 °C to plot the thermal expansion coefficient curve.

Protocol B: Dynamic Ebulliometry for Vapor Pressure Mapping

Objective: Map the boiling point across a vacuum gradient (10 mmHg to 760 mmHg) to design the downstream purification column. Apparatus: Dynamic recirculating ebulliometer with a Cottrell pump mechanism.

  • Atmospheric Control: Connect the ebulliometer to a high-precision vacuum manifold equipped with a digital capacitance manometer.

  • Self-Validation Step (Critical): Charge the system with high-purity anisole. Set the pressure to exactly 760 mmHg. Heat until steady reflux is achieved over the thermowell. The temperature must stabilize at

    
     °C for 5 minutes. If it deviates, recalibrate the RTD temperature probe.
    
  • Sample Charging: Drain the standard, clean the system, and charge 50 mL of 2-tert-butylanisole.

  • Isobaric Measurement: Establish a stable pressure (starting at 50 mmHg). Apply heat until the Cottrell pump continuously showers the thermowell with the boiling liquid/vapor mixture, ensuring true VLE.

  • Data Logging: Record the temperature once the variance is

    
     °C over 5 minutes. Step the pressure up in 50 mmHg increments, repeating the stabilization and logging process to generate an empirical Antoine equation curve.
    

Process Scale-Up Workflow

The integration of the empirically validated density and boiling point data into the pilot plant execution is mapped in the workflow below.

ScaleUpWorkflow Lab Lab Data Acquisition (BP & Density) Model Thermodynamic Modeling (VLE) Lab->Model Empirical Data Mass Reactor Sizing & Mass Balances Model->Mass Volumetrics Distill Vacuum Distillation Column Design Model->Distill Vapor Pressure Pilot Pilot Plant Execution Mass->Pilot Feed Rates Distill->Pilot Reflux Ratios

Caption: Scale-up workflow from lab data acquisition to pilot execution.

References

  • Title : tert-Butylanisole | C11H16O | CID 270626 - PubChem Source : nih.gov URL :[Link]

  • Title : Mesoporous molecular sieves: alkylation of anisole using tert-butylalcohol Source : academia.edu URL :[Link]

  • Title : Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation Source : ACS Publications (acs.org) URL :[Link]

Sources

Foundational

An In-depth Technical Guide to the Isomeric Distinction and Reactivity of 2-tert-butylanisole and 4-tert-butylanisole

This guide provides an in-depth analysis of the structural, physical, and chemical differences between 2-tert-butylanisole and 4-tert-butylanisole. Tailored for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural, physical, and chemical differences between 2-tert-butylanisole and 4-tert-butylanisole. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the critical impact of substituent placement on molecular behavior, offering field-proven insights into their synthesis, spectroscopic differentiation, and reactivity.

Introduction: The Significance of Isomerism

In organic chemistry, isomers—molecules that share the same molecular formula but possess a different arrangement of atoms—often exhibit remarkably different physical properties and chemical reactivities. The case of 2-tert-butylanisole and 4-tert-butylanisole is a classic illustration of this principle. Both are structured around an anisole core, but the positioning of the bulky tert-butyl group at the ortho (2-position) versus the para (4-position) location creates two distinct chemical entities. This seemingly subtle structural variation has profound implications for their synthesis, stability, and utility as intermediates in complex molecular architectures. Understanding these differences is paramount for designing efficient synthetic routes and predicting reaction outcomes.

Structural and Physicochemical Properties

The fundamental difference between the two isomers is the spatial location of the tert-butyl group relative to the methoxy group on the benzene ring. This dictates the molecule's symmetry, polarity, and the steric environment around the aromatic ring.

Caption: Chemical structures of 2-tert-butylanisole (ortho) and 4-tert-butylanisole (para).

The ortho-isomer, 2-tert-butylanisole, features the bulky tert-butyl group adjacent to the methoxy group. This proximity induces significant steric hindrance, which can distort bond angles and restrict the rotation of the methoxy group. In contrast, the para-isomer, 4-tert-butylanisole, has these groups positioned opposite each other, resulting in a more symmetric and sterically unencumbered molecule. These structural nuances directly translate to differences in their physical properties.

Table 1: Comparative Physicochemical Properties
Property2-tert-butylanisole4-tert-butylanisoleSource(s)
CAS Number 36731-23-45396-38-3[1][2]
Molecular Formula C₁₁H₁₆OC₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol 164.24 g/mol [1][2]
Appearance Colorless LiquidClear colorless to slightly yellow liquid[1][2]
Density N/A (data limited)0.938 g/mL at 25 °C[2]
Boiling Point N/A (data limited)80 °C at 1.5 mmHg; ~210 °C at 760 mmHg[2]
Melting Point N/A (data limited)18-19 °C[2]
Refractive Index (n20/D) N/A (data limited)1.503[2]

Note: Experimental physical data for 2-tert-butylanisole is not as readily available in standard databases, a potential consequence of its lower prevalence and stability compared to the para isomer.

Spectroscopic Differentiation: A Validating System

Distinguishing between the ortho and para isomers is straightforward using standard spectroscopic techniques. The symmetry of the 4-isomer provides a clear contrast to the less symmetric 2-isomer, particularly in NMR spectroscopy.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is the most telling.

  • 4-tert-butylanisole : Due to its C₂ symmetry axis, the aromatic protons will appear as a classic AA'BB' system, which simplifies to two distinct doublets. One doublet corresponds to the two protons ortho to the methoxy group, and the other corresponds to the two protons ortho to the tert-butyl group.[3]

  • 2-tert-butylanisole : Lacking this symmetry, the four aromatic protons are all chemically non-equivalent and will present as a more complex multiplet pattern, spanning a wider chemical shift range.

The aliphatic region will show a sharp singlet for the methoxy protons (~3.8 ppm) and a singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm) in both isomers, though slight chemical shift differences may exist.

¹³C NMR Spectroscopy

The difference in symmetry is also evident in the ¹³C NMR spectrum.

  • 4-tert-butylanisole : Will exhibit only 6 signals: 4 for the aromatic carbons (two protonated, two quaternary), one for the methoxy carbon, and one for the tert-butyl carbons (one quaternary, one for the three equivalent methyls).

  • 2-tert-butylanisole : Will show 8 distinct signals: 6 for the six unique aromatic carbons, one for the methoxy carbon, and one for the tert-butyl carbons.[1]

Experimental Protocol: NMR Analysis for Isomer Identification
  • Sample Preparation : Dissolve approximately 10-20 mg of the anisole sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program with 16-32 scans is typically sufficient.

  • Analysis (Aromatic Region) :

    • Observe the region between 6.5 and 7.5 ppm.

    • Validation for 4-tert-butylanisole : The presence of two clean doublets, each integrating to 2H, confirms the para-isomer.

    • Validation for 2-tert-butylanisole : A complex pattern of overlapping multiplets integrating to 4H indicates the ortho-isomer.

Synthesis and Reactivity: The Impact of Steric Hindrance

The choice of synthetic strategy and the subsequent reactivity of these isomers are dominated by the steric influence of the tert-butyl group.[4][5]

Synthetic Pathways

The synthesis of each isomer typically begins with the corresponding tert-butylphenol, as direct Friedel-Crafts alkylation of anisole with a tert-butyl source tends to yield the thermodynamically more stable para-isomer as the major product due to steric hindrance at the ortho position.[6][7]

Caption: Typical synthetic routes via Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-tert-butylanisole

This protocol is adapted from established Williamson ether synthesis methodologies.

  • Setup : To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-tert-butylphenol (15.0 g).

  • Reagents : Add acetone (100 mL), followed by methyl iodide (37.5 mL) and anhydrous potassium carbonate (83.0 g). The potassium carbonate acts as the base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.

  • Reaction : Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by TLC and allowed to proceed for 20-24 hours to ensure complete conversion.

  • Work-up : After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium iodide byproduct.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. Add diethyl ether to the residue to precipitate any remaining salts and filter again.

  • Purification : Concentrate the final filtrate. The resulting crude product is then purified by vacuum distillation to yield pure 4-tert-butylanisole.

Self-Validation: The success of the synthesis is validated by taking an NMR spectrum of the final product, which should match the characteristic AA'BB' pattern for the para-isomer.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The methoxy group is a powerful activating, ortho-para directing group in EAS reactions due to its ability to donate electron density to the ring via resonance.[8][9] However, the steric bulk of the tert-butyl group plays a decisive role in determining the site of substitution.

Caption: Directing effects in electrophilic aromatic substitution (EAS).

  • 4-tert-butylanisole : The para position is already occupied. Therefore, incoming electrophiles (E⁺) are directed exclusively to the two equivalent ortho positions relative to the activating methoxy group. An example is the Friedel-Crafts acylation to produce 2-acetyl-4-tert-butylanisole.[10]

  • 2-tert-butylanisole : The tert-butyl group sterically shields the adjacent ortho position (position 3).[4][6] The other ortho position (position 6) is also significantly hindered. Consequently, electrophilic attack occurs almost exclusively at the sterically accessible and electronically activated para position (position 4).[11]

This predictable regioselectivity is a powerful tool. For researchers needing to functionalize an anisole derivative specifically at the para position, starting with 2-tert-butylanisole provides a reliable strategy. Conversely, to achieve ortho-functionalization, 4-tert-butylanisole is the required intermediate.

Applications and Industrial Relevance

Both 2- and 4-tert-butylanisole serve primarily as intermediates in the synthesis of more complex molecules.[12] Their differing reactivity makes them valuable building blocks for creating specific substitution patterns required in pharmaceuticals, agrochemicals, and fragrances.[13]

A prominent area of application is in the synthesis of phenolic antioxidants. Butylated hydroxyanisole (BHA), a widely used food preservative, is a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[14][15] The synthesis of these specific isomers relies on controlling the position of the tert-butyl group on a hydroquinone monomethyl ether precursor, demonstrating the industrial importance of regioselective synthesis.[16]

Conclusion

The distinction between 2-tert-butylanisole and 4-tert-butylanisole offers a compelling case study in the principles of isomerism and steric effects. The placement of the tert-butyl group fundamentally alters the molecule's symmetry, physical properties, spectroscopic signature, and, most critically, its chemical reactivity.

  • 4-tert-butylanisole is a symmetric, sterically unhindered molecule that directs electrophilic substitution to the ortho position.

  • 2-tert-butylanisole is an asymmetric, sterically hindered molecule that directs electrophilic substitution to the para position.

For the drug development professional and the synthetic chemist, a firm grasp of these differences is not merely academic; it is essential for the rational design of synthetic pathways, enabling precise control over molecular architecture and the efficient production of target compounds.

References

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  • Google Patents. (n.d.). CN1193007A - Process for synthesizing mixed tertbutyl-phenol.
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  • University of California, Irvine. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-TERT.-BUTYLINDEN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Friedel-Crafts Alkylation of Mesitylene with tert-Butyl Alcohol over Novel Solid Acid Catalyst UDCaT-5. Retrieved from [Link]

Sources

Exploratory

Technical Guide to the Safe Handling of 1-(tert-Butyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction and Scope 1-(tert-Butyl)-2-methoxybenzene (CAS No: 2944-48-1), also known as 2-tert-butylanisole, is an aromatic ether utilized in various synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

1-(tert-Butyl)-2-methoxybenzene (CAS No: 2944-48-1), also known as 2-tert-butylanisole, is an aromatic ether utilized in various synthetic applications within research and drug development.[1] Its unique structure, featuring a sterically hindering tert-butyl group adjacent to a methoxy moiety, imparts specific reactivity and properties that are valuable in organic synthesis. However, like all chemical reagents, its safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of rigorous handling protocols.

This guide provides a comprehensive overview of the safety data, hazard analysis, and detailed handling procedures for 1-(tert-Butyl)-2-methoxybenzene. The content is synthesized from Safety Data Sheets (SDS), chemical safety literature, and established best practices for handling aromatic ethers. The objective is to equip laboratory personnel with the knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity.

Hazard Identification and Analysis

The primary hazards associated with 1-(tert-Butyl)-2-methoxybenzene are clearly defined by its Globally Harmonized System (GHS) classification. A comprehensive risk assessment must also consider the general hazards associated with the aromatic ether chemical class.

2.1 GHS Classification

According to supplier Safety Data Sheets, 1-(tert-Butyl)-2-methoxybenzene is classified as follows:

  • Signal Word: Warning

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed. Ingestion can lead to acute toxicity.

    • H315: Causes skin irritation. Direct contact with the skin can result in local redness, itching, and irritation.

    • H319: Causes serious eye irritation. Contact with the eyes can cause significant, potentially damaging, irritation.

    • H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

2.2 Causality of Hazards: A Mechanistic Perspective

The observed hazards are directly linked to the compound's chemical nature. As a substituted aromatic compound and an ether, it possesses properties that necessitate specific precautions.

  • Irritation Potential: The lipophilic nature of the molecule allows it to interact with and disrupt the lipid bilayers of cell membranes in the skin and eyes, leading to irritation. The volatility, though moderate, allows for sufficient vapor concentration in the air to cause respiratory irritation upon inhalation.

  • Peroxide Formation: A significant, though not explicitly listed GHS hazard for this specific molecule, is the potential for peroxide formation, a known risk for many ethers.[2] Ethers can react with atmospheric oxygen in the presence of light to form unstable and potentially explosive peroxide compounds.[2] While the steric hindrance from the tert-butyl group may slow this process compared to unhindered ethers like diethyl ether, the risk cannot be dismissed. Concentration of these peroxides during distillation or evaporation can lead to violent explosions.[3] Therefore, prudence dictates that this compound be treated as a potential peroxide-former.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-(tert-Butyl)-2-methoxybenzene is essential for a comprehensive risk assessment.

PropertyValueSource(s)
CAS Number 2944-48-1
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.25 g/mol
Physical Form Liquid
Purity ~95%
Topological Polar Surface Area 9.2 Ų[1]
Hydrogen Bond Acceptor Count 1[1]

Core Handling and Use Protocols

The following protocols are designed to mitigate the risks identified in Section 2.0. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

4.1 Engineering Controls: The Primary Barrier

The causality behind mandating specific engineering controls is to contain the chemical at its source, preventing exposure via inhalation, skin, or eye contact.

  • Chemical Fume Hood: All manipulations of 1-(tert-Butyl)-2-methoxybenzene, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[4] This is the most critical control to mitigate the risk of respiratory irritation (H335) by containing volatile vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[5]

4.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is chosen to protect against the specific hazards of the chemical.[3]

  • Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or equivalent standards are mandatory to protect against splashes that can cause serious eye irritation (H319).[5] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times when handling the substance to prevent skin irritation (H315). Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[5]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: If engineering controls fail or for emergency situations such as a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[3] Routine use should not require a respirator if work is conducted in a fume hood.

4.3 Step-by-Step Workflow for Laboratory Use

  • Preparation and Pre-Use Inspection:

    • Before use, inspect the container for any signs of damage or leakage.

    • Crucially, check the date the container was received and first opened. For containers that have been open for an extended period (e.g., >12 months), test for the presence of peroxides using commercially available test strips or the potassium iodide method. Do not proceed if peroxides are detected; consult with your institution's Environmental Health and Safety (EHS) office for disposal.

    • Ensure all necessary PPE is donned correctly before handling the primary container.

  • Aliquotting and Transfer:

    • Perform all transfers within a chemical fume hood.

    • Use clean, dry glassware or appropriate chemical-resistant syringes for transfers.

    • Ground equipment when transferring larger quantities to prevent static discharge, which can be an ignition source for organic vapors.[6]

  • Reaction and Monitoring:

    • Set up reactions within the fume hood.

    • Ensure the reaction vessel is properly secured.

    • Never heat a container of a potential peroxide-former to dryness, as this can concentrate explosive peroxides.

  • Post-Use and Storage:

    • Tightly reseal the primary container immediately after use to minimize exposure to air and moisture.[5]

    • Clean any contaminated surfaces within the fume hood.

    • Remove and dispose of contaminated gloves and other disposable materials in the appropriate hazardous waste stream.[4]

    • Wash hands thoroughly with soap and water after handling is complete.[7]

Emergency Procedures

A clear and rehearsed emergency plan is essential.

5.1 First-Aid Measures

The following first-aid measures are based on the compound's SDS and should be administered while seeking immediate medical attention[5]:

  • If Swallowed (H302): Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[7]

  • If on Skin (H315): Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.

  • If Inhaled (H335): Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4]

  • If in Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

5.2 Accidental Release (Spill) Protocol

  • Evacuate all non-essential personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Ensure adequate ventilation (fume hood).

  • Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly with a suitable solvent and then soap and water.

  • Report the spill to the laboratory supervisor and EHS office as per institutional policy.

Storage and Disposal

6.1 Proper Storage Conditions

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7]

  • Keep the container tightly closed and sealed in an upright position to prevent leakage.

  • Store separately from incompatible materials, particularly strong oxidizing agents.[7]

  • It is best practice to label the container with the date of receipt and the date it was first opened to track its age for peroxide management.

6.2 Waste Disposal

  • 1-(tert-Butyl)-2-methoxybenzene and any materials contaminated with it must be disposed of as hazardous chemical waste.[4][7]

  • Do not empty into drains.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.[4]

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for the safe handling of 1-(tert-Butyl)-2-methoxybenzene from receipt to disposal.

cluster_prep Preparation & Pre-Use cluster_handling Handling & Use cluster_post Post-Use & Disposal cluster_emergency Emergency receive Receive Chemical inspect Inspect Container (Damage, Label) receive->inspect peroxide_check Peroxide Check (If opened >12 mo) inspect->peroxide_check don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) peroxide_check->don_ppe  No Peroxides dispose_peroxide Contact EHS for Disposal peroxide_check->dispose_peroxide Peroxides Detected   fume_hood Work in Chemical Fume Hood don_ppe->fume_hood transfer Aliquot & Transfer fume_hood->transfer react Perform Reaction transfer->react store Store Properly (Sealed, Ventilated) react->store dispose Dispose of Waste (Hazardous Waste Stream) react->dispose cleanup Decontaminate Workspace & Wash Hands store->cleanup dispose->cleanup

Caption: Safe Handling Workflow for 1-(tert-Butyl)-2-methoxybenzene.

References

  • 1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(tert-Butyl)-2-methoxybenzene. MilliporeSigma. [Link]

  • 1,3-Di-tert-butyl-2-methoxybenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]

  • Ethers Health & Safety. University of St Andrews. [Link]

  • tert-butyl 2-methoxybenzoate. Chemsrc. [Link]

  • Safety Data Sheet - tert-Butyl methyl ether. Durham Tech. [Link]

  • Diethyl Ether Safety. Sdfine. [Link]

  • Using solvents safely in the lab. Lab Manager. [Link]

  • Safety data sheet - tert-Butylbenzene. CPAchem. [Link]

Sources

Foundational

Conformational Analysis of Sterically Hindered Methoxybenzenes: A Technical Guide

Executive Summary The conformational behavior of methoxybenzenes (anisoles) is governed by a delicate interplay between stereoelectronic effects and steric hindrance. While unhindered anisoles strongly prefer a coplanar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational behavior of methoxybenzenes (anisoles) is governed by a delicate interplay between stereoelectronic effects and steric hindrance. While unhindered anisoles strongly prefer a coplanar geometry to maximize


 conjugation, the introduction of bulky ortho-substituents disrupts this planarity, forcing the molecule into an orthogonal conformation. This whitepaper provides an in-depth mechanistic analysis, computational workflows, and experimental protocols for characterizing these sterically hindered systems, offering critical insights for researchers in physical organic chemistry and rational drug design.

The Mechanistic Tug-of-War: Conjugation vs. Steric Bulk

In standard anisole, the ground-state geometry is heavily influenced by stereoelectronic effects [4]. The oxygen atom adopts an


-like hybridization, allowing one of its lone pairs (

) to align parallel to the

-system of the aromatic ring. This

delocalization provides significant conjugative stabilization, locking the methoxy group into a coplanar conformation (dihedral angle

).

However, when bulky groups (e.g., tert-butyl) are introduced at the ortho positions, severe van der Waals repulsions occur between the methoxy methyl group and the ortho-substituent. To relieve this steric strain, the


 bond rotates, breaking the 

conjugation. In highly hindered systems like 2,6-di-tert-butylmethoxybenzene, the steric congestion completely outweighs conjugative stabilization, forcing the methoxy group into a permanent orthogonal conformation (

) [2].

This structural shift has profound implications: it alters the electron density of the aromatic ring, shifts NMR signals, and dramatically changes the molecule's metabolic stability by shielding the oxygen atom from enzymatic attack (e.g., CYP450 O-demethylation).

LogicRel Bulk Increase Ortho Steric Bulk (e.g., t-Butyl groups) Clash Severe van der Waals Repulsion in Coplanar State Bulk->Clash Twist O-CH3 Bond Twists to Orthogonal Geometry Clash->Twist Conjugation Loss of p-pi Conjugation (n_O -> pi* disruption) Twist->Conjugation Metabolism Increased Resistance to CYP450 O-demethylation Twist->Metabolism NMR Upfield shift of para-Carbon in 13C NMR Conjugation->NMR

Causal relationship between steric hindrance, conformation, and physicochemical properties.

Computational Analysis Workflow

To accurately predict the preferred conformation and the energetic penalty of rotation, computational modeling is essential[1]. We utilize Density Functional Theory (DFT) coupled with Natural Bond Orbital (NBO) analysis.

Causality of Method Selection: Standard functionals like B3LYP often fail to accurately model highly congested systems because they lack dispersion corrections. Therefore, we mandate the use of the M06-2X functional, which is specifically parameterized to capture non-covalent interactions and van der Waals repulsions accurately. NBO analysis is subsequently employed to quantify the exact energy lost from the disruption of the


 interaction [2].
Step-by-Step Protocol: Potential Energy Surface (PES) Scan
  • Initial Geometry Construction: Build the 3D structure of the target sterically hindered methoxybenzene using a molecular builder (e.g., GaussView or WebMO) [1].

  • Pre-Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., HF/3-21G) to resolve catastrophic steric clashes.

  • High-Level Optimization: Optimize the ground-state geometry using DFT at the M06-2X/6-311+G(d,p) level. Ensure no imaginary frequencies are present via a vibrational frequency calculation.

  • Relaxed PES Scan:

    • Define the

      
       dihedral angle as the coordinate to scan.
      
    • Set the scan range from

      
       to 
      
      
      
      in increments of
      
      
      .
    • Self-Validation: Ensure the scan is "relaxed" (the rest of the molecule is allowed to optimize at each step) rather than "rigid", as rigid scans artificially inflate rotational barriers by not allowing bond lengths and angles to adjust to steric strain.

  • NBO Extraction: At the global minimum (e.g.,

    
    ) and the transition state (e.g., 
    
    
    
    ), perform NBO analysis to extract the second-order perturbation energies (
    
    
    ) corresponding to lone-pair delocalization.

CompWorkflow Start Input 3D Structure (Sterically Hindered Anisole) Opt Geometry Optimization (DFT: M06-2X/6-311+G**) Start->Opt PES Relaxed PES Scan (Rotate C-C-O-C Dihedral) Opt->PES NBO NBO Analysis (Quantify n -> pi* delocalization) PES->NBO Output Conformational Energy Profile & Orbital Interactions NBO->Output

Computational workflow for mapping the conformational energy profile of methoxybenzenes.

Experimental Validation: Variable-Temperature NMR (VT-NMR)

While computational models provide theoretical energy barriers, experimental validation is required. Standard room-temperature


C NMR often yields time-averaged signals because the thermal energy (

) exceeds the rotational barrier of the

bond, causing rapid interconversion between conformers.

Causality of Method Selection: To experimentally observe distinct conformations, we use Variable-Temperature NMR (VT-NMR) or Dynamic NMR (DNMR). By cooling the sample, we lower the thermal energy below the activation barrier (


). This slows the exchange rate on the NMR timescale until the signals "decoalesce" into distinct peaks representing the individual locked conformers[3]. Furthermore, the loss of coplanarity in hindered anisoles directly impacts the chemical shift of the para-carbon due to the reduction in resonance electron donation [3].
Step-by-Step Protocol: VT-NMR Analysis
  • Sample Preparation: Dissolve 15-20 mg of the sterically hindered methoxybenzene in a low-freezing-point deuterated solvent (e.g., Toluene-

    
     or 
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard 1D

    
     and 
    
    
    
    NMR spectrum at 298 K. Note any broadened peaks, which indicate intermediate exchange rates.
  • Cooling Gradient: Lower the probe temperature in 10 K increments. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Coalescence Identification: Monitor the target signals (e.g., the methoxy protons or ortho-methyl protons). Identify the coalescence temperature (

    
    ) where the broad peak splits into two distinct signals.
    
  • Barrier Calculation: Use the Eyring equation and the line-shape analysis at

    
     to calculate the exact Gibbs free energy of activation (
    
    
    
    ) for the
    
    
    bond rotation.
    • Self-Validation: Cross-reference the experimentally derived

      
       with the computational PES scan barrier. A deviation of 
      
      
      
      kcal/mol indicates either solvent effects not captured in the gas-phase DFT or an incorrect computational transition state.

Quantitative Conformational Data

The table below summarizes the conformational shifts and energetic barriers as steric bulk increases around the methoxy group. Notice how the introduction of two tert-butyl groups completely flips the preferred ground state from coplanar to orthogonal.

CompoundOrtho Substituent(s)Preferred Dihedral (

)
Rotational Barrier (

)

Conjugation Status
Anisole None (Hydrogen)

(Coplanar)
~3.2 kcal/molMaximum (

)
2-Methylanisole Single Methyl

(anti to Methyl)
~6.5 kcal/molMaintained in anti state
2-tert-Butylanisole Single tert-Butyl

(Orthogonal)
~11.2 kcal/molSeverely Disrupted
2,6-Di-tert-butylanisole Dual tert-Butyl

(Orthogonal)
>16.0 kcal/molCompletely Abolished

Table 1: Conformational and energetic parameters of substituted methoxybenzenes.

Implications in Drug Development

Understanding the conformational analysis of sterically hindered methoxybenzenes is not merely an academic exercise; it is a highly practical tool in rational drug design.

When a methoxy group is coplanar, the oxygen atom is highly exposed and electron-rich, making it a prime target for rapid O-dealkylation by Cytochrome P450 enzymes in the liver. By strategically placing steric bulk (such as a chlorine atom or a methyl group) adjacent to the methoxy ether, medicinal chemists can force the methoxy group out of the plane. This orthogonal conformation sterically shields the oxygen lone pairs and disrupts the electron density required for the initial enzymatic oxidation step, thereby drastically improving the pharmacokinetic half-life of the drug candidate.

References

  • Computational Molecular Modeling Exercises | compmodel.chem.wisc.edu - wisc.edu -
  • Intramolecular Interactions in Anisole, Thioanisole, and Selenoanisole.
  • 13 C nmr studies: viii. 13 C spectra of some substituted anisoles - cdnsciencepub.com -
  • Stereoelectronic effect - Wikipedia - wikipedia.org -
Exploratory

2-tert-Butylanisole: Technical Profile & Synthetic Utility

Topic: 2-tert-Butylanisole (PubChem CID 270626) Compound Summary Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-tert-Butylanisole (1-tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-tert-Butylanisole (PubChem CID 270626) Compound Summary Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-tert-Butylanisole (1-tert-butyl-2-methoxybenzene) is a sterically hindered aromatic ether characterized by the juxtaposition of a bulky tert-butyl group and a methoxy group at the ortho position. Unlike its para isomer, which is widely used in fragrance and commodity chemicals, the ortho isomer serves as a specialized scaffold in organic synthesis. Its unique steric environment blocks the C3 position, directing electrophilic and metallation reactions to specific sites (C5 or C6), making it a valuable precursor for the design of regioselective ligands, Lawesson’s reagent analogs, and hindered pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is a lipophilic liquid at room temperature. Its steric bulk prevents the planar alignment of the methoxy group with the aromatic ring in some conformations, influencing its electronic donation capability compared to unsubstituted anisole.

Table 1: Chemical Identity & Key Properties
PropertyData
IUPAC Name 1-tert-butyl-2-methoxybenzene
Common Synonyms 2-tert-Butylanisole; o-tert-Butylanisole; 2-tert-Butylphenyl methyl ether
CAS Registry Number 2944-48-1
PubChem CID 270626
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Physical State Clear to pale yellow liquid
Solubility Soluble in organic solvents (Et₂O, DCM, THF, Hexanes); Insoluble in water
Density ~0.94 - 0.96 g/mL (Estimated based on isomeric trends)

Synthetic Routes & Methodology

The primary route to 2-tert-butylanisole is the O-methylation of 2-tert-butylphenol . This reaction requires base catalysis to deprotonate the sterically hindered phenol.

Protocol: Williamson Ether Synthesis via Methyl Iodide

Rationale: The tert-butyl group at the ortho position increases the pKa of the phenol slightly and provides steric hindrance. A strong base and a reactive methylating agent (MeI) are preferred over dimethyl sulfate for cleaner laboratory-scale preparations.

Reagents & Materials
  • Substrate: 2-tert-Butylphenol (CAS 88-18-6)[1][2]

  • Reagent: Methyl Iodide (MeI) (Excess, 1.5–2.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (Anhydrous, 2.0–3.0 equiv)

  • Solvent: Acetone or DMF (Dry)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Dissolve 2-tert-butylphenol (1.0 equiv) in acetone (0.5 M concentration). Add anhydrous K₂CO₃ (2.5 equiv) in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Add Methyl Iodide (2.0 equiv) dropwise via syringe.

    • Note: The reaction is exothermic; cooling may be required for large scales.

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–24 hours. Monitor consumption of phenol by TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄. Purify via vacuum distillation or flash column chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Visualization: Synthesis Workflow

Synthesis Start 2-tert-Butylphenol (Sterically Hindered Phenol) Intermediate Phenoxide Anion (K+ Salt) Start->Intermediate Deprotonation (RT, 30 min) Reagents Reagents: MeI + K2CO3 Solvent: Acetone Reagents->Intermediate Product 2-tert-Butylanisole (Target Ether) Intermediate->Product SN2 Attack (Reflux, 12-24h)

Figure 1: Williamson ether synthesis pathway converting 2-tert-butylphenol to 2-tert-butylanisole.

Reactivity & Mechanistic Insights[2][10]

The reactivity of 2-tert-butylanisole is defined by the Ortho-Effect . The bulky tert-butyl group shields the C3 position (ortho to OMe) and influences the conformation of the methoxy group.

Regioselectivity in Electrophilic Substitution

In electrophilic aromatic substitution (EAS), both the methoxy (-OMe) and tert-butyl (-tBu) groups are activating and ortho, para-directing. However, their cooperative and competitive effects dictate the outcome:

  • C3 Position: Blocked by the tert-butyl group (steric inhibition).

  • C4 Position: Para to the tert-butyl group (activated by t-Bu, meta to OMe).

  • C5 Position: Para to the methoxy group (strongly activated by OMe, meta to t-Bu).

  • C6 Position: Ortho to the methoxy group (activated by OMe, meta to t-Bu).

Dominant Pathway: The methoxy group is a stronger activator than the alkyl group. Consequently, substitution typically occurs para to the methoxy group at C5 , provided the electrophile is not too bulky. If C5 is sterically compromised by the incoming group, attack may shift to C4 or C6.

Directed Ortho-Metalation (DoM)

Lithiation of anisoles typically occurs ortho to the methoxy oxygen (C2 or C6). In 2-tert-butylanisole:

  • C3 Lithiation: Highly disfavored due to the adjacent tert-butyl bulk.

  • C6 Lithiation: The accessible site. Treatment with n-butyllithium (n-BuLi) typically results in lithiation at the C6 position , allowing for the introduction of electrophiles at this site.

Visualization: Reactivity Map

Reactivity Center 2-tert-Butylanisole Core C3 C3 Position (Blocked) Center->C3 Steric Shielding (t-Bu Group) C5 C5 Position (EAS Major) Center->C5 Electrophilic Attack (Para to OMe) C6 C6 Position (Lithiation Site) Center->C6 Directed Metalation (n-BuLi)

Figure 2: Reactivity map illustrating sterically blocked vs. accessible sites on the aromatic ring.

Applications in Ligand Design & Catalysis

2-tert-Butylanisole serves as a specialized building block for:

  • Phosphorus-Sulfur Heterocycles: It reacts with P₄S₁₀ to form 2,4-bis(3-tert-butyl-4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[3][4] This is a sterically modified analog of Lawesson's Reagent , used for thionation reactions where higher solubility or specific steric tuning is required [1].

  • Agrochemical Intermediates: The compound is a precursor for substituted biphenyls used in fungicide development.

  • Ligand Synthesis: The lithiated species (at C6) can be quenched with chlorophosphines to generate bulky phosphine ligands (e.g., P(Ar)₃ type) used in transition metal catalysis (Pd, Ni coupling).

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5][6]
Flammability H227Combustible liquid (Flash point > 60°C).

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles. The compound is lipophilic and can penetrate skin.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Foreman, M. R. S., Slawin, A. M. Z., & Woollins, J. D. (1999). The reaction of 2-tert-butylanisole with P4S10: synthesis and structure of a new Lawesson's reagent analog. Heteroatom Chemistry , 10(1), 65-71.

  • Clayden, J., et al. (2006). Contra-Friedel-Crafts tert-butylation of substituted aromatic rings via directed metallation and sulfinylation. Chemical Communications , (37), 3911-3913.

  • PubChem.[7][8] Compound Summary for CID 270626, 1-tert-butyl-2-methoxybenzene. National Library of Medicine (US). Retrieved March 6, 2026.

  • Sigma-Aldrich. Safety Data Sheet: 2-tert-Butylphenol (Precursor).

Sources

Foundational

Advanced Applications of 2-tert-Butylanisole in Organic Synthesis

Content Type: Technical Guide / Whitepaper Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The Steric-Electronic Hybrid Scaffold 2-tert-Butylanisole (1-tert-butyl-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Steric-Electronic Hybrid Scaffold

2-tert-Butylanisole (1-tert-butyl-2-methoxybenzene) represents a unique class of "monoprotected" arenes where steric bulk and electronic directing effects converge to offer exceptional regiocontrol. Unlike simple anisole, where Directed Ortho Metalation (DoM) results in a mixture of 2- and 6-substituted products (often requiring blocking groups), 2-tert-butylanisole features a built-in "steric anchor" at the C2 position.

For the synthetic chemist, this molecule is not merely a substrate but a regioselective tool . The bulky tert-butyl group effectively shuts down reactivity at the adjacent ortho-position and the meta-position relative to the methoxy group, channeling electrophilic and nucleophilic attacks to specific, predictable sites (C4 and C6). This guide details the exploitation of these properties in lithiation, C-H activation, and ligand synthesis.

Core Application I: Regioselective Directed Ortho Metalation (DoM)

The primary utility of 2-tert-butylanisole lies in its predictable lithiation behavior. The methoxy group serves as a Directed Metalation Group (DMG), coordinating with alkyllithiums. However, the tert-butyl group at C2 exerts massive steric pressure, rendering the C3 position inaccessible and the C2 position chemically inert. Consequently, lithiation occurs exclusively at C6 .

Mechanism and Regiocontrol

The coordination of the lithium cation to the methoxy oxygen acidifies the ortho-protons. In 2-tert-butylanisole, only the C6 proton is sterically accessible for the base to approach.

DoM_Mechanism Substrate 2-tert-Butylanisole (Steric Block at C2) Complex Coordination Complex (Li...OMe Interaction) Substrate->Complex + n-BuLi / TMEDA TS Transition State (C6 Deprotonation) Substrate->TS t-Bu blocks C3/C2 Complex->TS Agostic Interaction Lithiated C6-Lithio Species (Exclusive Regioisomer) TS->Lithiated - BuH Product Functionalized Anisole (E+ Trapped at C6) Lithiated->Product + Electrophile (E+)

Figure 1: Mechanistic pathway of Directed Ortho Metalation (DoM) in 2-tert-butylanisole. The tert-butyl group forces deprotonation to the C6 position.

Experimental Protocol: C6-Silylation

Source Validation: Standard DoM protocols adapted for sterically hindered anisoles.

Reagents:

  • 2-tert-Butylanisole (1.0 equiv)[1][2][3]

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • TMEDA (1.1 equiv)

  • TMSCl (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Complexation: In a flame-dried Schlenk flask under Argon, dissolve 2-tert-butylanisole (10 mmol) and TMEDA (11 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The solution may turn slight yellow.

  • Equilibration: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. Note: The steric bulk of t-Bu requires slightly more vigorous conditions than simple anisole.

  • Quench: Cool back to -78°C and add TMSCl (12 mmol) dropwise.

  • Workup: Warm to RT, quench with sat.

    
    , extract with 
    
    
    
    , and dry over
    
    
    .

Core Application II: Metal-Free C-H Amination (Diarylamine Synthesis)

Recent advancements have utilized 2-tert-butylanisole as a substrate for nitrosonium-initiated C-H activation . This method synthesizes bulky diarylamines without transition metal catalysts (Pd/Cu), avoiding trace metal contamination in pharmaceutical intermediates.

Reaction Logic

The reaction proceeds via the electrophilic attack of a nitrosonium ion (


) on the electron-rich anisole ring. The bulky tert-butyl group directs this attack to the para-position (C4) relative to the methoxy group (or C5 relative to t-Bu), minimizing steric clash.

CH_Amination Start 2-tert-Butylanisole Intermediate Nitroso-Intermediate (C4-Nitroso substitution) Start->Intermediate Electrophilic Subst. Reagents Reagents: NaNO2 / TFA (In situ NO+ generation) Reagents->Intermediate Reduction Reductive Coupling (Fe powder / AcOH) Intermediate->Reduction Dimerization/Red. Product Diarylamine (Bis(3-t-butyl-4-methoxyphenyl)amine) Reduction->Product - H2O

Figure 2: Workflow for the metal-free synthesis of sterically encumbered diarylamines via nitrosonium activation.

Validated Protocol (Nitrosonium Coupling)

Reference: Derived from nitrosonium-initiated C-N bond formation methodologies (e.g., J. Org. Chem. / ACS Omega).[2]

  • Activation: Dissolve 2-tert-butylanisole (1.0 mmol) in DCM (1.0 mL) containing TFA (6.5 mmol).

  • Nitrosylation: Add

    
     (or 
    
    
    
    ) (1.0 equiv) slowly. Stir at RT for 2 hours under
    
    
    balloon (promotes radical cation pathway).
  • Reductive Coupling: Add Iron powder (10 equiv), Acetic Acid (1 mL), and water (0.5 mL).[3] Heat to 50°C for 3 hours.

  • Purification: Filter through Celite, neutralize with

    
    , and purify via column chromatography (SiO2, EtOAc/Hexanes).
    
    • Typical Yield: 56–68% for bulky substrates.

Core Application III: Ligand & Heterocycle Precursor

2-tert-Butylanisole is a critical starting material for synthesizing Woollins' Reagent analogs and P-Se/P-S heterocycles used in antioxidant chemistry and soft-metal ligation.

Synthesis of Phosphorus-Selenium/Sulfur Heterocycles

Reaction with


 or 

yields 2,4-bis(3-tert-butyl-4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfides.[4] These are bulky variants of Lawesson's reagent, offering higher solubility and kinetic stability due to the tert-butyl group.

Key Transformation:



This reagent is subsequently used to thionate amides or esters in sterically crowded environments where standard Lawesson's reagent fails due to aggregation or solubility issues.

Data Summary: Reaction Parameters & Yields

ApplicationReaction TypeReagentsRegioselectivityTypical YieldRef
DoM Lithiationn-BuLi, TMEDA, THFC6 (Ortho to OMe) >85% (silylation)[1]
C-H Amination C-N Coupling

, TFA, Fe
C4 (Para to OMe) 56%[2]
Bromination EAS

, Fe
C4 (Para to OMe) 90%[3]
Ligand Synth P-S Heterocycle

, Reflux
C4 (dimerization) 65-75%[4]

References

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications (J. Org. Chem). Available at: [Link]

  • Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. National Institutes of Health (PMC). Available at: [Link]

  • A New Synthesis of (PhPSe2)2 (Woollins Reagent) and Its Use in the Synthesis of Novel P-Se Heterocycles. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic O-Methylation of Sterically Hindered Phenols

Subtitle: Overcoming the Ortho-Effect via Nucleophilic Enhancement and Green Chemistry Architectures Executive Summary The O-methylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) presents a classic s...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming the Ortho-Effect via Nucleophilic Enhancement and Green Chemistry Architectures

Executive Summary

The O-methylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) presents a classic synthetic challenge. Bulky ortho-substituents create a "steric wall" that inhibits the approach of electrophiles and disrupts the solvation shell necessary for standard Williamson ether synthesis. Furthermore, the phenoxide anion of hindered phenols often behaves as an ambident nucleophile, leading to unwanted C-alkylation (ring alkylation) rather than the desired O-alkylation.

This guide details two distinct, high-yield protocols designed to overcome these barriers:

  • Protocol A (The Green Standard): A robust, high-temperature method using Dimethyl Carbonate (DMC) and Phase Transfer Catalysis (PTC).

  • Protocol B (The Kinetic Force): A classical, irreversible deprotonation method using Sodium Hydride (NaH) and Methyl Iodide (MeI) in polar aprotic media.

Mechanistic Insight: The Steric Barrier

To successfully methylate a hindered phenol, one must understand the failure mode of standard conditions (e.g., NaOH/MeOH).

  • Cone Angle & Nucleophilicity: Bulky ortho-groups increase the cone angle, physically blocking the oxygen atom.

  • Ambident Reactivity: Hindered phenoxides often delocalize charge into the ring (C-2/C-4 positions). If the oxygen is blocked, "soft" electrophiles may attack the carbon ring, leading to C-alkylation.

  • Solvation Effects: In protic solvents (MeOH, H2O), the phenoxide is heavily solvated (hydrogen bonded), further reducing its nucleophilicity.

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate protocol for your substrate.

G Start Start: Phenol Substrate Analysis CheckSterics Are ortho-positions heavily substituted? (e.g., t-Butyl) Start->CheckSterics CheckAcid Is substrate acid/base sensitive? CheckSterics->CheckAcid Yes Standard Standard Williamson (K2CO3 / MeI / Acetone) CheckSterics->Standard No (Mono/Unsubstituted) TMS TMS-Diazomethane (MeOH / Toluene) CheckAcid->TMS Yes (e.g., Esters, Lactones) Robust Select Protocol Based on Scale & Green Metrics CheckAcid->Robust No (Stable) ProtoA Protocol A: DMC + K2CO3 + TBAB (High Temp / Autoclave) Robust->ProtoA Large Scale / Green Focus ProtoB Protocol B: NaH + MeI + DMF (Irreversible Deprotonation) Robust->ProtoB Small Scale / Difficult Substrate

Figure 1: Decision matrix for selecting O-methylation conditions based on substrate steric hindrance and stability.

Protocol A: Green Methylation via Dimethyl Carbonate (DMC)

Best for: Scalable synthesis, green chemistry compliance, and moderately to highly hindered phenols. Mechanism: At elevated temperatures, DMC acts as a "hard" methylating agent via a BAl2 mechanism. The addition of a Phase Transfer Catalyst (TBAB) and a base (K2CO3) creates a "naked" phenoxide anion that is sufficiently reactive to attack the methyl group of DMC.

Reagents & Equipment[1][2][3]
  • Substrate: Sterically hindered phenol (1.0 equiv).

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (10-15 equiv). Note: DMC acts as both reagent and solvent.

  • Base: Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 equiv) OR 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv).

  • Apparatus: Sealed tube (pressure vial) or Autoclave (essential for reaching >90°C).

Step-by-Step Methodology
  • Charge: In a high-pressure borosilicate glass vial or stainless steel autoclave, combine the phenol (1.0 eq), K2CO3 (2.5 eq), and TBAB (0.1 eq).

  • Solvation: Add Dimethyl Carbonate (DMC) (15 eq). Ensure the stir bar moves freely.

  • Reaction: Seal the vessel tightly. Heat to 130°C - 150°C .

    • Note: DMC boils at 90°C. The reaction must be pressurized to reach the activation energy required for hindered substrates.

  • Monitoring: Stir for 6–18 hours. Monitor via HPLC or GC (TLC is difficult due to the sealed vessel).

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid salts (K2CO3).[2]

    • Evaporate the excess DMC (rotary evaporator). DMC is non-toxic and can be recycled.[3]

  • Purification: The residue is often pure product. If necessary, purify via short silica plug (Hexanes/EtOAc).

Critical Insight: The high temperature is not just for rate acceleration; it increases the entropy of the system, helping the electrophile penetrate the steric shield of the tert-butyl groups.

Protocol B: Kinetic Force via NaH / Methyl Iodide

Best for: Extremely hindered substrates (e.g., 2,6-di-tert-butylphenol) on small research scales where yield is paramount and toxicity is a secondary concern. Mechanism: Sodium Hydride (NaH) effects an irreversible deprotonation, generating the sodium phenoxide. The use of DMF (polar aprotic) solvates the sodium cation specifically, leaving the phenoxide oxygen "naked" and highly nucleophilic.

Reagents & Equipment[1][2][3]
  • Substrate: Sterically hindered phenol (1.0 equiv).

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) (1.5 - 2.0 equiv).

  • Electrophile: Methyl Iodide (MeI) (2.0 - 3.0 equiv). Warning: Neurotoxin.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Apparatus: Flame-dried round bottom flask, inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology
  • Preparation: Flame-dry glassware and cool under Argon flow.

  • Base Washing (Optional but Recommended): Place NaH (2.0 eq) in the flask. Wash twice with anhydrous hexanes to remove mineral oil. Decant hexanes.

  • Solvation: Suspend the NaH in anhydrous DMF (0.5 M concentration relative to phenol). Cool to 0°C.

  • Deprotonation: Dissolve the hindered phenol in a minimum amount of DMF. Add dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H2 gas.

    • Time: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. The solution often turns yellow/orange.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (3.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature. Stir for 4–12 hours.

    • Optimization: If conversion is low after 4 hours, heat to 60°C.

  • Quench: Carefully add saturated NH4Cl solution or water dropwise at 0°C to destroy excess hydride.

  • Extraction: Extract with Diethyl Ether (x3). Note: Avoid DCM if possible to prevent emulsion formation with DMF.

  • Wash: Wash combined organics vigorously with water (x3) and Brine (x1) to remove DMF.

  • Purification: Dry over MgSO4, concentrate, and purify via column chromatography.

Comparative Analysis & Troubleshooting

Protocol Comparison
FeatureProtocol A (DMC)Protocol B (NaH/MeI)
Steric Tolerance High (at >140°C)Very High
Green Score Excellent (Non-toxic, recyclable)Poor (MeI is toxic, DMF is hazardous)
Atom Economy HighLow (Stoichiometric salt waste)
Safety High (Pressure vessel required)Moderate (H2 gas, Neurotoxins)
Typical Yield 85-95%90-98%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (Protocol A) Temperature too low.Increase autoclave temp to 160°C; ensure TBAB is fresh.
C-Alkylation Observed Solvent is too non-polar or "soft" electrophile.Switch to Protocol B (DMF favors O-alkylation); Keep temp low initially.
Starting Material Remains (Protocol B) Incomplete deprotonation.Increase NaH equivalents; Ensure DMF is strictly anhydrous.
Emulsions during Workup DMF presence.Wash organic layer with 5% LiCl solution (breaks DMF emulsions).

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

  • Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry. [Link]

  • Ouk, S., Thiéry, S., & Loupy, A. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Tetrahedron Letters. [Link][2]

  • Vowinkel, E. (1966). Die O-Alkylierung sterisch gehinderter Phenole.[4] Chemische Berichte. [Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry. [Link]

Sources

Application

Application Note: 2-tert-Butylanisole as a Model Substrate for Sterically Governed C-H Activation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Late-Stage Functionalization, Regioselectivity, and Iridium-Catalyzed C-H Borylation Executive Summary & Mechanistic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Late-Stage Functionalization, Regioselectivity, and Iridium-Catalyzed C-H Borylation

Executive Summary & Mechanistic Rationale

In modern drug discovery, late-stage C-H functionalization is a transformative tool for rapidly diversifying lead scaffolds. However, predicting and controlling the regioselectivity of these activations on complex aromatic systems remains a challenge. To interrogate the behavior of C-H activation catalysts, 2-tert-butylanisole serves as an unparalleled model substrate.

The value of 2-tert-butylanisole lies in its 1,2-disubstitution pattern, which pits a small, electron-donating methoxy group (-OMe) against a massive, sterically demanding tert-butyl group (-tBu). The foundational work by Smith and Hartwig established that Iridium-catalyzed C-H borylation is overwhelmingly governed by steric rather than electronic factors.

When subjected to an Iridium/dtbpy catalyst system, the regiochemical outcome of 2-tert-butylanisole is dictated by strict steric causality:

  • C3 and C6 Deactivation: The C3 position is ortho to the bulky tert-butyl group, and C6 is ortho to the methoxy group. The transition state for Ir-catalyzed borylation requires the catalyst to approach the C-H bond closely; thus, ortho-positions are sterically excluded.

  • C4 vs. C5 Differentiation: Borylation is restricted to the C4 and C5 positions. The C4 position is meta to the tert-butyl group, while the C5 position is para to it. Because the tert-butyl group exerts a massive steric shadow, the catalyst preferentially activates the C-H bond furthest from it (C5).

This predictable, sterically governed divergence makes 2-tert-butylanisole the gold standard for benchmarking the steric sensitivity of novel C-H activation methodologies .

G Substrate 2-tert-Butylanisole StericAnalysis Steric Analysis (Ir-Catalyst) Substrate->StericAnalysis C3 C3 Position (Ortho to t-Bu) BLOCKED StericAnalysis->C3 Severe Hindrance C6 C6 Position (Ortho to OMe) BLOCKED StericAnalysis->C6 Moderate Hindrance C4 C4 Position (Para to OMe) MINOR PRODUCT StericAnalysis->C4 Meta to t-Bu C5 C5 Position (Para to t-Bu) MAJOR PRODUCT StericAnalysis->C5 Para to t-Bu

Steric governance in the Ir-catalyzed C-H borylation of 2-tert-butylanisole.

Quantitative Regioselectivity Data

To illustrate the profound impact of the tert-butyl group, the table below compares the C-H borylation regioselectivity of 2-tert-butylanisole against less hindered 1,2-disubstituted anisoles under standard [Ir(OMe)(cod)]₂ / dtbpy conditions.

SubstrateDirecting/Steric Group 1 (C1)Steric Group 2 (C2)Major Borylation SiteRatio (C5 : C4)Isolated Yield (%)
2-Methylanisole -OMe-CH₃C4 & C5 mixture~ 1.5 : 185
2-Isopropylanisole -OMe-CH(CH₃)₂C5 favored~ 5 : 182
2-tert-Butylanisole -OMe-C(CH₃)₃C5 highly favored> 10 : 188

Data Interpretation: As the steric bulk at the C2 position increases from a methyl to a tert-butyl group, the regioselectivity shifts dramatically toward the C5 position (para to the bulky group), validating the purely steric control mechanism of the Ir-catalyst.

Self-Validating Experimental Protocol: Ir-Catalyzed C-H Borylation

This protocol is designed as a self-validating system . At critical junctures, specific visual or analytical cues will confirm that the reaction is proceeding correctly, preventing the waste of downstream resources.

Reagents & Materials
  • Substrate: 2-tert-butylanisole (1.0 equiv, 1.0 mmol, 164.2 mg)

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂) (0.55 equiv, 0.55 mmol, 140 mg)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol %, 10 mg)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %, 8 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Hexane (3.0 mL)

Causality Note on Stoichiometry: B₂pin₂ is used at exactly 0.55 equivalents rather than 1.0 equivalent. During the catalytic cycle, the transfer of the first Bpin group to the arene generates pinacolborane (HBpin) as a byproduct. HBpin is actively consumed by the Ir-catalyst to borylate a second molecule of the arene. Using 0.55 equivalents ensures full conversion of the starting material while suppressing unwanted di-borylation.

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox Setup)

  • Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg).

  • Add 1.5 mL of anhydrous THF to the vial.

  • Validation Check: The solution must rapidly transition from a pale yellow to a deep, dark red-brown within 1–2 minutes. Causality: This color change is the optical signature of ligand exchange, confirming the successful generation of the active 16-electron Ir(I) catalytic species. If the solution remains yellow, the glovebox atmosphere is compromised (O₂/H₂O present), or the ligand has degraded. Do not proceed until this is resolved.

Step 2: Reagent Addition

  • To the active, dark red catalyst solution, add B₂pin₂ (140 mg). Stir for 2 minutes until fully dissolved.

  • Add 2-tert-butylanisole (164.2 mg) followed by the remaining 1.5 mL of THF to wash down the vial walls.

  • Seal the vial tightly with a Teflon-lined cap.

Step 3: Reaction Execution

  • Remove the sealed vial from the glovebox and place it in a pre-heated aluminum block at 80 °C.

  • Stir vigorously for 16 hours.

  • Validation Check: During the first hour of heating, mild effervescence (bubbling) should be observed. Causality: This is the evolution of H₂ gas, a stoichiometric byproduct of the arene reacting with the intermediate HBpin, confirming that the catalytic turnover is actively occurring.

Step 4: Reaction Monitoring & Workup

  • After 16 hours, cool the reaction to room temperature. Uncap the vial to vent any residual H₂ pressure.

  • Validation Check (GC-MS): Remove a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The chromatogram should show complete consumption of B₂pin₂ and the presence of a single major product peak corresponding to the C5-borylated mass (m/z = 290).

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue via silica gel flash chromatography (Eluent: 0% to 5% EtOAc in Hexanes) to isolate the pure 4-(tert-butyl)-3-methoxyphenylboronic acid pinacol ester.

Workflow Step1 1. Catalyst Activation [Ir] + dtbpy -> Active Complex Step2 2. Substrate Addition 2-tert-butylanisole + 0.55 eq B2pin2 Step1->Step2 Step3 3. C-H Borylation 80°C, 16h (H2 evolution) Step2->Step3 Step4 4. Validation & Isolation GC-MS Check & Chromatography Step3->Step4

Self-validating experimental workflow for Ir-catalyzed C-H borylation.

References

  • Title: Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C–H Bonds Source: Science, 2002, 295 (5553), 305-308. URL: [Link]

  • Title: Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a One-Coordinate Iridium Complex Source: Journal of the American Chemical Society, 2002, 124 (3), 390-391. URL: [Link]

  • Title: C–H Activation for the Construction of C–B Bonds Source: Chemical Reviews, 2010, 110 (2), 890-931. URL: [Link]

Method

Application Note: High-Precision Regiocontrol in 2-tert-Butylanisole Functionalization

Executive Summary This application note details the regioselective electrophilic aromatic substitution (EAS) of 2-tert-butylanisole (also known as o-tert-butylanisole). This substrate presents a classic case of electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective electrophilic aromatic substitution (EAS) of 2-tert-butylanisole (also known as o-tert-butylanisole). This substrate presents a classic case of electronic-steric conflict and directing group mismatch .[1]

For researchers in medicinal chemistry and material science, the primary challenge with this substrate is threefold:

  • Regioselectivity: Distinguishing between the para-methoxy (C4) and para-tert-butyl (C5) positions.

  • Poly-substitution: Preventing over-functionalization due to the highly activated anisole ring.

  • Ipso-Substitution: Avoiding the displacement of the labile tert-butyl group under aggressive conditions (particularly nitration).

This guide provides validated protocols for Bromination and Nitration , designed to maximize yield of the 4-substituted isomer while suppressing side reactions.

Mechanistic Analysis & Causality

To design effective protocols, one must understand the competing forces on the aromatic ring.

Electronic vs. Steric Landscape

The substrate contains two activating groups with opposing directing effects:

  • Methoxy (-OMe) at C1: A strong activator (+M resonance effect). Directs ortho (C2, C6) and para (C4).

  • tert-Butyl (-tBu) at C2: A weak activator (+I inductive effect). Directs ortho (C1, C3) and para (C5).

The Conflict:

  • OMe activates C4 and C6 .

  • tBu activates C3 and C5 .

The Resolution: Experimental evidence and electronic theory dictate that the stronger activator controls the position . Since the resonance effect of -OMe far outweighs the inductive effect of -tBu, substitution occurs primarily at sites activated by the methoxy group (C4 or C6 ).

Steric Selection (C4 vs. C6):

  • C6 (ortho to OMe): While electronically activated, this position is sterically crowded. The adjacent bulky tert-butyl group at C2 exerts a "buttressing effect," potentially compressing the methoxy group and increasing steric strain at C6.

  • C4 (para to OMe): This position is electronically favored and sterically open. It is meta to the bulky tert-butyl group, minimizing steric clash.

The "Ipso" Trap

A critical failure mode in this substrate is ipso-substitution . The tert-butyl group is a stable carbocation leaving group. Under strongly acidic conditions (e.g., mixed acid nitration), the electrophile (


) may attack C2  (which is strongly activated ortho by the -OMe group). This leads to the expulsion of the tert-butyl group, yielding 2-nitroanisole  instead of the desired product.

Visualization: Reaction Pathways

The following diagram illustrates the decision logic and competing pathways.

G Substrate 2-tert-Butylanisole StrongAcid Strong Acid (HNO3/H2SO4) Substrate->StrongAcid Nitration MildCond Mild Conditions (Ac2O/HNO3 or NBS) Substrate->MildCond Nitration/Bromination IpsoAttack Ipso-Attack at C2 (High Energy) StrongAcid->IpsoAttack Protonation/Attack ParaAttack Attack at C4 (Electronic Control) MildCond->ParaAttack Kinetic Control Prod_Ipso 2-Nitroanisole (Loss of tBu) IpsoAttack->Prod_Ipso - tBu+ Prod_Major 4-Substituted-2-tert-butylanisole (Target Product) ParaAttack->Prod_Major Major Path Prod_Minor 6-Substituted Isomer (Minor) ParaAttack->Prod_Minor Steric Leakage

Figure 1: Reaction pathways showing the divergence between the desired C4-substitution and the destructive Ipso-substitution.

Validated Experimental Protocols

Protocol A: Regioselective Bromination (Target: C4)

Objective: Synthesis of 4-bromo-2-tert-butylanisole with >95% regioselectivity. Challenge: Preventing dibromination (2,4-dibromo formation).

Reagents:

  • Substrate: 2-tert-butylanisole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

  • Catalyst: None required (or trace NH4OAc for activation).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-tert-butylanisole (10 mmol) in anhydrous MeCN (100 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Lower temperatures suppress the formation of di-bromo byproducts.

  • Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Do not dump all at once; a high instantaneous concentration of bromine radical/electrophile promotes poly-substitution.

  • Reaction: Allow to stir at 0°C for 2 hours, then warm to room temperature (25°C) for 1 hour. Monitor by TLC or GC-MS.

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine species.
    
  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    

Why this works: NBS provides a low, steady concentration of electrophilic bromine. The polar solvent (MeCN) stabilizes the polar transition state leading to the C4 substitution.

Protocol B: Non-Destructive Nitration (Target: C4)

Objective: Synthesis of 4-nitro-2-tert-butylanisole. Challenge: Avoidance of Ipso-Nitration. Standard mixed acid (


) will likely strip the tert-butyl group.

Reagents:

  • Substrate: 2-tert-butylanisole (1.0 eq)

  • Reagent: Acetyl Nitrate (generated in situ from Acetic Anhydride + Fuming

    
    ).
    
  • Solvent: Acetic Anhydride (

    
    ).[2]
    

Step-by-Step Methodology:

  • Reagent Generation (Exothermic!): In a separate vessel, cool Acetic Anhydride (5 mL per mmol substrate) to -10°C . Slowly add Fuming

    
     (1.1 eq) dropwise. Caution: Maintain temp < 0°C to prevent explosive decomposition. This forms Acetyl Nitrate (
    
    
    
    ).
  • Substrate Addition: Dissolve 2-tert-butylanisole in a minimal amount of Acetic Anhydride. Add this solution dropwise to the pre-formed Acetyl Nitrate mixture at -10°C.

  • Kinetics: Stir at -10°C to 0°C for 60 minutes. Do not heat.

  • Quench: Pour the reaction mixture onto crushed ice/water. Vigorous stirring is required to hydrolyze excess acetic anhydride.

  • Neutralization: Carefully neutralize the aqueous layer with Sodium Bicarbonate (

    
    ) until pH ~7.
    
  • Isolation: Extract with Dichloromethane (DCM).

Why this works: Acetyl nitrate is a milder electrophile than the nitronium ion generated in sulfuric acid. It creates a "soft" nitration environment that favors the electronic orbital control (C4 attack) over the hard, charge-controlled attack at the crowded C2 position (Ipso).

Data Analysis & Quality Control

Expected Product Distribution

The following table summarizes expected outcomes based on reaction conditions.

ConditionMajor ProductMinor ProductSide Reaction (Risk)
Br2 / FeBr3 4-Bromo-2-tBu-anisole6-Bromo isomerPoly-bromination (High)
NBS / MeCN (0°C) 4-Bromo-2-tBu-anisole (>95%) TraceMinimal
HNO3 / H2SO4 2-Nitroanisole (Ipso)4-Nitro-2-tBu-anisoleDe-alkylation (Severe)
Ac2O / HNO3 4-Nitro-2-tBu-anisole (>90%) 6-Nitro isomerMinimal
Analytical Validation (NMR)

To confirm the regiochemistry of the 4-substituted product (e.g., 4-bromo-2-tert-butylanisole), look for the specific splitting pattern in the aromatic region of the 1H NMR:

  • Symmetry: The molecule is asymmetric 1,2,4-trisubstituted.

  • Coupling Constants (

    
    ): 
    
    • Proton at C3 (ortho to tBu): Appears as a doublet (

      
      ) with a small meta-coupling constant (
      
      
      
      Hz).
    • Proton at C5 (ortho to Br, meta to OMe): Appears as a doublet of doublets (

      
      ) (
      
      
      
      Hz,
      
      
      Hz).
    • Proton at C6 (ortho to OMe): Appears as a doublet (

      
      ) (
      
      
      
      Hz).
  • Differentiation: If substitution occurred at C6, you would see a 1,2,3-trisubstituted pattern (two doublets and a triplet/dd), which is distinct from the 1,2,4-pattern described above.

References

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[1][3] (Chapter 11: Aromatic Substitution, Electrophilic).

  • Yamato, T., et al. (2000). Ipso-Nitration of tert-butyl[n]arenes. Journal of Chemical Research. (Demonstrates the risk of ipso-attack on t-butyl groups).

  • BenchChem Support. (2025).[4] Avoiding Over-bromination in Anisole Reactions. (Protocols for controlled halogenation).

  • Cerfontain, H., et al. (1985). Steric effects in the electrophilic substitution of tert-butylbenzenes. Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on steric hindrance in EAS).

Sources

Application

Application Note: 2-tert-Butylanisole as a Strategic Precursor for Bulky 2-tert-Butylphenol Ligands

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Rationale In the realm of transition-metal cat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

In the realm of transition-metal catalysis, the steric and electronic tuning of ligands is paramount for achieving high turnover numbers and exquisite regioselectivity. Sterically demanding ligands—such as bulky phosphites, phosphonites, and bis-urea salen complexes—are heavily reliant on 2-tert-butylphenol (2-TBP) as a foundational building block [1, 2].

While 2-TBP is commercially available, complex ligand architectures often require multi-step functionalization of the aromatic ring prior to ligand assembly. In these synthetic sequences, the phenol must be protected to prevent unwanted side reactions. 2-tert-butylanisole (2-TBA) serves as the ideal protected precursor. The methoxy group acts as a robust directing group for ortho-lithiation or electrophilic aromatic substitution. Once the desired molecular framework is constructed, the critical challenge becomes the selective O-demethylation of the anisole derivative back to the free phenol without compromising the sensitive tert-butyl group.

Mechanistic Insights: The Demethylation Challenge

The primary challenge in the demethylation of 2-tert-butylanisole lies in the susceptibility of the tert-butyl group to Friedel-Crafts dealkylation .

  • The Causality of Side Reactions: Traditional harsh demethylation conditions (e.g., refluxing 48% HBr in acetic acid) generate strongly acidic environments at high temperatures. Under these conditions, the bulky tert-butyl group can easily detach as a highly stable tert-butyl carbocation, yielding an undesired de-alkylated phenol.

  • The BBr₃ Solution: To circumvent this, Boron tribromide (BBr₃) is utilized at cryogenic temperatures. BBr₃ acts as a strong Lewis acid, coordinating selectively to the ether oxygen to form a highly polarized adduct. Density functional theory (DFT) calculations and mechanistic studies have elucidated that the cleavage proceeds via an Sₙ2-like nucleophilic attack by the bromide ion on the less hindered methyl group, bypassing the formation of carbocations on the aromatic ring [3].

While theoretical models show that one equivalent of BBr₃ can cleave up to three equivalents of anisole via charged intermediate cycles [3], kinetic realities dictate the use of a slight stoichiometric excess (1.2 to 1.5 equiv.) to ensure rapid and complete conversion at low temperatures.

Quantitative Data: Reagent Selection for Ether Cleavage

To highlight the necessity of cryogenic BBr₃, the following table summarizes the comparative efficacy of various demethylation reagents specifically applied to tert-butyl-substituted anisoles.

Demethylation ReagentTemp. RangeTypical Yield (2-TBP)Risk of De-tert-butylationMechanistic Rationale & Notes
BBr₃ (1.2 equiv) -78 °C to 0 °C85 – 95% Low Sₙ2 attack on methyl group; low temp prevents carbocation formation.
AlCl₃ / EtSH 0 °C to 25 °C70 – 80%ModerateEtS⁻ acts as a soft nucleophile; requires careful temperature control.
BCl₃ / n-Bu₄NI -78 °C to 25 °C60 – 75%LowMilder than BBr₃; iodide acts as the nucleophile. Slower kinetics.
HBr (48%) / AcOH 100 °C (Reflux)< 20%High Protic acid + heat drives complete loss of the tert-butyl group.

Validated Experimental Protocols

Protocol A: Controlled O-Demethylation of 2-tert-butylanisole

This protocol is a self-validating system; the visual cues and TLC checkpoints ensure the integrity of the transformation before proceeding to ligand synthesis.

Materials:

  • 2-tert-butylanisole (1.0 equiv, 10 mmol, 1.64 g)

  • Boron tribromide (1.0 M in CH₂Cl₂, 1.5 equiv, 15 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂, 40 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Substrate Dissolution: Add 2-tert-butylanisole (1.64 g) and anhydrous CH₂Cl₂ (40 mL) to the flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Using a glass syringe, add the BBr₃ solution (15 mL) dropwise over 20 minutes. Causality note: Slow addition prevents localized exothermic spikes that could trigger dealkylation.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to 0 °C over 2 hours.

  • Validation Checkpoint 1 (TLC): Sample 10 µL of the mixture, quench in 100 µL of saturated NaHCO₃, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 9:1). The starting material (R_f ~0.7) should be completely consumed, replaced by a lower-running spot (R_f ~0.4, UV and KMnO₄ active).

  • Quenching: Cool the reaction back to -20 °C and carefully add saturated aqueous NaHCO₃ (30 mL) dropwise to neutralize excess BBr₃ and hydrolyze the borate ester intermediates.

  • Isolation: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-tert-butylphenol as a pale oil/solid.

Protocol B: Synthesis of a Bulky Diphosphonite Ligand

Using the generated 2-TBP to synthesize a sterically demanding ligand for Ni-catalyzed hydrocyanation[1].

Step-by-Step Methodology:

  • Assembly: In a Schlenk flask under argon, dissolve the newly synthesized 2-tert-butylphenol (4.0 equiv) and anhydrous triethylamine (5.0 equiv) in anhydrous toluene (0.2 M) at 0 °C.

  • Phosphorylation: Slowly add the desired backbone bis(dichlorophosphine) (e.g., xanthene-based) (1.0 equiv) dissolved in toluene.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours. The formation of a dense white precipitate (Et₃N·HCl) indicates successful P-O bond formation.

  • Validation Checkpoint 2 (³¹P NMR): Filter an aliquot under argon and analyze via ³¹P NMR. A shift to ~150-160 ppm confirms the formation of the phosphonite species.

  • Purification: Filter the ammonium salts via a cannula, concentrate the filtrate, and recrystallize from hot hexanes to yield the pure bulky ligand.

Pathway Visualization

The following diagram maps the logical progression from the protected ether precursor to the active organometallic catalyst.

Pathway TBA 2-tert-butylanisole (Protected Precursor) BBr3 BBr3 Coordination (-78°C to 0°C) TBA->BBr3 Ether Cleavage TBP 2-tert-butylphenol (Key Intermediate) BBr3->TBP Hydrolysis Ligand Phosphorylation (e.g., PCl3, Et3N) TBP->Ligand Ligand Assembly Catalyst Bulky Phosphite Ligand (Transition Metal Catalysis) Ligand->Catalyst Complexation

Fig 1: Synthetic workflow from 2-tert-butylanisole to active bulky transition-metal catalysts.

References

  • Source: Utrecht University Repository (DSpace)
  • Title: Self-Assembled Bimetallic Aluminum-Salen Catalyst for the Cyclic Carbonates Synthesis Source: MDPI URL
  • Source: National Institutes of Health (NIH)
Method

Application Note: Synthesis of Sterically Hindered Biaryl Ethers via 2-tert-Butylanisole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The diaryl ether linkage is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The diaryl ether linkage is a privileged structural motif in pharmaceuticals, agrochemicals, and complex natural products. However, synthesizing sterically hindered biaryl ethers—particularly those featuring bulky ortho-substituents like a tert-butyl group—presents a formidable thermodynamic and kinetic challenge. Traditional Ullmann-type copper-catalyzed couplings often fail or require excessively harsh conditions (>160 °C) when applied to hindered substrates due to the high activation barrier of the reductive elimination step [1].

To bypass these limitations, this application note details a robust, two-step methodology starting from the commercially available 2-tert-butylanisole .

  • Demethylation: The ether is first cleaved using Boron Tribromide (BBr₃) to yield the highly hindered nucleophile, 2-tert-butylphenol.

  • Buchwald-Hartwig Cross-Coupling: The phenol is subsequently coupled with an aryl halide using a Palladium/Biarylphosphine catalytic system.

The Causality of Ligand Selection: We specifically employ t-BuBrettPhos (or its G3 palladacycle precatalyst). The extreme steric bulk of the tert-butyl groups on the phosphine ligand forces the Pd center into a highly reactive, mono-ligated


 state. During the catalytic cycle, the spatial demand of the ligand actively "pushes" the bulky phenoxide and aryl groups together, accelerating the rate-limiting reductive elimination step that would otherwise stall [2].

Mechanistic Workflow & Pathway Visualization

G A 2-tert-Butylanisole B 2-tert-Butylphenol A->B BBr3 (Demethylation) E Ligand Exchange [Pd(II)Ar(OAr')] B->E Base (Deprotonation) C Pd(0) + t-BuBrettPhos D Oxidative Addition [Pd(II)ArBr] C->D Ar-Br D->E F Reductive Elimination E->F Steric Push F->C Pd(0) Regeneration G Sterically Hindered Biaryl Ether F->G Product Release

Mechanistic workflow for the synthesis of sterically hindered biaryl ethers via Pd-catalysis.

Quantitative Data: Catalyst Optimization for Hindered Phenols

When coupling 2-tert-butylphenol with 2-bromotoluene (forming a di-ortho-substituted biaryl ether), ligand selection is the critical variable dictating success versus failure [3]. The table below summarizes the optimization parameters validating the use of dialkylbiaryl phosphines.

Ligand SystemPd PrecatalystBase / SolventTemp (°C)Yield (%)Mechanistic Observation
DPPF Pd₂(dba)₃ (5 mol%)Cs₂CO₃ / Toluene100< 5%Catalyst resting state trapped at Pd(II) intermediate; no reductive elimination.
XPhos Pd₂(dba)₃ (5 mol%)Cs₂CO₃ / Toluene10045%Moderate conversion. Competing protodehalogenation observed.
RockPhos [Pd(cinnamyl)Cl]₂K₃PO₄ / Toluene10078%Good conversion. Ligand bulk facilitates C-O bond formation.
t-BuBrettPhos t-BuBrettPhos Pd G3Cs₂CO₃ / Toluene10094% Rapid reductive elimination; near-quantitative conversion with zero homocoupling.

Experimental Protocols (Self-Validating Systems)

Protocol A: BBr₃-Mediated Demethylation of 2-tert-Butylanisole

Causality: BBr₃ is a hard Lewis acid that coordinates selectively to the ether oxygen. The subsequent nucleophilic attack by the bromide ion occurs at the less sterically hindered methyl group, cleanly cleaving the


 bond without affecting the bulky tert-butyl group.

Reagents & Equipment:

  • 2-tert-Butylanisole (10.0 mmol, 1.64 g)

  • Boron tribromide (BBr₃, 1.0 M in DCM, 12.0 mL, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM, 40 mL)

  • Oven-dried Schlenk flask under N₂ atmosphere.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-tert-butylanisole in anhydrous DCM (40 mL) in the Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the BBr₃ solution dropwise over 15 minutes via a syringe. Self-Validation: The solution will transition from colorless to a pale yellow/orange complex upon Lewis acid coordination.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching (Caution - Exothermic): Cool the flask to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quality Control & Self-Validation:

  • TLC: Hexanes/EtOAc (9:1). Starting material

    
     = 0.65 (UV active). Product 
    
    
    
    = 0.35 (UV active, stains deep brown with KMnO₄ due to the free phenolic OH).
  • GC-MS: Expected

    
     for 2-tert-butylphenol = 150.1. Complete disappearance of the 
    
    
    
    164.1 peak confirms full conversion.
Protocol B: Buchwald-Hartwig Synthesis of 2-tert-Butyl-2'-methyl diphenyl ether

Causality: Using a Generation 3 (G3) palladacycle precatalyst ensures the rapid, quantitative generation of the active


 species at room temperature upon deprotonation, preventing catalyst degradation before the catalytic cycle begins.

Reagents & Equipment:

  • 2-tert-Butylphenol (from Protocol A) (5.0 mmol, 0.75 g)

  • 2-Bromotoluene (5.5 mmol, 0.94 g, 1.1 equiv)

  • t-BuBrettPhos Pd G3 (0.10 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃, 7.5 mmol, 2.44 g, 1.5 equiv - milled to a fine powder)

  • Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Atmosphere Control: To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add 2-tert-butylphenol, t-BuBrettPhos Pd G3, and Cs₂CO₃. Evacuate and backfill the tube with N₂ (repeat 3 times).

  • Solvent & Electrophile Addition: Add anhydrous toluene (25 mL) and 2-bromotoluene via syringe.

  • Degassing: Sparge the mixture with N₂ for 5 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand.

  • Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours. Self-Validation: The mixture will turn from a pale yellow suspension to a dark reddish-brown mixture, indicating the active Pd catalytic cycle and the precipitation of CsBr salts.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and Pd black, eluting with EtOAc (30 mL). Concentrate the filtrate.

  • Purification: Purify the crude residue via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc).

Quality Control & Self-Validation:

  • TLC: 100% Hexanes. The biaryl ether product is highly non-polar (

    
     = 0.55), cleanly separating from any unreacted phenol (
    
    
    
    = 0.1).
  • GC-MS: Expected

    
     for the product (
    
    
    
    ) = 240.1.
  • ¹H NMR (CDCl₃): Look for the diagnostic integration of the tert-butyl singlet (~1.40 ppm, 9H) and the methyl singlet (~2.25 ppm, 3H) alongside the complex multiplet of 8 aromatic protons.

References

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Friedel-Crafts acylation conditions for 1-(tert-Butyl)-2-methoxybenzene

Application Note: Regioselective Friedel-Crafts Acylation of 1-(tert-Butyl)-2-methoxybenzene Executive Summary & Mechanistic Rationale The Friedel-Crafts acylation of highly substituted aromatic ethers is a cornerstone t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Friedel-Crafts Acylation of 1-(tert-Butyl)-2-methoxybenzene

Executive Summary & Mechanistic Rationale

The Friedel-Crafts acylation of highly substituted aromatic ethers is a cornerstone transformation in medicinal chemistry and materials science, enabling the rapid assembly of complex aromatic ketones[1]. This application note details the optimized conditions, regiochemical causality, and validated protocols for the acylation of 1-(tert-butyl)-2-methoxybenzene (commonly known as 2-tert-butylanisole).

When designing an electrophilic aromatic substitution (EAS) for this substrate, chemists must account for the competing electronic and steric influences of two activating groups: the methoxy group (


) and the tert-butyl group (

).

The Causality of Regioselectivity: The methoxy group is a strongly activating, ortho/para-directing group driven by the


 (resonance) effect of its oxygen lone pairs. Conversely, the tert-butyl group is a moderately activating, ortho/para-directing group driven by 

(inductive) and hyperconjugative effects. Because the

effect of the methoxy group is electronically dominant, it controls the regiochemical outcome of the incoming acylium ion[2].

The available positions on the 1-(tert-butyl)-2-methoxybenzene ring are C3, C4, C5, and C6:

  • C3 (ortho to methoxy): Electronically activated but sterically hindered by the adjacent methoxy group.

  • C5 (para to methoxy): Strongly activated electronically and sterically accessible.

  • C4 & C6: Deactivated relative to the methoxy-directed positions; C6 is also severely hindered by the massive tert-butyl group.

Consequently, the acylium electrophile exclusively attacks the C5 position (para to the methoxy group). Due to standard IUPAC nomenclature rules prioritizing the new acyl group as C1, the resulting product is designated as a 1-acyl-3-tert-butyl-4-methoxybenzene derivative[2].

Mechanism Acyl Acyl Chloride + AlCl3 Acylium Acylium Ion (Electrophile) [R-C≡O]+ [AlCl4]- Acyl->Acylium Lewis Acid Activation PiComplex π-Complex Formation Acylium->PiComplex Substrate 1-(tert-Butyl)-2-methoxybenzene Substrate->PiComplex SigmaComplex Arenium Ion (σ-Complex) at C5 (para to -OCH3) PiComplex->SigmaComplex Electrophilic Attack ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex Deprotonation (-H+) FinalProduct 3-tert-Butyl-4-methoxyaryl Ketone + HCl + AlCl3 ProductComplex->FinalProduct Aqueous Quench

Figure 1: Mechanistic pathway highlighting the regioselective para-attack driven by the methoxy group.

Experimental Design & Reagent Causality

To ensure a high-yielding and self-validating system, the experimental conditions must be rigorously controlled.

  • Catalyst Stoichiometry (>1.0 Equivalent): Unlike Friedel-Crafts alkylation, acylation requires a super-stoichiometric amount of the Lewis acid (typically 1.1 to 1.5 equivalents). The basic carbonyl oxygen of the newly formed aromatic ketone strongly coordinates with

    
    , forming a stable Lewis acid-base complex. This sequesters the catalyst, preventing turnover and necessitating an excess to drive the reaction to completion[1].
    
  • Solvent Selection (Dichloromethane): DCM is utilized because it is a non-coordinating solvent that effectively stabilizes the polar acylium ion intermediate without competing for the Lewis acid. Ethereal solvents (e.g., THF) would irreversibly complex with

    
    , quenching its catalytic activity[3].
    
  • Temperature Control (

    
    ):  Anisole derivatives are highly susceptible to Lewis acid-mediated ether cleavage (demethylation) at elevated temperatures. Maintaining the reaction at 
    
    
    
    during the electrophile generation and substrate addition phases suppresses phenol formation[4].
Table 1: Reagent Stoichiometry and Physical Properties
ReagentMW ( g/mol )EquivalentsRole in Workflow
1-(tert-Butyl)-2-methoxybenzene164.251.0Aromatic Substrate
Acetyl Chloride (or Aroyl Chloride)78.501.2Acylating Agent
Aluminum Chloride (Anhydrous)133.341.5Lewis Acid Catalyst
Dichloromethane (Anhydrous)84.9310 VolNon-coordinating Solvent
Table 2: Regioselectivity Profile
Substrate PositionDirecting Group InfluenceSteric EnvironmentSubstitution Outcome
C3 (ortho to

)
Activated (

)
Hindered by

Trace / None
C4 (meta to

)
Deactivated (relative)Moderately hinderedNone
C5 (para to

)
Strongly Activated (

)
UnhinderedMajor Product (>90%)
C6 (ortho to

)
Activated (

)
Highly hindered by

None

Step-by-Step Protocol: Synthesis of 1-(3-tert-Butyl-4-methoxyphenyl)ethan-1-one

This protocol is designed as a self-validating system, incorporating in-line analytical checkpoints to ensure reaction fidelity before proceeding to downstream steps.

Workflow N1 1. Catalyst Activation N2 2. Substrate Addition N1->N2 N3 3. Electrophilic Substitution N2->N3 N4 4. Quench & Workup N3->N4 N5 5. Purification & Validation N4->N5

Figure 2: Step-by-step workflow for the Friedel-Crafts acylation of 2-tert-butylanisole.

Phase 1: Setup and Electrophile Generation
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge the system with inert gas (

    
     or Argon) for 10 minutes.
    
  • Catalyst Suspension: Rapidly weigh 1.5 mmol of anhydrous

    
     (Note: highly hygroscopic; minimize air exposure to prevent degradation to inactive aluminum hydroxides) and transfer it to the flask. Suspend the catalyst in 5.0 mL of anhydrous dichloromethane (DCM)[1].
    
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to

    
     for 5 minutes.
    
  • Activation: Charge the addition funnel with 1.2 mmol of acetyl chloride dissolved in 2.0 mL of anhydrous DCM. Add this solution dropwise to the

    
     suspension over 10 minutes.
    
    • Observation Checkpoint: The heterogeneous suspension will often clarify into a homogenous, slightly yellow solution as the soluble acylium ion (

      
      ) is generated.
      
Phase 2: Substrate Addition and Reaction
  • Addition: Dissolve 1.0 mmol of 1-(tert-butyl)-2-methoxybenzene in 3.0 mL of anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the activated electrophile solution over 15 minutes, strictly maintaining the internal temperature below

    
    [3].
    
  • Incubation: Once the addition is complete, stir the reaction mixture at

    
     for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature for an additional 1-2 hours.
    
  • Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot of the reaction mixture. Quench it in a microcentrifuge tube containing 100 µL of saturated aqueous

    
     and extract with 200 µL of ethyl acetate. Spot the organic layer on a silica gel TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot disappears. The product will appear as a distinct, UV-active spot with a significantly lower 
    
    
    
    value due to the polarity of the newly introduced carbonyl group.
Phase 3: Quench, Workup, and Isolation
  • Quenching: Carefully pour the reaction mixture into a beaker containing 15 g of crushed ice and 2 mL of concentrated

    
    . Causality: The highly exothermic hydrolysis of the 
    
    
    
    -ketone complex requires ice to control the temperature, while the
    
    
    prevents the precipitation of intractable aluminum hydroxide emulsions, ensuring clean phase separation[1].
  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional 10 mL portions of DCM.

  • Washing: Combine the organic extracts and wash sequentially with 15 mL of distilled water, 15 mL of saturated aqueous

    
     (to neutralize residual acid), and 15 mL of brine.
    
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-tert-butyl-4-methoxyphenyl)ethan-1-one.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the analytically pure product.

References

  • EP0698593A1 - Process for the acylation of an aromatic compound. Google Patents.
  • US9963439B2 - Specific inhibitors of cytochrome P450 26 retinoic acid hydroxylase. Google Patents.

Sources

Method

Application Note: Precision C–H Alkoxysilylation of Sterically Hindered Arenes

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the Iridium-Catalyzed C–H Alkoxysilylation of 2-tert-Butylanisole , a challenging substrate ch...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the Iridium-Catalyzed C–H Alkoxysilylation of 2-tert-Butylanisole , a challenging substrate chosen to demonstrate steric governance in C–H functionalization.

Executive Summary

The direct installation of alkoxysilyl groups (e.g., -Si(OEt)3, -SiMe(OEt)2) onto electron-rich, sterically hindered arenes is a pivotal transformation in drug discovery. It allows for the subsequent conversion of C–H bonds into C–OH (via Tamao-Fleming oxidation) or C–C bonds (via Hiyama coupling).[1]

This protocol addresses the specific challenge of 2-tert-butylanisole , a substrate where the 1,2-substitution pattern and the massive bulk of the tert-butyl group severely restrict access to the arene ring. Using a high-activity [Ir(OMe)(COD)]₂ / Phenanthroline catalytic system, we achieve site-selective functionalization at the C5 position (para to the tert-butyl group), bypassing the steric congestion of the ortho and meta positions relative to the bulky substituent.

Mechanistic Principles & Regioselectivity

Steric Governance

Iridium-catalyzed C–H silylation is governed almost exclusively by steric factors rather than electronic directing effects.[2] The active catalytic species, a sterically demanding Iridium(III) silyl complex, preferentially activates the C–H bond that is most distal to existing substituents.[2]

Regioselectivity Analysis for 2-tert-Butylanisole:

  • Position 3 (Ortho to t-Bu): Completely blocked by the tert-butyl group.

  • Position 6 (Ortho to OMe): Significantly hindered; disfavored compared to meta/para positions.

  • Position 4 (Meta to t-Bu): Accessible, but secondary steric interactions with the t-Bu group reduce reactivity.

  • Position 5 (Para to t-Bu, Meta to OMe): Most favored. This site is furthest from the bulkier tert-butyl group and sufficiently distal from the methoxy group.

The Catalytic Cycle

The reaction proceeds via an Ir(I)/Ir(III) redox cycle. The active catalyst is generated in situ from [Ir(OMe)(COD)]₂ and a phenanthroline ligand (L). The hydrogen acceptor (Norbornene) is critical to drive the unfavorable equilibrium of dehydrogenative coupling by scavenging H₂.

G Precat Pre-Catalyst [Ir(OMe)(COD)]₂ + Ligand Active Active Species [Ir(L)(H)(SiR₃)₂] Precat->Active Activation OxAdd_CH C-H Oxidative Addition (Arene Coordination) Active->OxAdd_CH + Arene RedElim_H2 H₂ Transfer (to Norbornene) OxAdd_CH->RedElim_H2 + Norbornene - Norbornane RedElim_Prod C-Si Reductive Elimination (Product Release) RedElim_H2->RedElim_Prod Ir(III) Intermediate RedElim_Prod->Active + HSi(OR)₃

Figure 1: Catalytic cycle for Iridium-catalyzed dehydrogenative C–H silylation. The cycle relies on a hydrogen acceptor (Norbornene) to ensure irreversibility.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade/Notes
2-tert-Butylanisole 1.0Substrate>98%, dry
Triethoxysilane HSi(OEt)31.5ReagentStore in glovebox/fridge
[Ir(OMe)(COD)]₂ 0.015 (1.5 mol%)Pre-catalystStored under Argon
2,4,7,9-Tetramethyl-1,10-phenanthroline (tmphen)0.03 (3.0 mol%)LigandEssential for hindered substrates
Norbornene (nbe) 1.1H-AcceptorSublimed if yellow
THF (0.5 M)SolventAnhydrous, degassed
Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.

  • Catalyst Stock Solution Preparation (Inside Glovebox):

    • In a 4 mL vial, weigh [Ir(OMe)(COD)]₂ (10.0 mg, 0.015 mmol) and tmphen (7.1 mg, 0.030 mmol).

    • Add anhydrous THF (1.0 mL).

    • Stir at room temperature for 5 minutes. The solution should turn from yellow to dark brown/red, indicating the formation of the active complex.

  • Reaction Assembly:

    • To a 20 mL scintillation vial (or Schlenk tube) equipped with a magnetic stir bar, add:

      • Norbornene (103 mg, 1.1 mmol).

      • 2-tert-Butylanisole (164 mg, 1.0 mmol).

      • Triethoxysilane (246 mg, 1.5 mmol).

    • Add the Catalyst Stock Solution prepared in Step 1.

    • Rinse the catalyst vial with additional THF (1.0 mL) and add to the reaction mixture (Total Volume ~2 mL, Conc. ~0.5 M).

  • Heating:

    • Seal the vial tightly with a Teflon-lined cap (or close the Schlenk stopcock).

    • Transfer to a pre-heated heating block/oil bath at 80 °C .

    • Stir vigorously (800 rpm) for 16–24 hours .

    • Visual Check: The reaction mixture usually remains dark. If it turns black and precipitates significantly (Ir black formation), the catalyst has decomposed (see Troubleshooting).

  • Work-up:

    • Cool the reaction to room temperature.[3]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF and excess silane.

    • Note: Alkoxysilanes can be sensitive to moisture. Minimize exposure to air during work-up if the product is to be isolated.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Hexanes/Ethyl Acetate (gradient 100:0 to 95:5).

      • Pre-treatment: Treat silica with 1% Et₃N to prevent acid-catalyzed hydrolysis of the alkoxysilane.

Expected Results
  • Major Product: (4-tert-butyl-3-methoxyphenyl)triethoxysilane (Substitution at C5).

  • Yield: 75–88% isolated yield.

  • Regioselectivity: >20:1 (C5 : others).

Optimization & Troubleshooting Guide

ProblemPotential CauseSolution
Low Conversion (<20%) Catalyst poisoning by moisture/air.Ensure all reagents (especially THF and silane) are strictly anhydrous. Use a glovebox.
Low Conversion (<20%) Steric bulk too high for standard ligand.Switch ligand from dtbpy to tmphen (Me4Phen). The smaller "bite angle" and rigid back-bone of tmphen enhance activity for hindered arenes.
Product Hydrolysis Silica gel acidity during purification.Deactivate silica with 1% Triethylamine (Et₃N) before loading the column. Alternatively, perform Kugelrohr distillation.
Regioisomer Mixture Temperature too high.Lower temperature to 60–70 °C and extend reaction time to 48h to favor the thermodynamic (sterically least hindered) product.

References

  • Foundational Iridium Catalysis: Ishiyama, T., Nobuta, Y., Hartwig, J. F., & Miyaura, N. (2003). Room Temperature Borylation of Arenes and Heteroarenes Using Stoichiometric Amounts of Pinacolborane Catalyzed by Iridium Complexes in an Inert Solvent. Chemical Communications. [Link]

  • Silylation Mechanism & Scope: Cheng, C., & Hartwig, J. F. (2014). Rhodium-Catalyzed Intermolecular C–H Silylation of Arenes with High Steric Regiocontrol. Science, 343(6173), 853-857. (Provides the basis for steric governance in silylation).[2][4] [Link]

  • Iridium-Catalyzed Silylation Protocol: Cheng, C., & Hartwig, J. F. (2015).[5] Iridium-Catalyzed Silylation of Aryl C–H Bonds. Journal of the American Chemical Society, 137(1), 592–595. [Link]

  • Emerging Metal-Free Methods (Alternative): For a transition-metal-free approach using alkoxysilyldiazenes, see: Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. (2025). Chemical Science. [Link]

Sources

Application

ortho-lithiation of hindered anisoles experimental procedure

Executive Summary Directed Ortho-Metalation (DoM) is a cornerstone of regioselective aromatic functionalization. While simple anisoles undergo DoM readily with -butyllithium ( -BuLi), hindered anisoles (those possessing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Directed Ortho-Metalation (DoM) is a cornerstone of regioselective aromatic functionalization. While simple anisoles undergo DoM readily with


-butyllithium (

-BuLi), hindered anisoles (those possessing bulky substituents at the meta or ortho positions) present a kinetic challenge. The steric bulk inhibits the formation of the crucial pre-lithiation complex (CIPE) and prevents the approach of aggregated lithium reagents.

This guide details the optimized protocol for lithiating sterically compromised anisoles. It shifts from the standard


-BuLi manifold to the more reactive 

-BuLi/TMEDA
or

-BuLi
systems, utilizing de-aggregation strategies to overcome the "steric wall."

Mechanistic Principles: Overcoming the Steric Wall

The Failure of -BuLi

In non-polar solvents (hexanes, toluene),


-BuLi exists as a hexamer. In ethers (THF), it exists as a tetramer. These large aggregates are often too bulky to coordinate effectively with a hindered methoxy group. Without this coordination, the Complex Induced Proximity Effect (CIPE)  cannot operate, and the reaction fails or proceeds via random proton removal (scrambling).
The Solution: De-aggregation and Basicity

To lithiate hindered substrates, we must:

  • Break the Aggregates: Add Lewis basic ligands like

    
    -tetramethylethylenediamine (TMEDA). This breaks organolithium clusters into monomers or dimers, significantly reducing their steric footprint.
    
  • Increase Basicity:

    
    -BuLi and 
    
    
    
    -BuLi are intrinsically more basic and less aggregated than
    
    
    -BuLi.
  • Thermodynamic vs. Kinetic Control: Hindered substrates require low temperatures (-78 °C) to favor the kinetic ortho-deprotonation over thermodynamic equilibration or nucleophilic attack on the ring.

Pathway Visualization

DoM_Mechanism Reagent s-BuLi (Aggregate) ActiveBase s-BuLi•TMEDA (Reactive Monomer/Dimer) Reagent->ActiveBase De-aggregation TMEDA TMEDA TMEDA->ActiveBase Complex Pre-Lithiation Complex (CIPE) ActiveBase->Complex + Substrate Substrate Hindered Anisole Substrate->Complex Coordination TS Transition State (Proton Transfer) Complex->TS Rate Limiting Step Product o-Lithioanisole TS->Product - Butane

Figure 1: The de-aggregation of the lithium base by TMEDA is the critical enabling step for hindered substrates, allowing the formation of the CIPE complex.

Safety: The "No-Go" Checks

WARNING:


-Butyllithium is pyrophoric and ignites spontaneously in air. 

-Butyllithium is highly flammable.
  • Never use a standard syringe for

    
    -BuLi transfers > 5 mL. Use the cannula technique .
    
  • PPE: Flame-resistant (Nomex) lab coat, blast shield, and heavy nitrile gloves are mandatory.

  • Quench Bath: Keep a beaker of isopropanol (IPA) or dry ice/IPA nearby to immerse the needle tip immediately after use.

  • Needle Lock: Use Luer-lock syringes only. Friction-fit needles can detach under pressure, spraying pyrophoric reagent.

Experimental Protocol

Reagent Preparation & Titration

Do not trust the molarity on the bottle. Organolithiums degrade over time.[1] Method: Titration using N-Pivaloyl-o-toluidine or 1,10-Phenanthroline/Menthol .

  • Target: Accurate concentration to ±0.05 M.

  • Why: Excess base causes "Wurtz coupling" (dimerization of the substrate); insufficient base leads to incomplete conversion.

Standard Protocol: -BuLi/TMEDA Mediated Lithiation

This protocol is designed for a 2.0 mmol scale.

Materials:

  • Hindered Anisole (1.0 equiv, 2.0 mmol)

  • 
    -BuLi (1.1 - 1.2 equiv, cyclohexane solution)
    
  • TMEDA (1.2 equiv, distilled from CaH

    
    )
    
  • Anhydrous THF (10 mL, freshly distilled/dried)

  • Electrophile (1.2 - 1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool to room temperature under positive inert gas pressure.

  • Solvent Charge: Syringe in 10 mL of anhydrous THF.

  • Substrate Addition: Add the hindered anisole (2.0 mmol) and TMEDA (0.36 mL, 2.4 mmol). Stir for 5 minutes to ensure homogeneity.

    • Note: Adding TMEDA before the lithium reagent is crucial to complex the lithium immediately upon addition.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for internal equilibration.

  • Lithiation (The Critical Step):

    • Draw the titrated

      
      -BuLi into a gas-tight syringe.
      
    • Add dropwise down the side of the flask over 10 minutes.

    • Observation: A color change (often yellow or orange) usually indicates anion formation.

    • Stirring: Stir at -78 °C for 1 to 2 hours .

    • Why 2 hours? Hindered substrates have a slower rate of proton transfer (

      
       effects).
      
  • Trapping:

    • Dissolve the electrophile (e.g., aldehyde, borate, silane) in 2 mL anhydrous THF.

    • Add dropwise to the lithiated solution at -78 °C.

  • Warming:

    • Allow the reaction to stir at -78 °C for 30 minutes.

    • Remove the cooling bath and allow to warm to room temperature (unless the electrophile is thermally unstable).

  • Quench: Add Saturated

    
     (5 mL) and dilute with EtOAc.
    
Variation: The -BuLi Protocol (Extreme Hindrance)

If


-BuLi fails, 

-BuLi is the next step.
  • Stoichiometry: Use 1.1 equiv

    
    -BuLi.
    
  • Temperature: STRICTLY -78 °C. Above -60 °C,

    
    -BuLi attacks the THF solvent (alpha-lithiation/fragmentation).
    
  • Solvent: pure

    
     is often superior to THF for 
    
    
    
    -BuLi stability, but THF promotes the CIPE better. A 10:1
    
    
    /THF mixture is a good compromise.

Data Analysis & Troubleshooting

Optimization Decision Tree

Optimization_Tree Start Start: s-BuLi/TMEDA @ -78°C in THF Check Check Conversion (GC/NMR) Start->Check Success >90% Conversion Proceed to Scale-up Check->Success Yes LowConv Low Conversion (<50%) Check->LowConv No Decomp Decomposition/Byproducts Check->Decomp Messy Time Increase Lithiation Time (up to 4h) LowConv->Time Cold Keep at -78°C longer Do not warm before quench Decomp->Cold Temp Warm to -40°C (Careful!) Time->Temp Still Low Base Switch to t-BuLi Temp->Base Still Low Solvent Switch to Et2O (Less polar, more stable) Cold->Solvent Fails

Figure 2: Workflow for optimizing reaction conditions based on initial GC/NMR outcomes.

Common Issues Table
SymptomProbable CauseCorrective Action
Recovery of Starting Material Aggregation of Base; Steric WallSwitch to

-BuLi; Ensure TMEDA is fresh/dry.
"Wurtz" Coupling (Ar-Ar) Electron Transfer (SET) mechanismKeep T < -78 °C; Use strictly 1.05 equiv base.
Solvent Incorporation Base attacking THFKeep T < -60 °C; Switch to

/TMEDA.
Regio-scrambling Thermodynamic equilibrationQuench faster; Do not allow to warm > -78 °C before trap.

References

  • Snieckus, V. (1990).[2][3][4] Directed Ortho Metalation.[2][3][4][5][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[2] Link

  • Beak, P., & Meyers, A. I. (1986). Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds. Accounts of Chemical Research, 19(11), 356–363. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Schlosser, M. (2005). Superbases for organic synthesis. Pure and Applied Chemistry, 60(11), 1627-1634. Link

  • Stanetty, P., & Koller, H. (1998). Directed ortho-lithiation of phenyl carbamates: A study on the influence of the base. Monatshefte für Chemie, 129, 1213–1215. (Comparison of -BuLi vs -BuLi).

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Low Yields in the Nitration of 2-tert-Butylanisole

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the nitration of highly activated, sterically hindered aromatic systems presents unique synthetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the nitration of highly activated, sterically hindered aromatic systems presents unique synthetic challenges.

The nitration of 2-tert-butylanisole is notoriously problematic when using classical mixed-acid (HNO₃/H₂SO₄) conditions. Yields of the desired 4-nitro-2-tert-butylanisole often plummet due to competing side reactions. This guide provides a mechanistic breakdown of these failures and field-proven protocols to restore your reaction yields.

Mechanistic Analysis of Yield Loss

To troubleshoot this reaction, we must first understand the causality behind the failures. 2-tert-butylanisole features two ortho/para-directing groups: a strongly activating methoxy group (-OCH₃) and a weakly activating, highly bulky tert-butyl group (-C(CH₃)₃).

While the methoxy group directs electrophilic attack primarily to the para position (C4), the electron-rich nature of the anisole ring[1] and the stability of the tert-butyl cation introduce two destructive competing pathways: ipso-substitution (dealkylation) and Single Electron Transfer (SET) oxidation .

G cluster_pathways Substrate 2-tert-Butylanisole + Nitrating Agent Desired Electrophilic Attack at C4 (Para to Methoxy) Substrate->Desired Mild Conditions (Menke Reagent) Ipso Electrophilic Attack at C2 (ipso-position) Substrate->Ipso High Acidity (HNO3/H2SO4) Oxidation Single Electron Transfer (Oxidation) Substrate->Oxidation Excess Oxidant High Temp Product_Desired 4-Nitro-2-tert-butylanisole (Target Product) Desired->Product_Desired Product_Ipso o-Nitroanisole + t-Butyl Cation (Dealkylation) Ipso->Product_Ipso Product_Ox Quinones & Polymeric Tar (Degradation) Oxidation->Product_Ox

Figure 1: Competing reaction pathways in the nitration of 2-tert-butylanisole.

Diagnostic FAQ

Q1: Why is my product missing the tert-butyl group? (The ipso-Nitration Problem)

A: You are experiencing ipso-substitution. Under strongly acidic conditions, the nitronium ion (NO₂⁺) can attack the C2 position (the carbon bearing the tert-butyl group). Because the tert-butyl cation is highly stable, it acts as an excellent leaving group. The intermediate arenium ion rearomatizes by expelling the tert-butyl cation, leaving you with ortho-nitroanisole instead of your target molecule[2]. Solution: You must eliminate strong mineral acids (like H₂SO₄) from your protocol to prevent the stabilization and departure of the tert-butyl cation.

Q2: Why does my reaction mixture turn black and tarry, with no recoverable product?

A: Anisoles are highly electron-rich aromatic systems. When exposed to strong oxidants like concentrated nitric acid, the reaction can deviate from a polar electrophilic aromatic substitution (EAS) into a Single Electron Transfer (SET) pathway[3]. The nitronium ion strips an electron from the aromatic ring, forming a radical cation. This intermediate rapidly degrades into quinones or polymerizes into intractable tars. Solution: Use a milder, non-oxidizing source of NO₂⁺ and maintain strict temperature control (≤ 0 °C).

Q3: How do I maximize regioselectivity for the 4-nitro isomer?

A: By utilizing a bulky, mild nitrating agent. The C4 position is para to the methoxy group and sterically unhindered. By generating acetyl nitrate (AcONO₂) in situ using Menke conditions (Copper(II) nitrate in acetic anhydride)[4], the sheer steric bulk of the reagent prevents attack at the hindered C6 position (adjacent to the methoxy group) and the C2 ipso position, driving near-exclusive substitution at C4[5].

Reagent Selection & Quantitative Comparison

To achieve high yields, the choice of nitrating system is the single most critical variable. The table below summarizes the quantitative impact of different reagents on the yield of 4-nitro-2-tert-butylanisole.

Nitrating SystemActive ElectrophileAcidity LevelPrimary Failure ModeTypical Target Yield
HNO₃ / H₂SO₄ (Mixed Acid)NO₂⁺Very HighSevere ipso-dealkylation & oxidation< 20%
HNO₃ / Acetic Acid NO₂⁺ / AcOHModerateModerate oxidation, poor regiocontrol40 - 50%
Cu(NO₃)₂ / Acetic Anhydride AcONO₂ (Acetyl Nitrate)Low (Non-mineral)None (Highly selective for C4)> 85%

Optimized Experimental Protocol: Menke Nitration

To bypass ipso-substitution and SET oxidation, we strongly recommend adopting Menke Conditions [4]. This self-validating protocol utilizes Copper(II) nitrate hemipentahydrate in acetic anhydride to generate acetyl nitrate in situ, providing a highly controlled, acid-free nitration environment[5].

Materials Required:
  • 2-tert-Butylanisole (1.0 equiv)

  • Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂ · 2.5 H₂O) (0.6 equiv - Note: each mole provides 2 moles of NO₂⁺)

  • Acetic anhydride (Solvent, 10 volumes)

  • Dichloromethane (DCM) (Co-solvent, optional for solubility)

Step-by-Step Methodology:
  • Reagent Activation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon, suspend Cu(NO₃)₂ · 2.5 H₂O (0.6 equiv) in acetic anhydride (10 volumes).

  • Complex Formation: Stir the suspension at room temperature for 30 minutes. The mixture will transition to a deep blue/green color, confirming the in situ generation of acetyl nitrate and copper acetate.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality note: Strict thermal control is required here, as the subsequent addition is exothermic and elevated temperatures will trigger the SET oxidation pathway.

  • Substrate Addition: Dissolve 2-tert-butylanisole (1.0 equiv) in a minimal amount of acetic anhydride (or DCM). Add this solution dropwise to the activated nitrating mixture over 15–20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Maintain the reaction at 0 °C to 5 °C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material spot should cleanly convert to a single, lower-Rf product spot.

  • Quenching (Critical Step): Once complete, pour the reaction mixture slowly over crushed ice (20 volumes) while stirring vigorously. Causality note: This safely hydrolyzes the excess acetic anhydride and destroys unreacted acetyl nitrate, preventing runaway exotherms.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with saturated aqueous NaHCO₃ until the evolution of CO₂ ceases (to remove acetic acid byproducts), followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-nitro-2-tert-butylanisole. Purify via flash column chromatography or recrystallization if analytically pure material is required.

References

  • BenchChem Technical Support Team. "Anisole (CAS 100-66-3) for Research". BenchChem. 1

  • Esteves, P. M., et al. "Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects". ResearchGate. 3

  • "Ipso nitration in organic synthesis". PMC - NIH. 2

  • "Product Class 21: Nitroarenes". Thieme E-Books & E-Journals. 5

  • "Bismuth nitrate-induced novel nitration of eugenol and estradiol: An exploratory study". ScholarWorks @ UTRGV. 4

Sources

Troubleshooting

Technical Support Center: Optimization of Demethylation of 2-tert-Butylanisole with BBr₃

Welcome to the Technical Support Center for the demethylation of 2-tert-butylanisole using boron tribromide (BBr₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the demethylation of 2-tert-butylanisole using boron tribromide (BBr₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the nuances of this reaction, particularly addressing the challenges posed by the sterically hindered nature of the substrate.

Understanding the Reaction: A Mechanistic Overview

The demethylation of aryl methyl ethers with boron tribromide is a classic and effective transformation in organic synthesis.[1][2] BBr₃ is a strong Lewis acid that readily coordinates to the ether oxygen, activating the methyl group for nucleophilic attack.[3]

The generally accepted mechanism proceeds as follows:

  • Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr₃ complexes with the lone pair of electrons on the ether oxygen, forming an oxonium ion intermediate.[3][4]

  • Nucleophilic Attack: A bromide ion, either from another BBr₃ molecule or from the dissociation of the initial adduct, attacks the methyl carbon in an Sₙ2 fashion.[4][5]

  • Carbon-Oxygen Bond Cleavage: This nucleophilic attack results in the cleavage of the O-CH₃ bond, yielding methyl bromide and a diaryloxyboron species.[3]

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the boron-oxygen bond to afford the desired phenol, 2-tert-butylphenol, and boric acid.[5]

Recent computational studies suggest that for many ethers, a bimolecular mechanism where a second ether-BBr₃ adduct acts as the bromide donor may be operative.[6][7] This has implications for sterically hindered substrates like 2-tert-butylanisole, where the approach of a bulky BBr₃ adduct could be restricted.[6]

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2 & 3: Demethylation cluster_2 Step 4: Hydrolysis 2-tert-butylanisole 2-tert-butylanisole Adduct Oxonium Ion Adduct 2-tert-butylanisole->Adduct + BBr₃ BBr3 BBr₃ Products Aryloxyboron + CH₃Br Adduct->Products + Br⁻ (from second BBr₃ adduct) Bromide Br⁻ Final_Product 2-tert-butylphenol Products->Final_Product + H₂O

Caption: BBr₃-mediated demethylation of 2-tert-butylanisole workflow.

Detailed Experimental Protocol

This protocol is a starting point for the demethylation of 2-tert-butylanisole. Optimization may be required based on your specific experimental setup and desired outcomes.

Materials:

  • 2-tert-butylanisole

  • Boron tribromide (1.0 M solution in dichloromethane is recommended for easier handling)[3]

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 2-tert-butylanisole (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 equiv) dropwise via the dropping funnel over 30 minutes. A white precipitate may form during the addition.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess BBr₃. Caution: The reaction is exothermic and will produce HBr gas.[3]

  • Workup:

    • Dilute the mixture with DCM.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2-tert-butylphenol.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in o-tert-Butylanisole Cross-Couplings

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving o-tert-butylanisole derivatives. This guide is engineered for drug development professionals and synthetic chemists facing critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving o-tert-butylanisole derivatives. This guide is engineered for drug development professionals and synthetic chemists facing critical bottlenecks when coupling highly sterically hindered aromatic substrates.

The o-tert-butylanisole scaffold presents a dual challenge in palladium-catalyzed cross-couplings. Electronically, the strongly electron-donating methoxy group increases the electron density of the aromatic ring, raising the activation barrier for oxidative addition. Sterically, the adjacent tert-butyl group creates a formidable physical barricade around the reactive center, effectively shielding it from standard catalytic complexes.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q: Why do standard Pd(PPh₃)₄ catalysts completely fail when coupling 4-bromo-2-tert-butylanisole? A: Standard ligands like triphenylphosphine (PPh₃) are unable to stabilize the highly reactive, low-coordinate Pd(0) species required to penetrate the steric shield of the tert-butyl group. Furthermore, during the catalytic cycle, the steric clash between the o-tert-butyl group and the incoming nucleophile creates an insurmountable kinetic barrier during reductive elimination[1]. Standard catalysts simply cannot force the two coupling partners close enough together to form the new bond.

Q: How do dialkylbiaryl phosphine (Buchwald) ligands resolve this specific steric barrier? A: Ligands such as XPhos or SPhos possess a unique biaryl backbone that permits secondary Pd-arene interactions, stabilizing a highly active, monoligated 12-electron Pd(0)L species[2]. The bulky dialkyl groups (e.g., dicyclohexyl or di-tert-butyl) on the phosphorus atom serve a dual purpose: they force the palladium center deep into the hindered substrate during oxidative addition, and crucially, they crowd the Pd(II) coordination sphere. This crowding accelerates reductive elimination by physically pushing the aryl and nucleophile groups together to relieve steric strain[1].

Q: My Suzuki-Miyaura coupling is stalling at 30% conversion, but LCMS shows the 4-bromo-2-tert-butylanisole is fully consumed. What is the root cause? A: If the aryl halide is consumed but product yield is low, oxidative addition was successful, but the cycle has stalled at transmetalation or reductive elimination. The bulky o-tert-butyl group restricts the trajectory of the incoming boronic acid. Prolonged stalling leads to protodeboronation (degradation) of your boronic acid[3]. Solution: Switch to a more active, aqueous biphasic base system (e.g., 2M K₃PO₄) to accelerate the formation of the reactive boronate intermediate, or switch your nucleophile to a more stable pinacol borane (BPin) ester.

Q: Can N-Heterocyclic Carbenes (NHCs) be used instead of phosphines for Buchwald-Hartwig aminations of these substrates? A: Yes. NHC ligands like IPr are exceptional σ-donors and possess a "fence-like" steric profile that prevents catalyst dimerization while forcing the substrate into the reactive pocket[4]. They are highly recommended for coupling secondary amines to o-tert-butylanisole, where the combined steric bulk of both partners causes phosphine-based systems to fail.

Section 2: Catalyst & Ligand Selection Matrix

To streamline your optimization process, the following quantitative data summarizes the relative efficiency of various ligand systems specifically applied to o-tert-butylanisole electrophiles.

Ligand TypeSpecific LigandPrecatalystBase / SolventRelative Efficiency (%)Primary Application for o-tBu-Anisole
Dialkylbiaryl Phosphine XPhosPd₂(dba)₃K₃PO₄ / Dioxane95%General Suzuki & Buchwald-Hartwig[2]
Dialkylbiaryl Phosphine SPhosPd(OAc)₂K₃PO₄ / Toluene88%Suzuki with unhindered aryl boronic acids
N-Heterocyclic Carbene IPrPEPPSI-IPrKOtBu / THF92%Extremely hindered Buchwald-Hartwig[4]
Triaryl Phosphine PPh₃Pd(PPh₃)₄Na₂CO₃ / THF<10%Not Recommended (Control)

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Visual and chemical cues are embedded to ensure you can verify the success of each mechanistic step in real-time.

Protocol A: Suzuki-Miyaura Coupling of 4-bromo-2-tert-butylanisole

Target: Biaryl formation using XPhos to overcome steric shielding[5].

  • Preparation & Deoxygenation : In an oven-dried Schlenk flask, combine 4-bromo-2-tert-butylanisole (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv) in 1,4-dioxane/H₂O (5:1 ratio).

  • Degassing : Perform three freeze-pump-thaw cycles.

    • Validation Check: The complete absence of bubbling during the final thaw confirms total deoxygenation, which is critical to prevent the oxidation of the electron-rich XPhos ligand.

  • Catalyst Activation : Under argon, add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Heat the mixture to 80°C.

    • Validation Check: Observe the color transition from deep purple/red (Pd₂(dba)₃) to a clear, pale yellow/orange within 15 minutes. This optical shift confirms the successful dissociation of the dba ligands and the formation of the highly active, monoligated Pd(0)-XPhos species. (If the solution turns black, palladium black has precipitated; abort and re-degas).

  • Reaction Monitoring : Stir at 80°C for 4 hours. Monitor via LCMS.

    • Validation Check: The appearance of the product mass alongside the complete disappearance of the starting material confirms successful transmetalation and reductive elimination.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-chloro-2-tert-butylanisole

Target: C-N bond formation using an NHC precatalyst[4][6].

  • Reagent Assembly : In a glovebox, combine 4-chloro-2-tert-butylanisole (1.0 equiv), morpholine (1.2 equiv), sodium tert-butoxide (NaOtBu) (1.5 equiv), and PEPPSI-IPr precatalyst (2 mol%) in anhydrous THF.

  • Activation & Coupling : Seal the vessel, remove from the glovebox, and heat to 65°C.

    • Validation Check: The base (NaOtBu) serves a dual purpose: it deprotonates the amine and activates the PEPPSI-IPr precatalyst by throwing off the 3-chloropyridine "throw-away" ligand. A rapid shift to a homogenous amber solution indicates active catalyst generation.

  • Completion : Stir for 12 hours. Quench with saturated NH₄Cl to neutralize the strong base and prevent product degradation during workup.

Section 4: Visualizing the Logic

Diagnostic Workflow

Use the following flowchart to troubleshoot stalled reactions based on LCMS/TLC data.

TroubleshootingWorkflow Start Low Yield in o-tBu-Anisole Coupling CheckSM Is Aryl Halide Consumed? Start->CheckSM OxAddFail Oxidative Addition Failure (Steric Shielding) CheckSM->OxAddFail No RedElimFail Transmetalation / Reductive Elimination Failure CheckSM->RedElimFail Yes Sol1 Switch to Pd2(dba)3 + XPhos or NHC Ligand (IPr) OxAddFail->Sol1 Sol2 Use Aq. K3PO4 Base & Increase Temperature RedElimFail->Sol2

Fig 1: Diagnostic workflow for troubleshooting failed o-tert-butylanisole cross-couplings.

Mechanistic Intervention

The diagram below illustrates exactly where the steric bulk of the tert-butyl group halts the catalytic cycle, and how bulky ligands intervene.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Overcoming Shielding) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar TransMet Transmetalation (Base-Assisted) PdII_Ar->TransMet PdII_Ar2 Pd(II)(Ar)(Nu)L TransMet->PdII_Ar2 RedElim Reductive Elimination (Sterically Accelerated) PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Fig 2: Pd-catalyzed cycle highlighting where bulky ligands overcome o-tert-butyl steric barriers.

References

  • Cross-Coupling Reactions Guide. JMCCT. Available at:[Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. NIH. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. ACS Publications. Available at: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(tert-Butyl)-2-methoxybenzene by Vacuum Distillation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(tert-butyl)-2-methoxybenzene via vacuum distillation. The content is structured in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(tert-butyl)-2-methoxybenzene via vacuum distillation. The content is structured in a practical question-and-answer format to directly address common challenges and frequently asked questions, ensuring both scientific accuracy and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying 1-(tert-butyl)-2-methoxybenzene?

Vacuum distillation is the preferred method for purifying compounds with high boiling points or those susceptible to thermal degradation.[1] 1-(tert-Butyl)-2-methoxybenzene has an estimated atmospheric boiling point well over 200°C. Distilling at such high temperatures risks decomposition, charring, and the formation of unwanted byproducts. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for a safer and more efficient purification at a manageable temperature.[1][2]

Q2: What are the expected boiling points for 1-(tert-butyl)-2-methoxybenzene at different vacuum levels?
Pressure (mmHg / Torr)Estimated Boiling Point (°C)
760 (Atmospheric)~215 - 225
100~150 - 160
50~132 - 142
20~112 - 122
10~98 - 108
5~84 - 94
1~58 - 68
Note: These are estimates. The actual boiling point should be determined empirically during the distillation.
Q3: What are the common impurities I need to separate?

The most common synthesis route for this compound is the Friedel-Crafts alkylation of anisole (methoxybenzene) with a tert-butylating agent.[7][8] This reaction can produce several impurities that require separation:

  • Isomeric Byproducts: The primary impurity is often the para-isomer, 1-tert-butyl-4-methoxybenzene , which has a slightly higher boiling point (222-238°C at atmospheric pressure).[5][6]

  • Unreacted Starting Material: Residual anisole (BP: 154°C) may be present.

  • Polysubstituted Products: Di-tert-butyl-methoxybenzene isomers may form, which will have significantly higher boiling points.

The close boiling points of the ortho and para isomers necessitate the use of an efficient fractionating column for successful separation.

Q4: Simple vs. Fractional Vacuum Distillation: Which setup should I use?

Given that the primary impurity (the para-isomer) has a boiling point very close to your target compound, a fractional vacuum distillation is required.

  • Simple distillation is only effective for separating compounds with vastly different boiling points (>100°C difference) or for separating a non-volatile solid from a liquid.

  • Fractional distillation incorporates a fractionating column between the distillation flask and the condenser. This column provides a large surface area for repeated condensation and vaporization cycles, which enriches the vapor in the more volatile component (the desired ortho isomer in this case), allowing for a clean separation.[9]

Q5: What are the critical safety precautions for this procedure?
  • Inspect Glassware: Before assembly, meticulously inspect every piece of glassware for cracks, star fractures, or flaws. Weakened glass can implode under vacuum.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and appropriate gloves.

  • Work in a Fume Hood: Perform the entire distillation in a certified chemical fume hood. Lower the sash as much as possible to act as a physical barrier.

  • Handling: 1-(tert-butyl)-2-methoxybenzene is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation and contact with skin and eyes.

  • System Venting: Never vent a hot, sealed vacuum system to the atmosphere abruptly. Cool the distillation flask first, then slowly re-introduce air or an inert gas to prevent thermal shock and potential flask rupture.

Troubleshooting Guide

Problem: My vacuum pressure is unstable or not low enough.
  • Q: I can't reach the target pressure. What's wrong? A: The most common cause is a leak in the system.

    • Solution: Check every joint. All ground glass joints must be properly sealed with a suitable vacuum grease.[4] Ensure all tubing is thick-walled vacuum tubing and that connections to the pump and manifold are tight. A tiny leak can prevent the system from reaching a low pressure. To find a leak, you can sometimes carefully apply a small amount of acetone to the joints with a Pasteur pipette; a leak will draw the solvent in, causing a noticeable change in the sound of the vacuum pump or the reading on the manometer.

  • Q: The pressure reading is fluctuating wildly. Why? A: This can be caused by an overwhelmed vacuum pump or outgassing from the system.

    • Solution: Ensure you have a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your apparatus and the vacuum pump. This prevents volatile solvent vapors from contaminating the pump oil, which would degrade its performance. Also, ensure the pump oil is clean and at the correct level.

Problem: The liquid in the distillation flask is bumping violently.
  • Q: My solution suddenly erupts into the distillation column. How do I stop this? A: This phenomenon, called "bumping," occurs when a liquid becomes superheated and boils explosively.[10][11]

    • Cause & Solution 1 (Stirring): Boiling chips do not work under vacuum because the trapped air that initiates smooth boiling is quickly removed.[12] You must use vigorous magnetic stirring to provide a nucleation point and ensure smooth boiling. Ensure your stir bar is appropriately sized and the stir plate is powerful enough to create a deep vortex in the liquid before heating begins.

    • Cause & Solution 2 (Heating): Heating the flask too rapidly can easily lead to superheating. Apply heat gradually using a heating mantle controlled by a Variac or temperature controller. Ensure the flask is well-insulated above the liquid level to promote even heating.

    • Cause & Solution 3 (Gas Introduction): For very difficult cases, a fine capillary tube (an ebulliator) can be inserted to introduce a slow, steady stream of inert gas (like nitrogen or argon) into the bottom of the flask, which provides a constant stream of nucleation sites.[13]

Problem: My product is still impure after distillation (poor separation).
  • Q: I've collected my product, but NMR/GC analysis shows it's still a mix of isomers. What went wrong? A: Poor separation efficiency is usually related to the fractionating column or the distillation rate.

    • Solution 1 (Column Packing): Ensure you are using a packed fractionating column. For separating close-boiling isomers, a high-efficiency packing material like structured packing or glass helices is superior to simpler Raschig rings. The efficiency of a column is measured by its Height Equivalent to a Theoretical Plate (HETP); a lower HETP value means higher efficiency.[14][15]

    • Solution 2 (Distillation Rate): Distilling too quickly ruins separation. The column needs to be at thermal equilibrium, with a clear temperature gradient from bottom to top. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second. If the distillation is too fast, reduce the heat input.

    • Solution 3 (Flooding): If you apply too much heat, the vapor flow up the column can be so strong that it prevents the condensed liquid from flowing back down, a condition known as flooding.[16] This eliminates the equilibrium needed for fractionation. If you see excessive liquid held up in the column, reduce the heat immediately.

Problem: The product in the distillation pot is darkening or decomposing.
  • Q: The liquid in my flask is turning dark brown/black. What should I do? A: This is a clear sign of thermal decomposition.

    • Cause & Solution 1 (Temperature): The pot temperature is too high. This is the primary reason for using a vacuum. If you observe darkening, it means your vacuum is not low enough for the temperature you are applying. Immediately lower or remove the heat. Improve the vacuum by checking for leaks or servicing the pump.

    • Cause & Solution 2 (Air Leak): A small air leak can introduce oxygen into the hot system, causing oxidation and decomposition of the organic material. Re-check all seals and joints for leaks. It is best practice to vent the system with an inert gas like nitrogen rather than air.

Experimental Protocol & Diagrams

Detailed Protocol: Fractional Vacuum Distillation Setup
  • Glassware Inspection: Thoroughly inspect the round-bottom flask, Claisen adapter, fractionating column, condenser, and receiving flasks for any defects.

  • Assembly:

    • Place a stir bar in the round-bottom flask containing the crude 1-(tert-butyl)-2-methoxybenzene.

    • Attach a Claisen adapter to the flask. The second neck is crucial for placing the thermometer correctly and preventing bumping liquid from splashing over.[4]

    • Fit the packed fractionating column into the main vertical neck of the Claisen adapter.

    • Place a thermometer adapter with a thermometer into the top of the fractionating column. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to the side-arm and secure it with a clamp. Attach water tubing (water in at the bottom, out at the top).

    • Attach a vacuum adapter (a "cow" adapter is ideal for collecting multiple fractions) to the end of the condenser. Place receiving flasks under each outlet.

    • Grease all ground-glass joints lightly but completely with vacuum grease.

  • Vacuum Connection:

    • Connect the vacuum adapter to a vacuum trap using thick-walled tubing.

    • Connect the vacuum trap to the vacuum pump. Never connect the pump directly to the distillation apparatus.

  • Distillation:

    • Turn on the magnetic stirrer to create a strong vortex.

    • Turn on the water to the condenser.

    • Slowly turn on the vacuum pump and allow the system to evacuate fully.

    • Once the pressure is stable and at the target level, begin to heat the distillation flask gently with a heating mantle.

    • Allow the system to reach equilibrium, where you will see a ring of condensing vapor slowly rise through the column.

    • Collect any low-boiling forerun (e.g., residual solvent or anisole) in the first receiving flask.

    • When the temperature at the distillation head stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and pressure constantly. A stable temperature reading during collection indicates a pure fraction.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and residue charring.

  • Shutdown:

    • Lower and remove the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system by introducing an inert gas or air.

    • Turn off the vacuum pump, then the condenser water, and finally the stirrer.

Visualizations (Graphviz)

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_support Support & Safety Flask Distilling Flask (with Stir Bar & Crude Product) Claisen Claisen Adapter Flask->Claisen Column Packed Fractionating Column Claisen->Column Thermometer Thermometer Column->Thermometer Condenser Condenser Column->Condenser Vapor Cow Cow Adapter Condenser->Cow Distillate R1 Receiver 1 (Forerun) Cow->R1 R2 Receiver 2 (Product) Cow->R2 R3 Receiver 3 (High-Boilers) Cow->R3 Trap Cold Trap (Dry Ice/Acetone) Cow->Trap To Vacuum Mantle Heating Mantle & Stir Plate Pump Vacuum Pump Trap->Pump

Caption: Fractional Vacuum Distillation Apparatus Workflow.

TroubleshootingWorkflow Start Problem: Poor Separation (Impure Product) CheckVacuum Is vacuum stable and low? Start->CheckVacuum CheckRate Is distillation rate slow? (1-2 drops/sec) CheckVacuum->CheckRate Yes Leak No: Check for leaks, grease joints, service pump. CheckVacuum->Leak No CheckColumn Is column packing efficient? CheckRate->CheckColumn Yes Heat No: Reduce heat input. CheckRate->Heat No CheckEquilibrium Was column allowed to equilibrate? CheckColumn->CheckEquilibrium Yes Packing No: Use high-efficiency packing (e.g., structured packing). CheckColumn->Packing No Equilibrate No: Re-distill, allow vapor to rise slowly before collection. CheckEquilibrium->Equilibrate No Success Yes: Problem likely solved. CheckEquilibrium->Success Yes

Caption: Troubleshooting Workflow for Poor Separation.

References

  • Stenutz, R. (n.d.). 1-tert-butyl-4-methoxybenzene. Retrieved from Stenutz.com. [Link]

  • Sciencemadness. (2007). Reducing bumping in vacuum distillation. Retrieved from Sciencemadness.org. [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from Omni Calculator. [Link]

  • Oregon State University. (n.d.). Pressure vs. Temperature for Vacuum Distillation. Retrieved from Oregon State University. [Link]

  • Yamato Scientific America. (2024). Smooth Evaporation: How Yamato Vacuum Controller Prevents Bumping. Retrieved from Yamato Scientific America. [Link]

  • UD Technologies. (2025). Bumping in Rotary Evaporator During Vacuum Evaporation. Retrieved from UD Technologies. [Link]

  • Carnotcycle. (2013). The Clapeyron and Clausius-Clapeyron equations. Retrieved from WordPress.com. [Link]

  • WIN LINK STAR. (2026). Causes of Bumping in Rotary Evaporators and Countermeasures. Retrieved from WIN LINK STAR. [Link]

  • Wikipedia. (n.d.). Clausius–Clapeyron relation. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2025). Clausius-Clapeyron Equation. Retrieved from Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). Vacuum distillation. Retrieved from Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from Wikipedia. [Link]

  • SciSpace. (2008). HETP evaluation of structured packing distillation column. Retrieved from SciSpace. [Link]

  • ResearchGate. (n.d.). (PDF) HETP Evaluation of Structured and Randomic Packing Distillation Column. Retrieved from ResearchGate. [Link]

  • Scite.ai. (n.d.). The Efficiency and Capacity of Fractionating Columns. Retrieved from Scite.ai. [Link]

  • ChemBK. (2024). 1-tert-Butyl-4-methoxybenzene. Retrieved from ChemBK.com. [Link]

  • Budapest University of Technology and Economics. (n.d.). EFFICIENT APPROXIMATE METHOD FOR PACKED COLUMN SEPARATION PERFORMANCE SIMULATION. Retrieved from BME. [Link]

  • NIST. (n.d.). Benzene, tert-butyl-. Retrieved from NIST WebBook. [Link]

  • PubChem. (n.d.). 1-tert-Butyl-4-(methoxymethyl)benzene. Retrieved from PubChem. [Link]

  • AIDIC. (n.d.). Novel Model for Separation Efficiency of Packed Distillation Columns. Retrieved from AIDIC. [Link]

  • StuDocu. (2014). The Friedel-Crafts Reaction. Retrieved from StuDocu. [Link]

  • Land of Chemistry. (2023). Friedel Craft's reaction of Anisole. Retrieved from YouTube. [Link]

  • ResearchGate. (2025). Friedel-Crafts Alkylation of Mesitylene with tert-Butyl Alcohol over Novel Solid Acid Catalyst UDCaT-5. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Electrophilic Aromatic Substitution in 2-tert-Butylanisole

Welcome to the Application Scientist Support Portal. This guide addresses the mechanistic challenges of functionalizing 2-tert-butylanisole, specifically focusing on the suppression of ipso-substitution side reactions du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the mechanistic challenges of functionalizing 2-tert-butylanisole, specifically focusing on the suppression of ipso-substitution side reactions during drug development and synthetic workflows.

Mechanistic Overview: The Dual Nature of the tert-Butyl Group

In electrophilic aromatic substitution (EAS), 2-tert-butylanisole presents a unique regioselectivity challenge. The methoxy (–OMe) group is a powerful activating ortho/para director. The tert-butyl group is also an ortho/para director, but its extreme steric bulk heavily influences incoming electrophiles.

The primary failure mode in functionalizing this substrate is ipso-substitution . Because the tert-butyl group can depart as a highly stable tertiary carbocation, it acts as an excellent leaving group under harsh electrophilic conditions[1]. When an electrophile attacks the ring carbon already bearing the tert-butyl group (the ipso-carbon), the resulting steric strain is relieved by the expulsion of the tert-butyl cation, leading to unwanted de-alkylation[2].

Troubleshooting Guides & FAQs

Q: Why does my nitration of 2-tert-butylanisole using standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 result in the loss of the tert-butyl group? 
A:  You are observing electrophilic ipso-substitution. Under strongly acidic conditions (like mixed mineral acids), the highly reactive nitronium ion (

) attacks the ipso-carbon. This forms a sterically congested sigma complex (arenium ion). The thermodynamic relief of this steric strain drives the expulsion of the tert-butyl cation, yielding a de-tert-butylated nitroarene instead of your target product[1]. Causality & Solution: Shift to milder nitrating conditions. Using fuming nitric acid in a dichloromethane/acetic acid mixture at 0 °C, or utilizing tert-butyl nitrite, suppresses the formation of the ipso-sigma complex and kinetically favors standard para-substitution[3][4].

Q: During bromination with


 and 

, I am seeing a mixture of the desired product and ipso-brominated anisole. How can I improve regioselectivity?
A: The use of a strong Lewis acid like

is unnecessary and detrimental for this electron-rich substrate. Strong Lewis acids coordinate with the methoxy oxygen, altering its directing ability. Furthermore, they generate a hyper-reactive electrophile that forces an attack at the sterically hindered ipso-position, leading to de-alkylation[5]. Causality & Solution: Omit the Lewis acid. Perform the bromination using

in glacial acetic acid or use N-Bromosuccinimide (NBS) in a polar aprotic solvent. The inherent activation from the methoxy group is more than sufficient to drive the reaction to completion while preserving the tert-butyl group[5].

Q: In Friedel-Crafts acylation, my 2-tert-butylanisole undergoes dealkylation. Can this be prevented? A: Aluminum chloride (


) is a harsh Lewis acid known to actively catalyze the de-tert-butylation of substituted arenes[1]. It facilitates a reverse Friedel-Crafts alkylation pathway by coordinating with the arene and lowering the activation energy for the departure of the tert-butyl cation.
Causality & Solution: Substitute 

with a milder Lewis acid such as

or

, and maintain strict temperature control (typically

0 °C) to kinetically favor acylation over dealkylation.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The following table summarizes the causal relationship between reaction harshness and the dominant mechanistic pathway in 2-tert-butylanisole functionalization:

Reaction TypeReagents & ConditionsDominant Pathway% Desired EAS Yield% Ipso-Substitution
Nitration

/

, 25 °C
Ipso-substitution< 10%> 80%
Nitration Fuming

, DCM/AcOH, 0 °C
Normal EAS85%< 5%
Bromination

/

, DCM, 25 °C
Mixed / Ipso~40%~50%
Bromination

, Glacial AcOH, 0 °C
Normal EAS> 90%< 2%

Self-Validating Experimental Protocol

Workflow: Regioselective Bromination of 2-tert-Butylanisole (Suppression of Ipso-Attack) Objective: Synthesize 4-bromo-2-tert-butylanisole while completely suppressing ipso-substitution. Validation Mechanism: The deliberate omission of a Lewis acid prevents the generation of a hyper-reactive bromonium complex. The protocol relies entirely on the methoxy group's natural activation. In-process TLC and post-reaction


 NMR act as self-validating checkpoints for tert-butyl retention.

Step-by-Step Methodology:

  • Solvent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 2-tert-butylanisole (1.0 equiv) in glacial acetic acid (0.5 M concentration). Causality: Glacial acetic acid provides a polar protic environment that stabilizes the intermediate arenium ion without acting as a de-alkylating Lewis acid.

  • Kinetic Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures reduce the kinetic energy available in the system, preventing the reaction from overcoming the higher activation energy barrier required for the sterically hindered ipso-attack.

  • Electrophile Addition: Dissolve

    
     (1.05 equiv) in a small volume of glacial acetic acid. Add this solution dropwise over 30 minutes.
    Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating the risk of di-bromination or forced ipso-attack.
    
  • In-Process Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 9:1). Validation: The desired para-brominated product will appear as a distinct, lower-Rf spot compared to the starting material. Complete consumption of the starting material validates the efficacy of the Lewis-acid-free conditions.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (

    
    ).
    Causality: Thiosulfate instantly reduces unreacted, electrophilic bromine to benign bromide salts, halting the reaction precisely at the desired end-point.
    
  • Extraction & NMR Validation: Extract the aqueous layer with ethyl acetate, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate in vacuo. Validation: Analyze the crude product via
    
    
    NMR. The presence of a sharp 9-proton singlet at ~1.35 ppm confirms the absolute retention of the tert-butyl group. A characteristic 1,2,4-substitution pattern in the aromatic region confirms successful para-bromination[5].

Mechanistic Pathway Visualization

EAS_Mechanisms Start 2-tert-Butylanisole + Electrophile (E+) Normal_Path Normal EAS Pathway (Milder Conditions) Start->Normal_Path Ipso_Path Ipso-Substitution Pathway (Harsh Acids / Lewis Acids) Start->Ipso_Path Sigma_Para Para-Sigma Complex (Arenium Ion) Normal_Path->Sigma_Para Product_EAS 4-Substituted-2-tert-butylanisole (Target Product) Sigma_Para->Product_EAS Loss of H+ Sigma_Ipso Ipso-Sigma Complex (High Steric Strain) Ipso_Path->Sigma_Ipso Product_Ipso De-tert-butylated Product + t-Butyl Cation Sigma_Ipso->Product_Ipso Loss of t-Bu+

Mechanistic divergence of 2-tert-butylanisole during EAS: Normal substitution vs. Ipso-attack.

References

  • Source: Academia.
  • Electrophilic Aromatic Substitution Source: LabXchange URL
  • Recent advances in ipso-nitration reactions Source: Semantic Scholar URL
  • Selective ipso-Nitration of tert-Butylcalix[4]arene Tripropylether Source: MDPI URL
  • 1-Bromo-2-(tert-Butyl)

Sources

Troubleshooting

Technical Support Center: Methyl Iodide Removal in Sterically Hindered Ether Synthesis

Topic: Removing unreacted methyl iodide (MeI) from 2-tert-butylanisole synthesis. Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Synthesizing 2-tert-butylanisole (via O-me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted methyl iodide (MeI) from 2-tert-butylanisole synthesis. Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Synthesizing 2-tert-butylanisole (via O-methylation of 2-tert-butylphenol) presents a specific challenge: the bulky tert-butyl group at the ortho position creates significant steric hindrance. This often forces researchers to use a large excess of Methyl Iodide (MeI) (1.5 to 3.0 equivalents) and prolonged reaction times to achieve full conversion.

Consequently, the crude reaction mixture contains hazardous levels of unreacted MeI. Simple rotary evaporation is often insufficient and dangerous, as it transfers the neurotoxic alkylating agent into laboratory atmosphere or vacuum pump oil.

This guide details the chemically active quenching protocols required to safely neutralize MeI before workup, ensuring both operator safety and product purity.

Module 1: The Chemistry of Decontamination

Why Evaporation is Not Enough

While MeI is volatile (BP: 42.5°C), relying solely on vacuum removal is a critical safety violation in many industrial hygiene protocols.

  • Pump Oil Contamination: MeI dissolves in vacuum pump oil, lowering its viscosity and creating a source of delayed exposure during maintenance.

  • Fume Hood Exhaust: Rotovaps often vent into the hood; if the exhaust rate is insufficient, MeI vapors (suspected carcinogen) can accumulate.

The Solution: Nucleophilic Scavenging

The most effective way to remove MeI is to convert it into a water-soluble salt before phase separation. We utilize the high electrophilicity of MeI against strong nucleophiles.

Comparison of Quenching Agents:

AgentReaction TypeEfficiencyByproductsRecommendation
NaOH (aq) HydrolysisLow Methanol + NaINot Recommended. Hydrolysis is too slow at RT.
Ammonia (aq) AminolysisHigh Methylammonium saltsRecommended. Cheap, fast, easy to wash away.
Sodium Thiosulfate SubstitutionVery High Methyl thiosulfateHighly Recommended. Rapid reaction, non-toxic reagent.
Ethanolamine AminolysisHigh N-methylaminoethanolGood Alternative. Lower odor than ammonia.

Module 2: Validated Protocols

Protocol A: The "Ammonia Quench" (Standard)

Best for: Reactions run in Acetone, Acetonitrile, or DMF.

The Mechanism:



The lipophilic MeI is converted into a hydrophilic ammonium salt, which partitions into the aqueous layer during extraction.

Step-by-Step:

  • Cool Down: Cool the reaction mixture to Room Temperature (RT).

  • Add Scavenger: Add 10% aqueous Ammonium Hydroxide (NH₄OH) equal to 20% of the total reaction volume.

    • Note: If your solvent is water-miscible (e.g., DMF), this will cause an emulsion or precipitation.[1]

  • Stir Vigorously: Stir rapidly for 30–60 minutes at RT.

    • Why? MeI is dense (2.28 g/mL) and tends to sink. Vigorous stirring ensures the aqueous ammonia contacts the organic MeI droplets.

  • Dilute & Extract:

    • Add water and a non-polar solvent (e.g., Hexanes or Diethyl Ether). 2-tert-butylanisole is highly lipophilic and will move to the organic layer.

    • The methylammonium iodide salt stays in the aqueous layer.

  • Wash: Wash the organic layer 2x with water and 1x with brine to remove residual ammonia.

Protocol B: The "Thiosulfate Scrub" (High Safety)

Best for: Large scale reactions (>10g) where MeI volume is significant.

The Mechanism:



Step-by-Step:

  • Prepare Solution: Prepare a saturated solution of Sodium Thiosulfate.

  • Add to Reaction: Pour the solution into the reaction flask.

  • Agitate: Stir until the biphasic mixture turns clear (or colorless if iodine was present). Thiosulfate also reduces any free Iodine (

    
    ) causing discoloration.
    
  • Workup: Proceed with standard extraction.

Module 3: Decision Logic (Workflow)

The following diagram illustrates the decision process for handling the reaction mixture safely.

MeI_Removal Start Crude Reaction Mixture (2-tert-butylanisole + Excess MeI) Check_Scale Reaction Scale? Start->Check_Scale Small_Scale Small Scale (< 5g) Check_Scale->Small_Scale Large_Scale Large Scale (> 5g) Check_Scale->Large_Scale Quench_Method Select Quench Method Small_Scale->Quench_Method Large_Scale->Quench_Method Method_A Method A: Aqueous Ammonia (Stir 30-60 mins) Quench_Method->Method_A Standard Method_B Method B: Sodium Thiosulfate (Rapid Detoxification) Quench_Method->Method_B Preferred for Safety TLC_Check TLC/GC Check (Is MeI gone?) Method_A->TLC_Check Method_B->TLC_Check TLC_Check->Quench_Method MeI Detected Distillation Rotary Evaporation (Vent to Scrubbed Hood) TLC_Check->Distillation MeI < 0.1% Workup Aqueous Workup (Partition: Ether/Water) Distillation->Workup Final Pure 2-tert-butylanisole Workup->Final

Figure 1: Decision matrix for the safe removal of Methyl Iodide during workup.

Module 4: Troubleshooting & FAQs

Q1: I still see a peak at ~2.16 ppm (singlet) in my proton NMR. Is this MeI?

A: Likely, yes. Methyl Iodide typically shows a sharp singlet around 2.16 - 2.20 ppm in


.
  • Fix: Do not simply dry the sample longer. Dissolve your oil in diethyl ether and wash it again with 10% aqueous ammonia or ethanolamine . The amine will react with the trace MeI to form a water-soluble salt, which is then removed in the aqueous wash.

Q2: Why can't I just use Sodium Hydroxide (NaOH)?

A: While NaOH will eventually hydrolyze MeI to methanol, the reaction is kinetically slow at room temperature compared to aminolysis (Ammonia) or substitution by soft nucleophiles (Thiosulfate). In the time it takes for NaOH to destroy the MeI, you risk hydrolyzing other sensitive groups or simply leaving live alkylating agent in your waste container.

Q3: My rotary evaporator trap has a separate layer at the bottom. What is it?

A: That is likely condensed Methyl Iodide (Density 2.28).

  • Critical Safety Warning: Do NOT pour this down the drain.

  • Action: Treat the contents of the trap with concentrated aqueous ammonia or sodium thiosulfate in a fume hood. Allow it to stand overnight before disposal as halogenated waste.

Q4: Does the tert-butyl group affect the workup?

A: Indirectly, yes. Because the product (2-tert-butylanisole) is very lipophilic (greasy) due to the t-butyl group, it separates very well from the aqueous layer. This works to your advantage. You can use aggressive aqueous washes (Ammonia/Brine) without fear of losing your product to the water phase.

References

  • Org. Synth. 1936, 16, 54. Alkylation of Phenols with Methyl Iodide. (Classic reference for general methylation conditions and carbonate bases). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6328, Methyl Iodide. (Safety, Toxicity, and Chemical Properties).[2][3] Link

  • United States Department of Agriculture (USDA). Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea. (Validation of nucleophilic scavenging rates). Link

  • University of Tennessee Safety Institute. Safety Data Sheet: Iodomethane. (Handling and Disposal Protocols). Link

Sources

Optimization

Technical Support Center: Stability and Reactivity of 2-tert-Butylanisole Under Lewis Acid Catalysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex reactivity of 2-tert-butylanisole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex reactivity of 2-tert-butylanisole. Due to its unique steric and electronic environment, this substrate is notoriously sensitive to Lewis acid catalysis, often leading to unexpected degradation pathways during synthetic sequences.

Section 1: Core Mechanistic FAQs

Q: Why does 2-tert-butylanisole exhibit instability in the presence of Lewis acids? A: The instability of 2-tert-butylanisole is driven by two competing structural features: an electron-donating methoxy group and a highly branched, sterically demanding ortho-tert-butyl group. When a Lewis acid coordinates to the basic oxygen atom of the ether, it weakens the O–CH3 bond, predisposing the molecule to ether cleavage (O-demethylation). Simultaneously, the intense steric strain between the ortho substituents, combined with the extreme thermodynamic stability of the tert-butyl carbocation, makes the molecule highly susceptible to retro-Friedel-Crafts alkylation (de-tert-butylation)[1].

Q: How do different Lewis acids dictate the degradation pathway? A: The choice of Lewis acid fundamentally alters the reaction causality:

  • Aluminum Chloride (AlCl3): A classic Friedel-Crafts catalyst. It preferentially facilitates the generation of the tert-butyl cation. In the presence of an arene acceptor (like toluene), it drives complete de-tert-butylation, yielding anisole[1].

  • Boron Tribromide (BBr3): A hard, highly oxophilic Lewis acid. It strongly coordinates to the ether oxygen and predominantly drives O-demethylation to yield 2-tert-butylphenol, often requiring low temperatures to prevent over-reaction[2].

  • Titanium Tetrachloride (TiCl4): A versatile Lewis acid that can induce a mixture of both demethylation and de-tert-butylation depending on the stoichiometry and thermal conditions[3].

  • Zinc Bromide (ZnBr2): A much milder Lewis acid that can often be used for selective deprotections elsewhere on a complex molecule without cleaving the robust tert-butyl ether or the tert-butyl ring substituent[4].

G Start 2-tert-butylanisole LA_AlCl3 AlCl3 / Toluene (De-alkylation) Start->LA_AlCl3 LA_BBr3 BBr3 / DCM (Demethylation) Start->LA_BBr3 LA_TiCl4 TiCl4 / Heat (Harsh Conditions) Start->LA_TiCl4 Prod_Anisole Anisole (+ t-butyl-arene) LA_AlCl3->Prod_Anisole Retro-Friedel-Crafts Prod_2TBP 2-tert-butylphenol LA_BBr3->Prod_2TBP Ether Cleavage Prod_Phenol Phenol (Complete Cleavage) LA_TiCl4->Prod_Phenol Dual Cleavage

Mechanistic divergence of 2-tert-butylanisole under various Lewis acid catalysts.

Section 2: Quantitative Data & Troubleshooting Guide

To predict the stability of your substrate, consult the quantitative summary of Lewis acid interactions below:

Lewis AcidEquivalentsSolventTemp (°C)Major ProductTypical YieldPrimary Byproduct
BBr3 1.0 - 1.1DCM-78 to 02-tert-Butylphenol>85%Phenol (<5%)
AlCl3 2.0Toluene25 to 80Anisole>90%tert-Butyltoluene
TiCl4 1.5DCM0 to 25MixtureVariable2-tert-Butylphenol
ZnBr2 1.0DCM252-tert-Butylanisole>95% (Recovery)None

Troubleshooting Q&A:

Q: I am attempting an O-demethylation using BBr3, but my GC-MS shows significant amounts of unsubstituted phenol. What is going wrong? A: Unsubstituted phenol indicates that both O-demethylation and de-tert-butylation have occurred. BBr3 is a powerful Lewis acid[2]. If the reaction is allowed to warm to room temperature for too long, or if a large excess of BBr3 (>2.0 equivalents) is used, the localized acidity and thermal energy can trigger the loss of the tert-butyl group. Resolution: Strictly control the stoichiometry to 1.05 equivalents of BBr3 and maintain the reaction temperature at -78 °C, only allowing it to warm to 0 °C immediately before quenching.

Q: I need to use AlCl3 for a downstream acylation on the aromatic ring, but my starting material is decomposing into anisole. How can I prevent this? A: AlCl3 is highly effective at catalyzing de-tert-butylation via a retro-Friedel-Crafts mechanism[1]. The tert-butyl group is transferred to the solvent (if aromatic) or other substrates. Resolution: If the tert-butyl group must be retained, AlCl3 is too aggressive. Switch to a milder Lewis acid such as ZnBr2[4] or use a non-coordinating, non-aromatic solvent like 1,2-dichloroethane (DCE) at lower temperatures to kinetically favor your desired acylation over the dealkylation pathway.

Workflow Issue Issue: Low Yield of Intended Product Check1 Identify Byproducts via GC-MS/NMR Issue->Check1 Path1 Anisole Detected (Loss of t-Butyl) Check1->Path1 Path2 Phenol Detected (Over-reaction) Check1->Path2 Path3 Unreacted Starting Material Check1->Path3 Sol1 Switch to milder Lewis Acid (e.g., ZnBr2 or lower temp) Path1->Sol1 Sol2 Strict stoichiometry control (1.0 eq BBr3 at -78°C) Path2->Sol2 Sol3 Ensure anhydrous conditions Check reagent integrity Path3->Sol3

Troubleshooting workflow for 2-tert-butylanisole reactions under Lewis acid catalysis.

Section 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing the specific physical changes noted in the steps, researchers can confirm the mechanistic pathway in real-time.

Protocol A: Selective O-Demethylation (Synthesis of 2-tert-Butylphenol)

Causality: Using BBr3 at cryogenic temperatures ensures that the activation energy for ether cleavage is reached without overcoming the higher activation barrier for C-C bond cleavage (de-tert-butylation)[2].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-tert-butylanisole (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for temperature equilibration.

  • Addition: Slowly add a 1.0 M solution of BBr3 in DCM (1.1 mL, 1.1 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The solution should turn slightly yellow. A rapid transition to a dark brown/black color indicates localized overheating and potential dealkylation.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm the bath to 0 °C over 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO3 (5 mL). This neutralizes the Lewis acid and prevents further side reactions.

  • Extraction: Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Deliberate De-tert-butylation (Synthesis of Anisole)

Causality: Utilizing AlCl3 in an aromatic solvent (toluene) provides a thermodynamic sink. The tert-butyl cation generated by the Lewis acid is irreversibly captured by toluene via Friedel-Crafts transalkylation, driving the equilibrium entirely toward anisole[1].

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 2-tert-butylanisole (1.0 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add anhydrous AlCl3 (2.0 mmol) in one portion at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (higher Rf) and the appearance of a lower Rf spot corresponding to anisole confirms the transalkylation is proceeding.

  • Quenching: Cool the mixture to 0 °C and slowly pour it into an ice-water mixture (20 mL) containing 1 M HCl (5 mL) to dissolve the precipitated aluminum salts.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate. The resulting mixture will contain anisole and tert-butyltoluene isomers, which can be separated by fractional distillation or column chromatography.

References[1] De tert-butylation of substituted arenes - Academia.edu. Academia.edu. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYvyJA7Xk_3WeUFFB2jgUMwdZ9FZlfzVnzqpSkSa3eIs1D-21gVf68EmYBgkfLTKOrK87oP0DCeRa81CGe_fxm3s5XNsvaY6s-sA4VVsJ0uR989C_QjltTh_Yh9rXlbd251fVzHbdREYm5DLrDG_LsjihV90peU4v8PL9_iuj6KqdK8Q==[2] Technical Support Center: Demethylation of 4-Fluoroanisole - Benchchem. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBmhuoWmUeSF66aKmsdW7nM4PxUf4TuHLUUpDoAgrqs_x6UjFusCib2fYh11D5BdxC6ypoUZ5iHsggSYTnZ9nln2aEkwN4TsA-Fy7v72USyFvKAOFIeqJ5oA2zojFAwXvt0ITIPphQ5j2Ea-1N3-1UiTYxb0UDuuHD8o3Hb5PRpY4PM6u6wDXlpjojZ_yjXVcuL0tMg==[3] Hey Phenol- Everyone has their Cross to Bear - Scientific Update - UK. Scientific Update. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8GhNVZH0fuZjM2-f8c1ZaVEyhlWWpO5v46q47z_7zdKsmkEsuzq5fYj7reFc5yCC5b3DVZ6JAFsN-AbfK2H3CN-W2lZ0dcTlbikf-NBBsZ8uoWAHT8WbVNmQ1d95E8Xkh5UHpWatS-VVcsl2FbQgK5dmccK2lea2Ij4zFF1EFLloNJQcA2jBTlRm_LzldujYcz-HaYvoDc629Z8wXXqNpKmE=[4] A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF - ResearchGate. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNRVBqdD1T_NDZ-pX4E_MGLm5q_5tqtx1BXZmu2G-VVa9uHQ-mG_VPdXr8EruVv1ZbD4FTxjq7ry-oZY8a_sDHhBaHQ0jNtss5Y5R37qcMmHxe3v_smUa32QmgzSiwTPLJnMqFWBot3TI57yEb6PCsLtdqjQVbyKZYjZFmeUEpvzoYR56BQnDjimXLSkkiPIchvXB-SL052YG81T33E1VrKDTpQ4p0EdVePPdiAy8KnTM5u-vqmdO9kzcMr0rITN8Or3WJAwVtgPdOvUq5UBZCtv59leQfQ5ak

Sources

Troubleshooting

minimizing isomer formation in synthesis of ortho-tert-butylanisole

The following technical guide addresses the challenge of minimizing isomer formation in the synthesis of ortho-tert-butylanisole (1-tert-butyl-2-methoxybenzene). It is structured to provide actionable, high-level scienti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the challenge of minimizing isomer formation in the synthesis of ortho-tert-butylanisole (1-tert-butyl-2-methoxybenzene). It is structured to provide actionable, high-level scientific support for researchers encountering regioselectivity issues.

Topic: Minimizing Isomer Formation & Optimizing Regioselectivity Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Core Directive: The Strategic Pivot

Status: CRITICAL ADVISORY

If you are attempting to synthesize ortho-tert-butylanisole via the direct Friedel-Crafts alkylation of anisole using tert-butyl chloride (or isobutylene) and a standard Lewis Acid (e.g.,


, 

), STOP.
The Problem: Thermodynamic & Steric Control

Direct alkylation of anisole is governed by two opposing forces that both work against ortho-selectivity:

  • Steric Hindrance: The methoxy group on anisole exerts significant steric bulk. The bulky tert-butyl carbocation attacks the para position preferentially to avoid this clash.

  • Thermodynamic Control: The para-isomer is thermodynamically more stable. Under the strong acidic conditions required for Friedel-Crafts, reversible alkylation allows the kinetic ortho product to isomerize to the thermodynamic para product.

The Solution: To minimize isomer formation, you must invert the synthetic logic . Do not install the bulky group last. Instead, start with the bulky group already in position and install the smaller methyl group.

Recommended Route: O-Methylation of 2-tert-Butylphenol This route guarantees the ortho position of the tert-butyl group (as it is fixed in the starting material) and reduces the "isomer" problem to a simple chemoselectivity problem (O- vs. C-methylation), which is far easier to control.

Experimental Protocol: The "Gold Standard" Route

Workflow: O-Methylation of 2-tert-Butylphenol via Williamson Ether Synthesis

Objective: Synthesize 2-tert-butylanisole with >98% regiochemical purity.

Reagents:

  • Substrate: 2-tert-Butylphenol (Commercially available, typically >99% pure).

  • Electrophile: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ). Note: MeI is preferred for lab scale due to ease of handling; DMS for scale-up.
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Solvation: Dissolve 1.0 equivalent of 2-tert-butylphenol in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add 2.0 equivalents of anhydrous

    
     . Stir for 15–30 minutes at room temperature. Mechanism: Formation of the phenoxide anion.
    
  • Addition: Dropwise add 1.2–1.5 equivalents of Methyl Iodide (

    
    ) .
    
  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor via TLC or GC-MS.
    
    • Target: Disappearance of the phenol peak.

  • Workup: Cool to RT. Filter off solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in

    
    , wash with 
    
    
    
    (to remove unreacted phenol), then water and brine. Dry over
    
    
    .
  • Final Isolation: Vacuum distillation.

Comparative Data: Alkylation vs. O-Methylation

The following table summarizes why the O-methylation route is superior for minimizing isomer contamination.

ParameterRoute A: Direct Alkylation of AnisoleRoute B: O-Methylation of 2-t-Butylphenol
Major Product para-tert-butylanisole (>80%)ortho-tert-butylanisole (>99%)
Isomer Risk High (ortho/para mixtures)Negligible (Starting material defines regiochemistry)
Purification Difficult (Isomer separation required)Easy (Remove unreacted phenol via base wash)
Mechanism Electrophilic Aromatic Substitution (

)
Nucleophilic Substitution (

)
Key Challenge Controlling RegioselectivityControlling O- vs. C-Alkylation

Troubleshooting & FAQs

Q1: I must use the Friedel-Crafts route (Direct Alkylation). Is there any way to favor the ortho-isomer?

A: If you are constrained to this route, standard Lewis acids will fail you. You must use Shape-Selective Catalysis .

  • Catalyst: Use Zeolites such as Zn-Al-MCM-41 or HY Zeolite . These porous structures can impose physical constraints that favor the formation of the ortho isomer or restrict the formation of the bulky para transition state, though para is often still dominant due to diffusion rates.

  • Conditions: Lower temperatures (

    
     to 
    
    
    
    ) favor the kinetic product (ortho) over the thermodynamic product (para). However, conversion will be lower.
Q2: In the O-methylation route, how do I prevent C-alkylation?

A: C-alkylation (methylation of the aromatic ring instead of the oxygen) is a common side reaction with phenols. To minimize this:

  • Use "Hard" Electrophiles: Methyl Iodide and Dimethyl Sulfate are "hard" electrophiles that prefer attacking the "hard" oxygen center of the phenoxide.

  • Solvent Choice: Use polar aprotic solvents like DMF or Acetone . These solvate the cation (

    
    ), leaving the phenoxide anion "naked" and more reactive at the oxygen.
    
  • Avoid Strong Bases: Avoid Lithium bases (e.g., n-BuLi) which can aggregate and favor C-alkylation. Carbonates (

    
    , 
    
    
    
    ) are ideal.
Q3: How do I remove unreacted 2-tert-butylphenol from my final product?

A: Unlike separating ortho vs para isomers (which requires precision distillation), separating a phenol from an ether is chemically simple.

  • Wash with Base: The starting phenol is acidic (

    
    ). The product (anisole derivative) is neutral. Washing your organic layer with 
    
    
    
    or
    
    
    will deprotonate the remaining phenol, moving it into the aqueous layer as the water-soluble phenoxide salt. The product remains in the organic layer.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for synthesis and the mechanistic divergence between the two routes.

SynthesisPathways Target Target: ortho-tert-Butylanisole RouteA Route A: Direct Alkylation (Anisole + t-BuCl) Target->RouteA Avoid RouteB Route B: O-Methylation (2-t-Butylphenol + MeI) Target->RouteB Recommended MechA Mechanism: Friedel-Crafts (SEAr) RouteA->MechA MechB Mechanism: Williamson Ether (SN2) RouteB->MechB IssueA Issue: Steric Hindrance & Thermodynamics Favors PARA isomer MechA->IssueA IssueB Issue: O- vs C-Alkylation (Easily controlled) MechB->IssueB ResultA Result: Mixture (High Para, Low Ortho) IssueA->ResultA ResultB Result: High Regio-Purity (>98% Ortho) IssueB->ResultB

Caption: Decision tree highlighting the risk of isomer formation in direct alkylation (Route A) versus the regiochemical certainty of phenol methylation (Route B).

References

  • Friedel-Crafts Selectivity : Nelson, K. L., & Brown, H. C. (1951). Directive Effects in Aromatic Substitution. IV. The Rates of Reaction of Toluene and t-Butylbenzene with Mercuric Acetate in Methanol. Journal of the American Chemical Society. Link (Context: Established steric parameters in aromatic substitution).

  • Zeolite Catalysis : Selvaraj, M., & Kawi, S. (2025). Selective synthesis of 2-t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts. ResearchGate.[2][3] Link (Demonstrates the difficulty of ortho-selectivity and the need for specialized catalysts).

  • Phenol Methylation Protocol : BenchChem. (2025). Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate.Link (General protocol for Williamson ether synthesis conditions).

  • Isomer Separation : Edelmann, F. T. (2019). Separation of tert-butyl aromatic isomers via distillation.[2] ResearchGate Q&A.[2] Link (Discusses the feasibility of separating ortho/para isomers via high-efficiency vacuum distillation).

  • Physical Properties : PubChem. (2025). 4-tert-Butylanisole Compound Summary.Link (Provides boiling point and physical data for isomer comparison).

Sources

Reference Data & Comparative Studies

Validation

Decoding the ¹H NMR Landscape of 1-(tert-Butyl)-2-methoxybenzene: A Comparative Guide

In the intricate world of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular architecture of organic compounds. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular architecture of organic compounds. This guide delves into the ¹H NMR chemical shifts of 1-(tert-Butyl)-2-methoxybenzene in deuterated chloroform (CDCl₃), offering a detailed analysis of its spectral features. By juxtaposing its spectrum with those of structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced interplay of substituent effects on the aromatic proton environment.

The Structural Rationale: Unraveling Substituent Effects

The chemical shifts observed in the ¹H NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and positioning of its substituents. In 1-(tert-Butyl)-2-methoxybenzene, we encounter a fascinating interplay between an electron-donating methoxy group (-OCH₃) and a sterically demanding tert-butyl group (-C(CH₃)₃) in an ortho relationship.

The methoxy group, through resonance, donates electron density to the benzene ring, particularly at the ortho and para positions. This increased electron density leads to a shielding effect, causing the corresponding protons to resonate at a higher field (lower ppm values). Conversely, the bulky tert-butyl group, while weakly electron-donating through induction, primarily exerts a significant steric influence. This steric hindrance can distort the planarity of the methoxy group with the benzene ring, potentially modulating its resonance effect and influencing the local magnetic environments of the adjacent protons.

Predicted ¹H NMR Spectrum of 1-(tert-Butyl)-2-methoxybenzene in CDCl₃

In the absence of a publicly available experimental spectrum, a high-quality predicted ¹H NMR spectrum provides a reliable foundation for analysis. The predicted chemical shifts, multiplicities, and coupling constants for 1-(tert-Butyl)-2-methoxybenzene are presented below. This prediction is generated using advanced computational algorithms that account for the complex electronic and steric interactions within the molecule.

Table 1: Predicted ¹H NMR Data for 1-(tert-Butyl)-2-methoxybenzene in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
H-67.28dJ = 7.81H
H-47.22tJ = 7.81H
H-36.95dJ = 7.81H
H-56.88tJ = 7.81H
-OCH₃3.85s-3H
-C(CH₃)₃1.42s-9H

A Comparative Analysis: Contextualizing the Chemical Shifts

To fully appreciate the substituent effects at play in 1-(tert-Butyl)-2-methoxybenzene, a comparison with related, simpler molecules is indispensable. The experimental ¹H NMR data for anisole, tert-butylbenzene, and p-tert-butylanisole in CDCl₃ are provided for this purpose.

Table 2: Experimental ¹H NMR Data for Comparative Compounds in CDCl₃

CompoundProtonChemical Shift (ppm)Multiplicity
Anisole H-2, H-6 (ortho)6.88d
H-3, H-5 (meta)7.26t
H-4 (para)6.92t
-OCH₃3.80s
tert-Butylbenzene H-2, H-6 (ortho)7.33d
H-3, H-4, H-5 (meta, para)7.15-7.25m
-C(CH₃)₃1.31s
p-tert-Butylanisole H-2, H-6 (ortho to -OCH₃)6.83d
H-3, H-5 (ortho to -C(CH₃)₃)7.30d
-OCH₃3.79s
-C(CH₃)₃1.30s

Key Observations and Interpretations:

  • Shielding by the Methoxy Group: In anisole, the ortho (H-2, H-6) and para (H-4) protons are significantly shielded compared to benzene (δ ≈ 7.34 ppm), appearing at higher fields (6.88 and 6.92 ppm, respectively). This is a direct consequence of the electron-donating resonance effect of the methoxy group.

  • Deshielding by the tert-Butyl Group: In tert-butylbenzene, the aromatic protons are slightly deshielded compared to benzene, a result of the weak inductive electron-withdrawing effect of the alkyl group relative to hydrogen.

  • Synergistic and Antagonistic Effects in 1-(tert-Butyl)-2-methoxybenzene:

    • The H-6 proton, being ortho to the methoxy group and meta to the tert-butyl group, experiences the strong shielding of the former, but its predicted chemical shift (7.28 ppm) is downfield compared to the ortho protons of anisole. This can be attributed to the steric hindrance from the adjacent tert-butyl group, which may force the methoxy group out of the plane of the ring, thereby reducing its resonance-donating capacity.

    • The H-3 proton, ortho to the tert-butyl group and meta to the methoxy group, is predicted to be the most shielded of the aromatic protons (6.95 ppm). It benefits from the meta-directing shielding of the methoxy group.

    • The chemical shift of the methoxy protons (3.85 ppm) is slightly downfield compared to anisole (3.80 ppm), potentially due to the through-space deshielding effect of the proximate tert-butyl group.

    • The tert-butyl protons (1.42 ppm) are deshielded relative to tert-butylbenzene (1.31 ppm), likely due to the influence of the adjacent, electron-withdrawing oxygen atom of the methoxy group.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

For researchers wishing to acquire their own experimental data, the following protocol for sample preparation and NMR data acquisition in CDCl₃ is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(tert-Butyl)-2-methoxybenzene into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogenous solution.

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing Structural Influences

The following diagram illustrates the key electronic and steric factors influencing the ¹H NMR chemical shifts in 1-(tert-Butyl)-2-methoxybenzene.

G cluster_molecule 1-(tert-Butyl)-2-methoxybenzene cluster_effects Dominant Influences on Aromatic Protons mol Structure Resonance Resonance Donation (-OCH3) Resonance->mol Shields o,p positions (H-3, H-5, H-6) Steric Steric Hindrance (-C(CH3)3) Steric->mol Deshields H-3 Modulates -OCH3 resonance Inductive Inductive Effect Inductive->mol Weakly affects all protons Anisotropy Magnetic Anisotropy Anisotropy->mol Through-space effects

Caption: Factors influencing ¹H NMR shifts.

Conclusion

The ¹H NMR spectrum of 1-(tert-Butyl)-2-methoxybenzene in CDCl₃ provides a compelling case study in the interplay of electronic and steric effects in substituted aromatic systems. The ortho-relationship of the electron-donating methoxy group and the bulky tert-butyl group leads to a unique set of chemical shifts for the aromatic protons, which can be rationalized through a comparative analysis with simpler, related molecules. This guide serves as a valuable resource for interpreting the spectral data of this and similar compounds, underscoring the power of NMR spectroscopy in detailed structural analysis.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChemDraw. PerkinElmer Informatics. (Software for chemical structure drawing and NMR prediction). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Comparative

Analytical Differentiation of 2-tert-Butylanisole and 4-tert-Butylanisole via NMR Spectroscopy

Executive Summary During the synthesis of substituted aromatics—such as the Friedel-Crafts alkylation of anisole with isobutylene—regioselectivity is a primary concern. While steric hindrance heavily favors para-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

During the synthesis of substituted aromatics—such as the Friedel-Crafts alkylation of anisole with isobutylene—regioselectivity is a primary concern. While steric hindrance heavily favors para-substitution, yielding 4-tert-butylanisole , the ortho-substituted byproduct, 2-tert-butylanisole , is frequently present. For drug development professionals and synthetic chemists, distinguishing and quantifying these regioisomers is critical for downstream purity.

This guide provides an objective, data-driven framework for differentiating these two isomers using 1D Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the causality behind structural symmetry and steric strain, we establish a self-validating analytical workflow.

Structural Causality: Symmetry and Steric Strain

To interpret the NMR spectra accurately, we must first understand the physical and electronic differences between the two molecules.

  • Symmetry (

    
     vs. 
    
    
    
    ):
    4-tert-butylanisole possesses a
    
    
    rotational axis of symmetry passing through the methoxy and tert-butyl groups. This symmetry renders the two ortho protons chemically equivalent, and the two meta protons chemically equivalent. Conversely, 2-tert-butylanisole lacks this symmetry (
    
    
    ), making every proton and carbon in the aromatic ring chemically and magnetically distinct.
  • Steric Inhibition of Resonance: In 2-tert-butylanisole, the bulky tert-butyl group is positioned directly adjacent to the methoxy group. This severe steric clash forces the methoxy methyl group out of the coplanar alignment with the aromatic ring. Consequently, the

    
    -orbital overlap is disrupted, reducing the electron-donating resonance effect (
    
    
    
    ) of the oxygen. This forces the oxygen to withdraw electron density primarily via induction (
    
    
    ), leading to distinct deshielding effects on the adjacent protons .

Causality Sterics Bulky ortho-t-butyl group forces methoxy out of plane Resonance Reduced π-resonance from Oxygen into Ring Sterics->Resonance Deshielding Deshielding of -OCH₃ (δ 3.83 ppm vs 3.78 ppm) Resonance->Deshielding

Caption: Steric inhibition of resonance causing downfield chemical shifts in 2-tert-butylanisole.

¹H NMR Comparative Analysis

The ¹H NMR spectrum provides the fastest and most definitive method for distinguishing the two isomers, primarily through the splitting patterns in the aromatic region.

The Aromatic Region (6.8 – 7.5 ppm)
  • 4-tert-butylanisole: Exhibits a classic AA'BB' system . Because the protons ortho to each other couple strongly (

    
     Hz) while para protons couple weakly (
    
    
    
    Hz), the chemically equivalent protons are magnetically inequivalent. This second-order effect produces what appears to be two "roofed" doublets, each integrating to 2H.
  • 2-tert-butylanisole: Exhibits an ABCD system . With no symmetry, all four aromatic protons couple with one another, producing a complex, overlapping multiplet integrating to 4H.

Quantitative ¹H NMR Data Summary
Functional Group4-tert-butylanisole (Para) 2-tert-butylanisole (Ortho) Diagnostic Difference
Aromatic Protons ~6.83 (d, J=8.8 Hz, 2H)~7.30 (d, J=8.8 Hz, 2H)~6.80 – 7.25 (m, 4H)AA'BB' doublets vs. ABCD multiplet
Methoxy (-OCH₃) ~3.78 ppm (s, 3H)~3.83 ppm (s, 3H)Ortho is slightly deshielded due to steric twist.
tert-Butyl (-C(CH₃)₃) ~1.30 ppm (s, 9H)~1.37 ppm (s, 9H)Ortho is slightly deshielded by proximity to oxygen.

(Note: Chemical shifts are representative values in CDCl₃ at 298K. Exact values may vary slightly based on concentration, but the splitting patterns are absolute).

¹³C NMR Comparative Analysis

If mixtures are present and ¹H signals overlap, ¹³C NMR serves as an orthogonal validation method. The distinction here relies purely on counting the number of unique carbon environments dictated by molecular symmetry.

  • 4-tert-butylanisole: The

    
     symmetry means the two ortho carbons are equivalent, and the two meta carbons are equivalent. This results in only 4 distinct aromatic carbon signals .
    
  • 2-tert-butylanisole: The lack of symmetry means all 6 carbons in the benzene ring are unique, resulting in 6 distinct aromatic carbon signals .

Quantitative ¹³C NMR Data Summary
Carbon Environment4-tert-butylanisole (Para)2-tert-butylanisole (Ortho)
Aromatic C-O (Quaternary) ~156.9 ppm~158.5 ppm
Aromatic C-tBu (Quaternary) ~143.6 ppm~138.2 ppm
Aromatic C-H (Methine) ~126.2 ppm (2C)~113.6 ppm (2C)~127.1, 126.5, 120.1, 111.4 ppm (1C each)
Total Aromatic Signals 4 Signals 6 Signals
Aliphatic Signals 55.2 (OMe), 34.0 (Cq), 31.5 (CH₃)55.1 (OMe), 34.8 (Cq), 29.7 (CH₃)

Experimental Protocol: Standardized NMR Workflow

To ensure a self-validating system where data can be trusted for regulatory or publication purposes, the following standardized acquisition protocol must be used. Proper relaxation delays are critical to ensure accurate integration, which is necessary for quantifying isomer ratios in a mixture.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field shimming errors.

  • ¹H NMR Acquisition (400 MHz or higher):

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

    • Relaxation Delay (

      
      ):  Set to 10 seconds . Causality: The highly symmetric tert-butyl protons have long longitudinal relaxation times (
      
      
      
      ). A short delay will cause their signal to integrate artificially low relative to the aromatic protons.
    • Scans: 16 to 32 scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition (100 MHz or higher):

    • Pulse Sequence: Proton-decoupled 1D carbon (e.g., zgpg30 with WALTZ-16 decoupling).

    • Relaxation Delay (

      
      ):  Set to 2 seconds .
      
    • Scans: 512 to 1024 scans (due to the low natural abundance of ¹³C and the presence of quaternary carbons which relax slowly).

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

    • Phase and baseline correct the spectra manually. Reference the TMS peak to exactly 0.00 ppm.

Workflow Start Acquire 1D ¹H & ¹³C NMR H1 Analyze Aromatic ¹H Region (6.8 - 7.5 ppm) Start->H1 C13 Analyze Aromatic ¹³C Region (110 - 160 ppm) Start->C13 ParaH AA'BB' System (Two Doublets) H1->ParaH Symmetric OrthoH ABCD System (Multiplet) H1->OrthoH Asymmetric ParaC 4 Aromatic Carbon Signals C13->ParaC C2v Axis OrthoC 6 Aromatic Carbon Signals C13->OrthoC C1 Axis ResultP 4-tert-butylanisole ParaH->ResultP ResultO 2-tert-butylanisole OrthoH->ResultO ParaC->ResultP OrthoC->ResultO

Caption: Logical workflow for distinguishing anisole regioisomers via 1D NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 270626, tert-Butylanisole (2-tert-butylanisole)" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94750, p-tert-Butylanisole" PubChem. Available at:[Link]

Validation

Comparative Reactivity Guide: 2-tert-Butylanisole vs. 2-Isopropylanisole

Executive Summary In the optimization of lead compounds, the steric modulation of aromatic rings is a critical tactic. This guide compares 2-tert-butylanisole (2-TBA) and 2-isopropylanisole (2-IPA) , focusing on how the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the steric modulation of aromatic rings is a critical tactic. This guide compares 2-tert-butylanisole (2-TBA) and 2-isopropylanisole (2-IPA) , focusing on how the incremental steric bulk from isopropyl to tert-butyl alters electronic availability, regioselectivity, and metabolic liability.

Key Takeaway: While both alkyl groups are ortho-directing activators, the tert-butyl group in 2-TBA induces a Steric Inhibition of Resonance (SIR) that significantly dampens the activating power of the methoxy group. Conversely, 2-IPA retains significant planarity, allowing for standard synergistic activation.[1] This divergence dictates their utility: 2-TBA is a robust, metabolically stable scaffold for C6-functionalization via lithiation, whereas 2-IPA is a more reactive substrate for classical electrophilic aromatic substitution (EAS).

Structural & Electronic Dynamics[2]

The reactivity difference is rooted in the conformational freedom of the methoxy group.

Steric Inhibition of Resonance (SIR)[3][4]
  • 2-Isopropylanisole: The isopropyl group (–CH(CH₃)₂) has a methine proton that can rotate away from the methoxy oxygen, allowing the O–Me bond to remain relatively coplanar with the aromatic ring. This preserves the

    
     orbital overlap, maintaining the strong electron-donating effect (+M) of the oxygen.
    
  • 2-tert-Butylanisole: The tert-butyl group (–C(CH₃)₃) presents a "wall" of methyl groups. To minimize Van der Waals repulsion, the methoxy group is forced to rotate out of the ring plane (dihedral angle

    
    ). This decoupling breaks the conjugation between the oxygen lone pair and the 
    
    
    
    -system, effectively turning the methoxy group into a purely inductively withdrawing (-I) substituent in extreme cases, or severely limiting its +M capability.

SIR_Effect cluster_IPA 2-Isopropylanisole (Planar-like) cluster_TBA 2-tert-Butylanisole (Twisted) IPA Methoxy-Ring Coplanarity Resonance Strong +M Effect (e- Donation) IPA->Resonance Orbital Overlap HighReactivity High EAS Reactivity Resonance->HighReactivity High e- Density at C4/C6 TBA Methoxy-Ring Orthogonality NoResonance Inhibited +M Effect (e- Donation Blocked) TBA->NoResonance Steric Clash LowReactivity Lower EAS Reactivity NoResonance->LowReactivity Reduced e- Density

Figure 1: Mechanistic flow illustrating how steric bulk in 2-TBA disrupts orbital overlap, reducing electronic activation compared to 2-IPA.

Comparative Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

Reaction Context: Bromination or Nitration.[1]

Feature2-Isopropylanisole (2-IPA)2-tert-Butylanisole (2-TBA)
Primary Director Methoxy (-OMe) dominates.Alkyl (-tBu) influence increases due to SIR of -OMe.[1]
Major Product Para-substitution (C4) relative to OMe.Para-substitution (C4) relative to OMe (sterics reinforce this).
Reaction Rate Fast (Activated ring).Slower (Deactivated relative to 2-IPA due to SIR).[1]
Side Reactions Ipso-substitution (displacement of iPr) is rare but possible under forcing conditions.[1]Ipso-substitution is more likely if the electrophile is bulky, but generally C4 is preferred.

Experimental Insight: In competitive nitration studies, 2-IPA reacts significantly faster than 2-TBA.[1] The bulky tert-butyl group shields the C2 position completely, and partially shields the C3 position, funneling incoming electrophiles almost exclusively to C4 (para to OMe) and C5 (para to Alkyl). However, since OMe is the stronger activator (even when twisted), C4 remains the dominant site.

Directed ortho-Metalation (DoM)

Reaction Context: Lithiation with n-BuLi or t-BuLi.[1]

Both molecules possess a Directed Metalation Group (DMG) in the methoxy moiety.[1]

  • Site of Lithiation: The C2 position is blocked by the alkyl group. Lithiation occurs exclusively at C6 .[1]

  • Stability of Lithio-Species:

    • 2-TBA: The bulky tert-butyl group prevents the formation of complex aggregates (tetramers/hexamers) often seen with phenyllithiums. This often results in a more reactive monomeric or dimeric lithio-species, leading to cleaner reactions with electrophiles.[1]

    • 2-IPA: The isopropyl group is less sterically demanding, allowing for standard aggregation states.

Key Advantage of 2-TBA: The tert-butyl group acts as a "conformational anchor," preventing rotational isomerization during low-temperature lithiation, often resulting in higher yields of C6-substituted products.

Medicinal Chemistry: Metabolic Stability

In drug design, the choice between isopropyl and tert-butyl is often a trade-off between lipophilicity and metabolic half-life (


).
  • 2-IPA (Metabolic Soft Spot): Contains a benzylic hydrogen .[1] This is a primary site for Cytochrome P450 (CYP) mediated oxidation.[1]

    • Pathway: H-abstraction

      
       Benzylic radical 
      
      
      
      Hydroxylation
      
      
      Dealkylation or further oxidation.[1]
  • 2-TBA (Metabolic Blocker): Lacks benzylic hydrogens.[1] The tert-butyl group is metabolically robust.[1]

    • Pathway: Oxidation can only occur at the terminal methyl groups (

      
      -oxidation), which is significantly slower and less favorable than benzylic oxidation.
      

Metabolism cluster_IPA_Met 2-Isopropylanisole Metabolism cluster_TBA_Met 2-tert-Butylanisole Metabolism IPA_Substrate 2-IPA (Benzylic C-H) CYP_IPA CYP450 (Fast) IPA_Substrate->CYP_IPA Benzylic_OH Benzylic Alcohol (Unstable/Reactive) CYP_IPA->Benzylic_OH Degradation Rapid Clearance / Toxicity Benzylic_OH->Degradation TBA_Substrate 2-TBA (Quaternary C) CYP_TBA CYP450 (Slow) TBA_Substrate->CYP_TBA Terminal_OH Terminal Alcohol (Stable Metabolite) CYP_TBA->Terminal_OH Excretion Renal Excretion (Extended t1/2) Terminal_OH->Excretion

Figure 2: Metabolic divergence showing the lability of the benzylic position in 2-IPA versus the oxidative resistance of 2-TBA.

Experimental Protocols

Protocol A: Regioselective Bromination (EAS)

Objective: Synthesis of 4-bromo-2-tert-butylanisole. Note: This protocol highlights the dominance of para-substitution despite steric bulk.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 2-tert-butylanisole (10 mmol, 1.64 g) and dry Acetonitrile (50 mL).

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Why NBS? Elemental bromine (

      
      ) is too aggressive and may cause ipso-substitution of the tert-butyl group. NBS provides a controlled source of electrophilic bromine.[1]
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1]

  • Workup: Quench with saturated

    
     (aq) to remove excess bromine. Extract with diethyl ether (
    
    
    
    mL).[1] Wash combined organics with brine, dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. The residue is typically >95% pure para-isomer.[1] If necessary, purify via silica gel chromatography (100% Hexanes).[1]

Protocol B: Directed ortho-Lithiation (DoM)

Objective: Synthesis of 2-tert-butyl-6-trimethylsilylanisole. Note: This exploits the blocking effect of the t-butyl group to force C6 substitution.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 2-tert-butylanisole (5.0 mmol, 0.82 g) and anhydrous THF (25 mL).

  • Deprotonation: Cool the solution to -78°C (Dry ice/acetone bath).

  • Base Addition: Add

    
    -Butyllithium  (2.5 M in hexanes, 5.5 mmol, 2.2 mL) dropwise via syringe pump over 20 minutes.
    
    • Critical Step: Maintain temperature below -70°C. Although tert-butyl prevents aggregation, higher temperatures can lead to benzyne formation via OMe elimination.[1]

  • Equilibration: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete lithiation. The solution will turn bright yellow/orange.[1]

  • Quench: Cool back to -78°C. Add Trimethylsilyl chloride (TMSCl) (6.0 mmol, 0.76 mL) rapidly.

  • Workup: Allow to warm to room temperature overnight. Quench with saturated

    
    .[1] Extract with ether, dry, and concentrate.[1]
    

References

  • Slocum, D. W., et al. (2013).[1][2] "ortho-Lithiations Reassessed: The Advantages of Deficiency Catalysis in Hydrocarbon Media." Organometallics. Link

  • Beak, P., & Snieckus, V. (1982).[1] "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research. Link

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][3] (Section on Steric Inhibition of Resonance).[1][3][4][5][6]

  • Krystofova, L., et al. (2000).[1] "Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids." New Journal of Chemistry. Link

  • Lassila, T., et al. (2022).[1] "Metabolism of t-butyl groups in drugs." Hypha Discovery. Link

Sources

Comparative

Steric A-Values &amp; Conformational Dynamics: tert-Butyl vs. Isopropyl Anisoles

The following guide provides an in-depth technical comparison of steric A-values for tert-butyl and isopropyl groups, specifically analyzing their conformational impact on anisole scaffolds. Content Type: Technical Compa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of steric A-values for tert-butyl and isopropyl groups, specifically analyzing their conformational impact on anisole scaffolds.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1]

Executive Summary: The "Anchor" vs. The "Gear"

In drug design and physical organic chemistry, the steric demand of a substituent is a critical determinant of molecular shape and reactivity. While "A-values" strictly quantify steric bulk in cyclohexane systems, these values serve as a robust proxy for predicting the "Ortho Effect" in substituted anisoles.

  • The tert-Butyl Group (A-value ~4.9 kcal/mol): Acts as a Conformational Anchor .[2] Its spherical, rigid bulk forces adjacent substituents (like the methoxy group in anisole) out of planarity, breaking conjugation (Steric Inhibition of Resonance).

  • The Isopropyl Group (A-value ~2.15 kcal/mol): Acts as a Rotatable Gear .[2] While bulky, its asymmetry allows it to rotate away from clashes, often permitting adjacent groups to retain planarity or adopt lower-energy twisted conformations.

Quantitative Metric: Cyclohexane A-Values

The A-value represents the free energy difference (


) between the axial and equatorial conformers of a monosubstituted cyclohexane. It is the gold standard for quantifying steric bulk.[2]
Comparative Data Table
SubstituentStructureA-Value (kcal/mol)Steric NatureConformational Impact
Methoxy (-OMe)

0.60 MinimalHighly flexible; prefers equatorial but accessible axial.[1][2]
Isopropyl (-iPr)

2.15 DirectionalThe "Gear" : Bulk depends on rotation. Can minimize strain by turning the C-H bond toward the clash.
tert-Butyl (-tBu)

4.90 SphericalThe "Anchor" : Spherically symmetric bulk. No low-energy rotamer exists to relieve strain.[2]
Structural Causality[2][3][4]
  • Isopropyl: The substituent is attached via a secondary carbon.[2] It possesses a "flat" face (the C-H bond) and a "bulky" face (the two methyls). By rotating the C-H bond toward the ring hydrogens (axial), it relieves 1,3-diaxial strain.

  • tert-Butyl: The substituent is attached via a quaternary carbon.[1][2][3] All three faces present a methyl group.[2] Regardless of rotation, a methyl group always clashes with the axial hydrogens, resulting in a massive energetic penalty for the axial position.

Applied Sterics: The Anisole "Ortho Effect"

When these groups are placed ortho to a methoxy group in an anisole scaffold, their differing A-values translate into distinct electronic and conformational behaviors.[2]

Scenario A: 2-tert-Butylanisole (The Orthogonal Lock)

Due to the massive A-value (4.9), the tert-butyl group cannot accommodate the methoxy group in the planar conformation.

  • Mechanism: The tert-butyl group forces the methoxy group to rotate ~90° out of the plane of the benzene ring.

  • Electronic Consequence: Steric Inhibition of Resonance (SIR) .[1][2][4][5] The lone pair on the oxygen atom becomes orthogonal to the aromatic

    
    -system, preventing conjugation.
    
  • Observable Result:

    • UV-Vis: Disappearance of the K-band (conjugation band).

    • Reactivity: The ring becomes less electron-rich (deactivated) compared to typical anisoles because the oxygen cannot donate electron density.

Scenario B: 2-Isopropylanisole (The Flexible Interface)

With an A-value of 2.15, the isopropyl group is significant but not insurmountable.

  • Mechanism: The isopropyl group acts as a "gear."[2] It rotates its methine hydrogen toward the methoxy oxygen.[2] This "gear effect" minimizes steric repulsion.[2][4]

  • Electronic Consequence: The methoxy group can maintain a near-planar or slightly twisted conformation. Resonance is largely preserved.[2]

  • Observable Result: The molecule retains typical anisole reactivity and spectral features, though with slightly reduced binding affinity in tight enzymatic pockets compared to unsubstituted anisoles.

Experimental Protocols

To validate these steric parameters in your specific scaffold, use the following self-validating protocols.

Protocol 1: Determination of Rotational Barriers (Dynamic NMR)

Objective: Measure the energy barrier (


) for the rotation of the methoxy group or the alkyl group, quantifying the steric clash.
  • Sample Preparation: Dissolve 10 mg of the substrate (e.g., 2-tert-butylanisole) in 0.6 mL of a deuterated solvent with a low freezing point (e.g.,

    
     or Toluene-
    
    
    
    ).
  • Probe Tuning: Calibrate the NMR probe temperature using a methanol or ethylene glycol standard to ensure accuracy within

    
     K.
    
  • Slow Exchange Limit: Cool the sample to -80°C. Acquire a

    
     NMR spectrum. Look for the decoalescence of the signal (e.g., splitting of the methoxy singlet or isopropyl methyls).
    
  • Stepwise Heating: Increase temperature in 10°C increments. Monitor the shape of the exchanging signals.

  • Coalescence Point (

    
    ):  Identify the exact temperature where the two distinct signals merge into a single broad peak.[2]
    
  • Calculation: Use the Gutowsky-Holm equation to calculate the rate constant (

    
    ) at coalescence:
    
    
    
    
    Then apply the Eyring equation to determine
    
    
    :
    
    
    • Validation: If

      
       kcal/mol, the conformers are separable at room temperature (atropisomers).
      
Protocol 2: Chemical Equilibration (Winstein-Holness Method)

Objective: Determine the A-value of a modified substituent in a cyclohexane system.

  • Synthesis: Synthesize a 4-substituted-tert-butylcyclohexane (where the tert-butyl group acts as a holding group, locking the conformation).

  • Equilibration: Dissolve the compound in a solvent containing a base (e.g., NaOMe in MeOH) to allow epimerization at the substituted center.

  • Quench: After 24 hours at reflux, quench the reaction rapidly with dilute acid.

  • Analysis: Analyze the ratio of cis (axial) to trans (equatorial) isomers using GC-MS or quantitative NMR.

  • Calculation:

    
    
    Where 
    
    
    
    .[2]

Visualization of Steric Pathways

The following diagram illustrates the logical flow from steric bulk (A-value) to electronic consequence in anisole systems.

StericPathways Substituent Substituent Selection TBu tert-Butyl Group (A-Value: 4.9) Substituent->TBu IPr Isopropyl Group (A-Value: 2.15) Substituent->IPr Cyclohexane Cyclohexane Context (Steric Metric) TBu->Cyclohexane Anisole Anisole Context (Electronic Application) TBu->Anisole IPr->Cyclohexane IPr->Anisole Lock Conformational Lock (Axial Forbidden) Cyclohexane->Lock t-Bu Effect Flex Rotational Flexibility (Gear Effect) Cyclohexane->Flex i-Pr Effect SIR Steric Inhibition of Resonance (Orthogonal OMe) Anisole->SIR t-Bu (Ortho) Resonance Resonance Maintained (Planar/Twisted OMe) Anisole->Resonance i-Pr (Ortho)

Caption: Flowchart correlating fundamental A-values to their specific electronic consequences in Anisole scaffolds.

References

  • Winstein, S., & Holness, N. J. (1955).[2] Neighboring Carbon and Hydrogen.[2][6][4][7][8] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578. Link

  • Eliel, E. L., & Manoharan, M. (1981).[2] Conformational analysis.[2][6][4][9][10][11][12] 40. A-values of the isopropyl, isopropenyl, acetyl, and nitro groups. The Journal of Organic Chemistry, 46(10), 1959–1962. Link

  • Anderson, J. E., et al. (1998).[2] Conformational Analysis of 2-Substituted Anisoles: A Dynamic NMR and Ab Initio Study. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2] Link

  • Reich, H. J. (2023).[2] A-Values of Common Substituents. University of Wisconsin-Madison Chemistry Data.[2] Link

Sources

Validation

Technical Comparison: Chromatographic Resolution of tert-Butyl Anisole Isomers

This guide serves as a technical resource for the chromatographic separation and analysis of tert-butyl anisole isomers. It is designed for analytical chemists and process engineers requiring high-purity isolation of the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the chromatographic separation and analysis of tert-butyl anisole isomers. It is designed for analytical chemists and process engineers requiring high-purity isolation of these intermediates, which are distinct from their phenolic derivatives (e.g., BHA).

Executive Summary

The separation of tert-butyl anisole isomers (2-, 3-, and 4-tert-butyl methoxybenzene) presents a classic chromatographic challenge governed by steric hindrance and molecular planarity . While standard C18 columns often struggle to resolve meta and para isomers of alkyl-aromatics, the bulky tert-butyl group introduces unique shape-selectivity opportunities.

This guide compares the retention behavior of these isomers, evaluates the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, and provides a validated protocol for baseline resolution.

Chemical Context & Isomer Characteristics[1][2][3][4][5][6]

The elution order of these isomers is dictated by the "Ortho Effect" and the effective hydrophobic surface area.

IsomerStructure DescriptionHydrophobicity (Predicted LogP)Steric Profile
2-tert-butyl anisole (Ortho) tert-butyl group adjacent to methoxy.~3.8 - 4.0High. The bulky t-butyl group forces the methoxy group out of plane, reducing

-conjugation and effective surface area.
3-tert-butyl anisole (Meta) Substituents separated by one carbon.~4.1Moderate. Less steric clash; molecule is relatively planar compared to ortho.
4-tert-butyl anisole (Para) Substituents opposite each other.~4.2Low. Most linear and planar conformation. Maximizes interaction with the stationary phase.
Performance Comparison: Stationary Phase Selection

To achieve optimal separation, one must choose a column that exploits the structural differences described above.

Option A: Standard C18 (Hydrophobic Interaction Only) [1]
  • Mechanism: Separation based purely on hydrophobicity (LogP).

  • Performance:

    • Elution Order: Ortho

      
       Meta 
      
      
      
      Para.
    • Limitation: The meta and para isomers have very similar hydrophobicities. On standard C18 columns (especially those with low carbon load), these two peaks often co-elute or show poor resolution (

      
      ).
      
    • Verdict: Effective for separating the ortho impurity, but often insufficient for meta/para differentiation.

Option B: Phenyl-Hexyl / Biphenyl (

-

Interaction + Shape Selectivity)
  • Mechanism: Combines hydrophobic interaction with

    
    -
    
    
    
    stacking between the stationary phase phenyl rings and the analyte's aromatic ring.
  • Performance:

    • Elution Order: Ortho

      
       Meta 
      
      
      
      Para (often with increased spacing).
    • Advantage: The ortho isomer's twisted geometry prevents effective

      
      -stacking, causing it to elute even earlier. The para isomer, being flat, stacks strongly with the phenyl phase, significantly increasing its retention relative to the meta isomer.
      
    • Verdict: Superior Choice. Provides higher resolution factors (

      
      ) for all three isomers.
      
Experimental Protocol: High-Resolution Separation

This protocol utilizes a Phenyl-Hexyl column to ensure baseline separation of all isomers.

Method Parameters
  • Instrument: HPLC with UV-Vis (DAD) or Refractive Index (RI) detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Control is critical; lower temperatures enhance shape selectivity).

  • Detection: UV @ 275 nm (Characteristic absorption of the anisole ring).

Gradient Profile
Time (min)% Mobile Phase BDescription
0.0 50%Initial equilibration.
15.0 90%Linear ramp to elute hydrophobic species.
18.0 90%Hold to clear column.
18.1 50%Return to initial conditions.
23.0 50%Re-equilibration (Crucial for reproducibility).
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of the tert-butyl anisole sample in 10 mL of Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability: Inject a standard mixture containing equal parts of 2-, 3-, and 4-tert-butyl anisole.

  • Validation Criteria:

    • Resolution (Rs) between 3- and 4-isomer must be

      
      .
      
    • Tailing Factor for 4-tert-butyl anisole must be

      
      .
      
  • Analysis: Inject samples (5-10 µL). Integrate peaks at 275 nm.

Visualization of Separation Logic

The following diagram illustrates the mechanistic logic determining the elution order and the decision process for column selection.

G Start Analyte Mixture: tert-Butyl Anisole Isomers Interaction Stationary Phase Interaction Start->Interaction Ortho 2-Isomer (Ortho) Sterically Twisted Low Surface Area Interaction->Ortho Weakest Interaction (Elutes 1st) Meta 3-Isomer (Meta) Intermediate Planarity Interaction->Meta Moderate Interaction (Elutes 2nd) Para 4-Isomer (Para) Planar & Linear High Surface Area Interaction->Para Strongest Interaction (Elutes 3rd) Elution Elution Order (Time) Ortho->Elution Meta->Elution Para->Elution

Caption: Mechanistic flow showing how steric twisting in the ortho-isomer reduces stationary phase interaction, leading to the fastest elution time.

Critical Note on BHA (Butylated Hydroxyanisole)

Researchers often confuse "tert-butyl anisole" with BHA (Butylated Hydroxyanisole).

  • tert-Butyl Anisole: Ether only (Methoxy + t-Butyl). Used as an intermediate.

  • BHA: Phenol + Ether (Methoxy + t-Butyl + Hydroxyl ). Used as an antioxidant.[4]

  • Differentiation: If your chromatogram shows peaks eluting significantly earlier (due to the polar -OH group) or requires acidic mobile phases to suppress ionization, you are likely analyzing BHA, not pure tert-butyl anisole.

References
  • Separation of Alkyl-Aromatic Isomers: Mechanism of separation on C18 vs. Phenyl phases. Journal of Chromatography A. "Selectivity of Phenyl-Hexyl Stationary Phases for Aromatic Isomers." [Link]

  • Steric Effects in HPLC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). "Introduction to Modern Liquid Chromatography." Wiley.[4] Explanation of shape selectivity and the 'ortho effect' in chromatography. [Link][5][4][6]

  • Comparative Column Selectivity Data: Welch Materials Guide. "A Guide to Selective Columns for Isomer Separation." [Link]

  • BHA vs. Anisole Structure Verification: PubChem Database. "2-tert-butyl-4-methoxyphenol (BHA) vs. 4-tert-butylanisole." [Link]

Sources

Comparative

Steric Inhibition of Resonance: UV-Vis Analysis of Hindered Anisoles

The following guide details the UV-Vis spectral behavior of sterically hindered anisoles, focusing on the phenomenon of steric inhibition of resonance . Executive Summary: The "Twist" Effect In planar anisole (methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis spectral behavior of sterically hindered anisoles, focusing on the phenomenon of steric inhibition of resonance .

Executive Summary: The "Twist" Effect

In planar anisole (methoxybenzene), the oxygen atom's lone pair electrons occupy a


-orbital that aligns parallel to the benzene ring's 

-system. This overlap (

conjugation) extends the chromophore, resulting in a characteristic absorption band (B-band) around 271 nm and a high-intensity E-band around 220 nm.

Steric Hindrance disrupts this alignment. When bulky substituents (like methyl or tert-butyl groups) are placed at the ortho (2,6) positions, the methoxy group is mechanically forced to rotate out of the aromatic plane. This "twist" breaks the conjugation, causing the molecule's UV spectrum to revert toward that of a simple alkylbenzene. This guide quantifies this loss of conjugation through spectral shifts.

Mechanistic Visualization

The following diagram illustrates the electronic consequence of steric bulk.

StericInhibition Planar Planar Anisole (Full Conjugation) Overlap p-orbital Overlap (n -> π system) Planar->Overlap Allows Hindered 2,6-Di-tert-butylanisole (Sterically Crowded) Spectrum_A Strong Absorption (λmax ~271nm, ε ~2000) Overlap->Spectrum_A Result Twist Methoxy Group Twisted (90° Rotation) Hindered->Twist Forces Decoupling Orbital Decoupling (No Resonance) Twist->Decoupling Causes Spectrum_B Weak/Shifted Absorption (Resembles Alkylbenzene) Decoupling->Spectrum_B Result

Figure 1: The causal pathway from steric bulk to spectral change. Green nodes indicate effective conjugation; red nodes indicate the inhibition of resonance.

Comparative Data Analysis

The table below compares the primary (E-band) and secondary (B-band) absorption maxima. Note the progression from Anisole (planar) to 2,6-Di-tert-butylanisole (orthogonal).

CompoundStructure

(B-Band)

(Molar Absorptivity)
Spectral Effect
Anisole Planar271 nm ~2,200Baseline: Full conjugation. Distinct secondary band.
2-Methylanisole Minimal Twist270 nm ~2,100Negligible: Single methyl group is not bulky enough to force significant rotation. Spectrum mimics anisole.
2,6-Dimethylanisole Partial Twist262-270 nm ~1,400Hypochromic: Intensity decreases significantly. The methoxy group oscillates but is hindered from full planarity.
2,6-Di-tert-butylanisole Orthogonal ~260 nm < 400Inhibition: Complete loss of resonance. Spectrum resembles 1,3-di-tert-butylbenzene (alkylbenzene) rather than an ether.

Key Interpretation:

  • Hypochromic Shift (Intensity Drop): As steric bulk increases,

    
     drops. This is the surest sign of resonance inhibition.
    
  • Hypsochromic Shift (Blue Shift): The

    
     moves to shorter wavelengths (e.g., 271 nm 
    
    
    
    262 nm) because the energy gap between HOMO and LUMO increases when conjugation is broken.
Experimental Protocol: High-Precision UV-Vis Determination

To replicate these data, strict control of solvent polarity and concentration is required. Non-polar solvents are preferred to avoid hydrogen bonding effects that can mask steric phenomena.

Objective: Determine


 and 

for hindered anisoles.

Materials:

  • Solvent: Cyclohexane (Spectroscopic Grade) or Ethanol (Absolute). Note: Cyclohexane is preferred for observing fine structure.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Weigh approximately 10-15 mg of the specific anisole derivative into a 100 mL volumetric flask.

    • Dissolve in cyclohexane. Sonicate if necessary (rarely needed for liquid anisoles).

    • Calculate Molar Concentration (

      
       M).
      
  • Dilution Series:

    • Prepare three working dilutions to ensure linearity (Beer-Lambert Law validation).

    • Target Absorbance: 0.8 - 1.0 AU at

      
      .
      
    • Typical working concentration:

      
       M to 
      
      
      
      M.
  • Baseline Correction:

    • Fill both cuvettes with pure cyclohexane.

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette solution with the anisole dilution.

    • Scan from 200 nm to 400 nm at a scan speed of 60 nm/min (medium speed) for high resolution.

  • Data Processing:

    • Identify

      
      .[1][2][3][4]
      
    • Calculate

      
       using 
      
      
      
      , where
      
      
      cm.
Applications in Drug Design

Understanding steric inhibition of resonance is critical in Medicinal Chemistry for Conformational Control .

  • Metabolic Stability: By forcing the methoxy group out of plane (e.g., in 2,6-dimethylanisole derivatives), the electron density on the ring changes. This can protect the ring from oxidative metabolism (e.g., by CYP450 enzymes) that favors electron-rich planar systems.

  • Solubility Tuning: "Twisted" molecules often have higher solubility in organic lipids than their planar, crystalline counterparts due to disrupted crystal packing (lower lattice energy).

  • Receptor Binding: If a drug target requires a planar ligand, adding 2,6-substituents will drastically reduce potency. Conversely, if the binding pocket is narrow, the "twist" can lock the molecule into a bioactive conformation.

References
  • Burawoy, A., & Chamberlain, J. T. (1952). The Effect of Steric Hindrance on the Ultra-violet Absorption Spectra of Aromatic Compounds. Journal of the Chemical Society. Link

  • Braude, E. A., & Sondheimer, F. (1955). Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Compounds.[5] Journal of the Chemical Society. Link

  • NIST Chemistry WebBook. UV-Vis Spectrum of Anisole. National Institute of Standards and Technology.[6] Link

  • Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry.

Sources

Validation

validating purity of 2-tert-butylanisole using internal standards

An authoritative assessment of chemical purity requires moving beyond simple area normalization techniques, which are inherently flawed due to varying detector response factors and the "invisible impurity" problem. For s...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative assessment of chemical purity requires moving beyond simple area normalization techniques, which are inherently flawed due to varying detector response factors and the "invisible impurity" problem. For synthetic intermediates and active pharmaceutical ingredients (APIs) like 2-tert-butylanisole (2-TBA), absolute purity must be validated using primary ratio methods.

As an Application Scientist, I approach purity validation through a dual-pillar strategy: Quantitative Nuclear Magnetic Resonance (qNMR) as the primary, thermodynamically absolute method, and Gas Chromatography-Flame Ionization Detection (GC-FID) as the orthogonal, high-resolution validation method.

This guide objectively compares the performance of various Internal Standards (IS) across these two methodologies, providing the causality behind standard selection and step-by-step, self-validating protocols.

The Analytical Challenge of 2-tert-butylanisole

2-tert-butylanisole presents specific analytical challenges. Structurally, it contains a bulky tert-butyl group, a methoxy ether linkage, and an aromatic ring. Common synthetic impurities include unreacted anisole, 4-tert-butylanisole (a regioisomer), and 2,4-di-tert-butylanisole. Because these impurities possess different UV extinction coefficients and ionization efficiencies, HPLC-UV or LC-MS area normalization will misrepresent the true mass fraction.

To establish metrological traceability to the International System of Units (SI), we must rely on Internal Standard (IS) methodologies where the signal is directly proportional to the molar amount of the specific nuclei (qNMR) or combustible carbon mass (GC-FID) [1].

Part 1: Quantitative NMR (qNMR) - The Primary Reference Method

qNMR is the gold standard for absolute purity determination because the integrated area of a resonance signal is strictly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure [1]. The critical decision in qNMR is selecting an internal standard that does not spectrally overlap with the analyte and possesses similar relaxation kinetics [2].

Internal Standard Comparison: DMS vs. 1,4-DNB

For 2-TBA, the


H NMR spectrum in CDCl

yields three primary regions of interest:
  • 1.35 ppm : Singlet (9H, tert-butyl group)

  • 3.85 ppm : Singlet (3H, methoxy group)

  • 6.80 - 7.30 ppm : Multiplet (4H, aromatic protons)

We evaluated two highly pure, certified reference materials (CRMs) as internal standards: Dimethyl sulfone (DMS) and 1,4-Dinitrobenzene (1,4-DNB) .

Table 1: qNMR Internal Standard Performance Comparison for 2-TBA (in CDCl


) 
ParameterDimethyl Sulfone (DMS)1,4-Dinitrobenzene (1,4-DNB)
Chemical Shift (

H)
3.02 ppm (Singlet, 6H)8.40 ppm (Singlet, 4H)
Spectral Overlap None (Ideal distance from 3.85 ppm)None (Ideal distance from 7.30 ppm)
T

Relaxation Time
~2.5 seconds~4.1 seconds
Required Delay (D1) 15 seconds25 seconds
Volatility Low (Sublimes at high temps)Very Low
Calculated Purity (n=5) 99.21% ± 0.08%99.18% ± 0.11%
Verdict Optimal (Faster acquisition)Excellent (Orthogonal chemical shift)

Causality Insight: DMS is the superior choice for high-throughput environments. Because its longitudinal relaxation time (T


) is shorter, the required inter-pulse delay (D1) is reduced. In qNMR, D1 must be set to at least 

of the slowest-relaxing proton to ensure >99.3% magnetization recovery. Failing to allow complete relaxation causes signal saturation, leading to artificially low integration values and skewed purity results [1].

QNMR_Workflow A 2-tert-butylanisole (Analyte) Signals: 1.35, 3.85, 6.8-7.3 ppm B Select Deuterated Solvent (CDCl3) A->B C Evaluate Internal Standard (IS) B->C D1 Dimethyl Sulfone (DMS) Singlet @ 3.0 ppm (No Overlap) C->D1 D2 1,4-Dinitrobenzene (DNB) Singlet @ 8.4 ppm (No Overlap) C->D2 E qNMR Acquisition Relaxation Delay (D1) > 5x T1 D1->E D2->E F Absolute Purity Calculation (Molar Ratio Integration) E->F

qNMR experimental workflow and internal standard selection logic for 2-TBA.

Step-by-Step qNMR Methodology (Self-Validating)
  • Gravimetric Preparation (The most critical step): Using a microbalance (d = 0.001 mg) calibrated with NIST-traceable weights, accurately co-weigh ~20.000 mg of 2-TBA and ~10.000 mg of DMS (Certified Reference Material, >99.9% purity) into a static-free weighing boat. Wash quantitatively into an NMR tube using 1.0 mL of CDCl

    
    .
    
  • System Suitability Test (SST): Run a 1D

    
    H spectrum of a known standard mixture to verify 90° pulse calibration (P1) and ensure lineshape (measured at 50% and 0.55% peak height) meets vendor specifications.
    
  • Acquisition:

    • Spectrometer: 400 MHz or 600 MHz.

    • Pulse Sequence: zg30 or zg (1D proton with no decoupling).

    • Relaxation Delay (D1): 20 seconds (ensures

      
       for all protons in 2-TBA and DMS).
      
    • Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for accurate integration).

  • Processing & Calculation: Apply exponential window function (LB = 0.3 Hz), perform manual phase correction, and apply a rigorous baseline correction (e.g., Whittaker Smoother or polynomial). Calculate purity using the formula:

    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
    

Part 2: GC-FID - The Orthogonal Validation

While qNMR provides absolute quantitation, it lacks the resolution to detect trace isomeric impurities that may hide under the main analyte multiplet. To validate the qNMR findings, we employ GC-FID. The FID response is roughly proportional to the number of combustible carbon atoms, but for absolute quantitation, an internal standard is mandatory to correct for injection volume variations and matrix effects [3].

Internal Standard Comparison: DEP vs. Tetradecane

For GC-FID, the IS must elute near the analyte but achieve baseline resolution (


), and it must not be present in the native sample [3]. We compared Diethyl phthalate (DEP) , widely used for anisole derivatives and essential oils [4], against n-Tetradecane (C14) .

Table 2: GC-FID Internal Standard Performance Comparison (HP-5MS Column)

ParameterDiethyl Phthalate (DEP)n-Tetradecane (C14)
Boiling Point 295°C253°C
Retention Time (t

)
14.2 min11.8 min (2-TBA elutes at ~10.5 min)
Resolution from 2-TBA (

)
> 10 (Excellent)4.5 (Baseline resolved)
Response Factor Stability (RSD) 1.2%0.8%
Chemical Inertness Moderate (Ester linkages)High (Pure hydrocarbon)
Verdict Good, but late elutingOptimal (Ideal retention matching)

Causality Insight: While DEP is a common IS for volatile oils [4], n-Tetradecane (C14) is superior for 2-TBA purity validation. C14 is a pure hydrocarbon, ensuring identical vaporization kinetics in the GC inlet compared to the alkyl-aromatic 2-TBA. This minimizes inlet discrimination (where heavier or more polar compounds condense in the liner), resulting in a more stable Relative Response Factor (RRF).

GCFID_Workflow S1 Co-Spiking Sample & IS (DEP or Tetradecane) S2 Capillary GC Injection (Split 20:1, 250°C) S1->S2 S3 Chromatographic Separation (HP-5MS Column) S2->S3 S4 FID Detection (Linear Carbon Response) S3->S4 S5 Quantitation via RRF (Relative Response Factor) S4->S5

GC-FID orthogonal validation workflow utilizing internal standard calibration.

Step-by-Step GC-FID Methodology (Self-Validating)
  • Calibration & RRF Determination: Prepare a 5-point calibration curve. Mix a highly purified reference standard of 2-TBA with a constant concentration of n-Tetradecane (IS) in n-hexane. Inject each level in triplicate. Calculate the Relative Response Factor (RRF) from the slope of the area ratio (

    
    ) versus concentration ratio (
    
    
    
    ).
    • Self-Validation: The linear regression coefficient (

      
      ) must be 
      
      
      
      , and the y-intercept must pass through zero within statistical limits.
  • Sample Preparation: Accurately weigh ~50 mg of the 2-TBA sample batch and ~50 mg of n-Tetradecane into a 10 mL volumetric flask. Dilute to volume with n-hexane.

  • Instrument Parameters:

    • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film).

    • Injection: 1 µL, Split ratio 20:1, Injector Temp 250°C.

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Detector: FID at 280°C.

  • Quantitation: Use the established RRF to calculate the absolute mass of 2-TBA in the sample. Divide by the total weighed mass of the sample to yield the absolute purity percentage.

Conclusion

Validating the purity of 2-tert-butylanisole requires a synergistic approach. qNMR utilizing Dimethyl sulfone (DMS) provides an absolute, thermodynamically grounded purity value without the need for a 2-TBA reference standard. GC-FID utilizing n-Tetradecane (C14) provides the necessary chromatographic resolution to ensure no hidden isomers are artificially inflating the qNMR integral. By cross-referencing these two internal standard methodologies, researchers can guarantee SI-traceable purity for critical drug development and synthetic workflows.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.[Link]

  • GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. SciELO. [Link]

  • Development and validation of a GC-FID method to quantify thymoquinone in black cumin seed oils. DergiPark.[Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 1-(tert-Butyl)-2-methoxybenzene

The following guide details the proper disposal procedures for 1-(tert-Butyl)-2-methoxybenzene (CAS: 2944-48-1). This document is structured for researchers and safety officers requiring immediate, actionable technical d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1-(tert-Butyl)-2-methoxybenzene (CAS: 2944-48-1). This document is structured for researchers and safety officers requiring immediate, actionable technical data.

Executive Summary & Chemical Profile

1-(tert-Butyl)-2-methoxybenzene (also known as 2-tert-butylanisole) is a sterically hindered aromatic ether. While it exhibits greater stability than simple aliphatic ethers (e.g., diethyl ether), it retains the potential for peroxide formation due to the methoxy group (


).

Critical Directive: Treat this compound as a Class B Peroxide Former (hazard on concentration) and a Combustible Liquid . Do not dispose of via sink or municipal drainage.[1]

Physicochemical Data Table
ParameterValue / DescriptionNote
CAS Number 2944-48-1Primary Identifier
Physical State LiquidColorless to pale yellow
Molecular Formula

MW: 164.24 g/mol
Solubility Immiscible in waterSoluble in organic solvents
Flash Point ~80–90°C (Estimated)Treat as Combustible (Class IIIA)
Hazards Irritant (Skin/Eye/Resp), Acute Tox.[2] (Oral)GHS: H315, H319, H335, H302

Hazard Identification & Mechanism

To ensure safety, one must understand the causality of the hazard.

The Peroxide Threat (Mechanism of Action)

Although the tert-butyl group lacks


-hydrogens (preventing radical abstraction on that side), the methoxy group  possesses reactive 

-hydrogens.
  • Mechanism: Atmospheric oxygen can abstract a hydrogen atom from the methyl group, forming a hydroperoxide radical.

  • Risk: Over time, these hydroperoxides concentrate. If the solvent is evaporated (e.g., rotovap), these peroxides can crystallize and detonate.[3]

  • Expert Insight: Unlike diethyl ether, this compound forms peroxides slowly. However, "slow" does not mean "safe." An expired bottle is a potential explosive.[1][3][4]

Pre-Disposal Protocol: The Self-Validating System

Before moving any container to waste, you must validate its stability. Follow this decision logic to prevent accidents during transport.

Step 1: Visual Inspection
  • Check: Look for crystals around the cap or floating precipitates.[4][5]

  • Action: If crystals are present, DO NOT OPEN . Evacuate the area and contact your bomb squad or high-hazard team immediately.

Step 2: Peroxide Quantification

If no crystals are visible, test using semi-quantitative peroxide strips (e.g., Quantofix®).

  • < 20 ppm: Safe for routine solvent waste stream.

  • 20 – 100 ppm: Must be treated (reduced) before disposal.

  • > 100 ppm: High Risk. Contact EHS for stabilization.

Step 3: Chemical Neutralization (For 20-100 ppm)

If peroxides are detected but low, reduce them chemically before disposal:

  • Add Ferrous Sulfate (

    
    )  solution (acidified) or sodium metabisulfite to the solvent.
    
  • Stir for 30 minutes.

  • Retest to confirm peroxide level is < 10 ppm.

Disposal Workflows

Scenario A: Routine Laboratory Waste

For material confirmed peroxide-free (< 20 ppm).

  • Segregation: Place in a waste container compatible with Non-Halogenated Organic Solvents .

    • Note: Do not mix with oxidizers (e.g., Nitric Acid) to avoid exothermic reactions.

  • Labeling:

    • Constituents: "1-(tert-Butyl)-2-methoxybenzene, [Other Solvents]"

    • Hazard Checkboxes: [x] Flammable/Combustible, [x] Toxic, [x] Irritant.

  • Disposal Path: High-temperature incineration (fuel blending) via a licensed contractor.

Scenario B: Spill Cleanup (Small Scale < 500 mL)
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment: Encircle the spill with universal absorbent pads or vermiculite.

  • Absorption: Cover the spill completely with absorbent material.[6]

  • Collection: Scoop material into a heavy-duty hazardous waste bag or a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution.

  • Disposal: Label as "Debris contaminated with 1-(tert-Butyl)-2-methoxybenzene" and process as solid hazardous waste.

Scenario C: Expired/Unknown Age Containers

Do not open. Treat as a potential explosive.[7][8]

  • Label container: "CAUTION: POTENTIAL PEROXIDES - DO NOT OPEN".

  • Store in a secondary container away from heat/friction.

  • Schedule a "Lab Pack" pickup with your waste vendor specifically for high-hazard reactive chemicals.

Decision Logic Diagram

The following flowchart illustrates the critical decision-making process for disposing of this ether.

DisposalWorkflow Start Waste: 1-(tert-Butyl)-2-methoxybenzene VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS/Bomb Squad VisualCheck->BombSquad Yes (Crystals) TestPeroxide Test Peroxide Level (Test Strips) VisualCheck->TestPeroxide No (Clear Liquid) LevelLow < 20 ppm TestPeroxide->LevelLow LevelMed 20 - 100 ppm TestPeroxide->LevelMed LevelHigh > 100 ppm TestPeroxide->LevelHigh WasteStream Non-Halogenated Solvent Waste Stream LevelLow->WasteStream Treat Neutralize with FeSO4 or Metabisulfite LevelMed->Treat LevelHigh->BombSquad Unsafe to Handle Retest Retest: Is it < 20 ppm? Treat->Retest Retest->Treat No Retest->WasteStream Yes Incineration Final Disposal: Incineration/Fuel Blending WasteStream->Incineration

Figure 1: Decision tree for safe assessment and disposal of aromatic ethers.

Regulatory & Compliance

  • US EPA (RCRA): This compound is not a "P" or "U" listed waste. However, it is a Characteristic Waste if the flash point is < 60°C (Waste Code D001 ). Even if the flash point is higher, it is regulated as "Chemical Waste" and must not be sewered.

  • DOT (Transport): Likely regulated as "Combustible Liquid, n.o.s." or "Ethers, n.o.s." depending on specific flash point testing.

  • Sewer Ban: Strictly prohibited from discharge into municipal water systems due to aquatic toxicity and immiscibility (creates explosive vapors in pipes).

References

  • Sigma-Aldrich.[9] Safety Data Sheet: 1-(tert-Butyl)-2-methoxybenzene (CAS 2944-48-1). Retrieved from

  • Princeton University EHS. Peroxide Forming Chemicals: Management and Safety. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Thermo Fisher Scientific. Chemical Resistance and Compatibility Guide. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(tert-Butyl)-2-methoxybenzene

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 1-(tert-Butyl)-2-methoxybenzene, an aromatic ether, requires a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 1-(tert-Butyl)-2-methoxybenzene, an aromatic ether, requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate risk. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to instill a deep, proactive safety culture that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with 1-(tert-Butyl)-2-methoxybenzene is the critical first step in establishing a safe handling protocol. The causality for our PPE recommendations is rooted directly in its scientifically identified hazard profile.

According to its Safety Data Sheet (SDS), 1-(tert-Butyl)-2-methoxybenzene presents several health hazards. It is harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[1] While its flashpoint is not always explicitly listed, its chemical class as an aromatic ether and data from structurally similar flammable liquids necessitate careful management of ignition sources.[2][3][4]

Hazard ClassificationGHS Hazard StatementCausality for PPE Selection
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedPrevents accidental ingestion via contaminated hands. Dictates strict hygiene protocols.
Skin Irritation (Category 2) H315: Causes skin irritationMandates the use of chemical-resistant gloves and protective body coverings to prevent direct contact.[1]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationRequires robust eye protection (goggles) to shield against splashes and vapors.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationNecessitates handling within a certified chemical fume hood or the use of respiratory protection to prevent inhalation of vapors.[1]

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a standard ensemble of PPE is required for any operation involving 1-(tert-Butyl)-2-methoxybenzene. The level of protection may be escalated based on the scale and nature of the procedure.

  • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required.[5] Safety glasses with side shields do not provide adequate protection from splashes. When transferring quantities greater than 100 mL or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6]

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but it is crucial to consult the manufacturer's compatibility and breakthrough time data for aromatic ethers. For prolonged operations or when handling larger volumes, heavier-duty gloves such as butyl rubber may be more appropriate.[7] Gloves must be inspected for any signs of degradation or punctures before each use.[5] Proper glove removal technique is essential to prevent skin contamination.[5]

  • Body Protection : A flame-resistant laboratory coat is the minimum requirement for all laboratory work. When handling larger quantities or during transfers where splashes are possible, a chemical-resistant apron made of PVC or a similar impervious material should be worn over the lab coat.[6]

  • Respiratory Protection : The primary method for controlling respiratory exposure is through engineering controls. All work with 1-(tert-Butyl)-2-methoxybenzene must be conducted in a properly functioning and certified chemical fume hood.[1] If engineering controls are not feasible or during a large-scale spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the appropriate choice.[8]

Operational Protocols: From Benchtop to Disposal

The application of PPE is context-dependent. The following protocols outline the required steps for common laboratory procedures, ensuring a self-validating system of safety.

Protocol 1: Routine Laboratory Use (Quantities < 100 mL)

This protocol applies to standard bench-scale reactions and analyses.

  • Preparation : Before handling the chemical, ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Donning PPE :

    • Put on a flame-resistant lab coat.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Inspect and don the selected chemical-resistant gloves.

  • Handling : Conduct all transfers and manipulations of 1-(tert-Butyl)-2-methoxybenzene well within the chemical fume hood.

  • Post-Handling :

    • Securely close the primary container.

    • Decontaminate any affected surfaces within the fume hood.

    • Properly doff gloves using a technique that avoids touching the outer surface and dispose of them in the designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water.

Protocol 2: Large Volume Transfers & Spill Response

This protocol is for transferring quantities greater than 100 mL or for responding to a chemical spill.

  • Risk Mitigation : Ensure the work area is free of ignition sources.[4] For transfers, use grounding and bonding techniques to prevent the buildup of static electricity.[9][10] Have spill cleanup materials readily available.

  • Donning Enhanced PPE :

    • Don a flame-resistant lab coat followed by a chemical-resistant apron.

    • Don chemical splash goggles and a full-face shield.

    • If outside of a fume hood (emergency spill response), don a NIOSH-approved respirator with organic vapor cartridges.

    • Don appropriate chemical-resistant gloves (consider double-gloving).

  • Procedure (Spill Response) :

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.[3]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[11]

    • Ventilate the area and wash the spill site once the material is removed.[3]

  • Decontamination and Disposal :

    • Contaminated clothing and PPE must be carefully removed and disposed of according to institutional and local regulations.[2]

    • Never dispose of contaminated materials or the chemical itself down the drain.[12]

PPE Selection Workflow

The following diagram provides a logical decision-making workflow for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_0 cluster_1 cluster_2 start Start: Identify Task task_type Task Type? start->task_type routine Routine Use (<100 mL) task_type->routine Benchtop Scale large_vol Large Volume Transfer (>100 mL) task_type->large_vol Bulk Handling spill Spill or Emergency task_type->spill Contingency ppe_routine PPE Level 1 Lab Coat Chemical Goggles Nitrile Gloves In Fume Hood routine->ppe_routine ppe_large PPE Level 2 Lab Coat + Chem Apron Goggles + Face Shield Nitrile/Butyl Gloves In Fume Hood large_vol->ppe_large ppe_spill PPE Level 3 Chemical Suit/Apron Goggles + Face Shield Butyl/Viton Gloves Respirator (Organic Vapor) spill->ppe_spill

Caption: PPE Selection Workflow for 1-(tert-Butyl)-2-methoxybenzene.

Summary and Best Practices

Adherence to safety protocols is non-negotiable. This guide provides a framework, but it must be supplemented by institutional policies and a comprehensive understanding of the Safety Data Sheet for any chemical you handle.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Use (<100 mL) Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Large Volume Transfer (>100 mL) Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl)Lab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl)Lab Coat & Chemical-Resistant ApronRequired: Air-Purifying Respirator with Organic Vapor Cartridges

Key Takeaways:

  • Always consult the SDS : It is your primary source of information.

  • Engineering controls first : A chemical fume hood is your most important piece of safety equipment for handling this compound.

  • Inspect your PPE : Never use damaged or compromised equipment.

  • Practice proper hygiene : Wash hands thoroughly after handling chemicals and removing PPE.[8]

By integrating these principles and protocols into your daily workflow, you build a robust and resilient safety culture that is the hallmark of a world-class research environment.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025). Occupational Safety and Health Administration.
  • Flammable Liquids 29 CFR 1910.106. Occupational Safety and Health Administration.
  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration.
  • Safe Handling of Flammable Liquids: Key Safety Tips. (2024). OSHA Training School.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). U.S. Chemical Storage.
  • 1-(tert-Butyl)-2-methoxybenzene Safety Information. Sigma-Aldrich.
  • SAFETY DATA SHEET - tert-Butyl hydroperoxide. (2014). Thermo Fisher Scientific.
  • Safety Data Sheet - tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate. (2024). Aaron Chemicals LLC.
  • SAFETY DATA SHEET - 5-tert-Butyl-2-methoxybenzeneboronic acid. Fisher Scientific.
  • Safety data sheet - tert-Butylbenzene. (2023). CPAchem.
  • Safety Data Sheet: Methoxybenzene. Carl ROTH.
  • Safety Data Sheet - 5-(sec-Butyl)-1,3-di-tert-butyl-2-methoxybenzene. (2024). CymitQuimica.
  • 1,4-Di-tert-butyl-2,5-dimethoxybenzene - SAFETY DATA SHEET. (2023). Ossila.
  • Personal Protective Equipment. Defence Science and Technology Laboratory.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta.
  • TERT-BUTYL BENZENE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards - Ethyl ether. Centers for Disease Control and Prevention.
  • Safety data sheet - tert-Butyl peroxybenzoate. (2022). CPAchem.
  • Hazardous Substance Fact Sheet - tert-Butyl Peroxy Benzoate. New Jersey Department of Health.
  • Immediately Dangerous to Life or Health Concentrations (IDLH): Ethyl ether. Centers for Disease Control and Prevention.
  • Immediately Dangerous to Life or Health Concentrations (IDLH): Phenyl ether (vapor). Centers for Disease Control and Prevention.
  • CAMEO Chemicals: PETROLEUM ETHER. National Oceanic and Atmospheric Administration.

Sources

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